3-Methylpiperidin-4-ol
Description
BenchChem offers high-quality 3-Methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDXXYGSGJMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Methylpiperidin-4-ol Scaffold
3-Methylpiperidin-4-ol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The introduction of a methyl group at the 3-position and a hydroxyl group at the 4-position creates two stereogenic centers, leading to the existence of four possible stereoisomers. This stereochemical complexity, coupled with the inherent biological relevance of the piperidine core, makes 3-Methylpiperidin-4-ol a valuable chiral building block for the synthesis of novel therapeutic agents. Derivatives of piperidin-4-one, the precursor to 3-Methylpiperidin-4-ol, have demonstrated a wide range of biological activities, including analgesic, antiviral, and antimicrobial properties.[1][3] A thorough understanding of the chemical properties and a robust methodology for the definitive structure elucidation of 3-Methylpiperidin-4-ol are therefore paramount for its effective utilization in drug discovery programs.
Physicochemical Properties and Stereoisomerism
The chemical formula for 3-Methylpiperidin-4-ol is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[4][5] The presence of two chiral centers at positions 3 and 4 gives rise to two diastereomeric pairs of enantiomers: cis-(3R,4R)/(3S,4S) and trans-(3R,4S)/(3S,4R). The relative orientation of the methyl and hydroxyl groups significantly influences the molecule's three-dimensional conformation and, consequently, its physical and biological properties.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, the methyl and hydroxyl groups can be either both axial or both equatorial. The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.[6][7] In the trans isomer, one substituent is axial while the other is equatorial. The preferred conformation will have the bulkier group in the equatorial position to minimize steric hindrance.
| Property | (3R,4S)-3-Methylpiperidin-4-ol (trans) | (3R,4R)-3-Methylpiperidin-4-ol (cis) | (3R,4S)-3-Methylpiperidin-4-ol HCl |
| CAS Number | 1932475-12-1[4][5] | 373604-43-4[8] | 2387566-30-3[9][10] |
| Molecular Formula | C₆H₁₃NO[4][5] | C₆H₁₃NO[8] | C₆H₁₄ClNO[9][10] |
| Molecular Weight | 115.17 g/mol [4][5] | 115.17 g/mol [8] | 151.63 g/mol [9][10] |
| Boiling Point | Not available | Not available | Not available |
| Storage | Dry, sealed place[4][5] | Not available | Inert atmosphere, Room Temperature[9] |
Synthesis and Stereocontrol: A Strategic Approach
The synthesis of 3-Methylpiperidin-4-ol is most commonly achieved through the reduction of the corresponding ketone, 3-methylpiperidin-4-one. The stereochemical outcome of this reduction is a critical consideration, as it dictates the ratio of cis to trans isomers. The choice of reducing agent and reaction conditions allows for a degree of stereocontrol.
A general synthetic workflow is outlined below:
Protocol: Stereoselective Reduction of 3-Methyl-4-piperidone
This protocol provides a general method for the reduction of 3-methyl-4-piperidone, which can be adapted to favor either the cis or trans isomer based on the choice of reducing agent.
Materials:
-
N-protected 3-methyl-4-piperidone (e.g., N-Boc or N-Cbz)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) for potentially favoring the equatorial attack, leading to the cis-alcohol, or a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) for axial attack, favoring the trans-alcohol)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran (THF))
-
Quenching agent (e.g., water, dilute HCl)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-methyl-4-piperidone in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent portion-wise to the stirred solution, maintaining the temperature at 0 °C. The choice of reducing agent is crucial for stereoselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of the quenching agent at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. If necessary, adjust the pH to be basic. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, a mixture of cis and trans isomers, can then be purified by column chromatography.
-
Deprotection (if necessary): If an N-protecting group was used, it can be removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final 3-Methylpiperidin-4-ol.
Structure Elucidation: A Multi-faceted Spectroscopic and Chromatographic Approach
The definitive identification and characterization of the stereoisomers of 3-Methylpiperidin-4-ol require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution and relative stereochemistry of the 3-Methylpiperidin-4-ol isomers.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine ring provide a wealth of structural information. The proton at C4 (attached to the hydroxyl group) and the proton at C3 (adjacent to the methyl group) are particularly diagnostic. The magnitude of the coupling constant between these two protons (³JH3-H4) can help to distinguish between the cis and trans isomers. A larger coupling constant is generally observed for a diaxial relationship, while smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements. The signals for the protons on the nitrogen-bearing carbons (C2 and C6) typically appear in the 2.5-3.5 ppm range.[11]
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon bearing the hydroxyl group (C4) will be shifted downfield (typically 60-75 ppm), while the carbon with the methyl group (C3) will also be distinct. The chemical shift of the methyl group itself can also provide clues about its axial or equatorial orientation.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) will be observed at m/z 115. A prominent fragmentation pathway for cyclic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[12][13] This can result in the loss of an ethyl group or other fragments from the ring. The loss of a water molecule (M-18) from the molecular ion is also a common fragmentation for alcohols.
-
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ at m/z 116. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce fragmentation and obtain further structural information.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration, with the broadness resulting from hydrogen bonding.[14]
-
N-H Stretch: As a secondary amine, 3-Methylpiperidin-4-ol will exhibit a weak to medium N-H stretching absorption in the 3300-3500 cm⁻¹ region.[15]
-
C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl groups.
-
C-O Stretch: The C-O stretching vibration of the secondary alcohol will appear in the 1000-1200 cm⁻¹ region.
Separation of Stereoisomers and Determination of Absolute Configuration
-
Chiral High-Performance Liquid Chromatography (HPLC): The separation of the enantiomers and diastereomers of 3-Methylpiperidin-4-ol can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times.[16] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of a wide range of chiral compounds.[16]
-
X-ray Crystallography: If a suitable single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including its absolute configuration.
Conclusion and Future Perspectives
3-Methylpiperidin-4-ol represents a valuable and versatile scaffold for the development of novel therapeutic agents. A comprehensive understanding of its chemical properties, stereochemistry, and a robust analytical workflow for its structure elucidation are essential for its successful application in drug discovery. The methodologies outlined in this guide, combining stereocontrolled synthesis with a suite of spectroscopic and chromatographic techniques, provide a solid foundation for researchers and scientists working with this important class of molecules. Future work in this area may focus on the development of more efficient and highly stereoselective synthetic routes, as well as the exploration of the pharmacological profiles of a wider range of 3-Methylpiperidin-4-ol derivatives.
References
-
Appretech Scientific Limited. (3R,4R)-3-methylpiperidin-4-ol. [Link]
-
Mosberg, H. I., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 583-587. [Link]
-
Wikipedia. Chiral column chromatography. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(12), 2295. [Link]
- Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1735-1741. [Link]
-
Cardiff University ORCA. (2022, October 24). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: Switching between kinetic and thermodynamic control with Bronsted and Lewis acid catalysts. [Link]
-
National Institutes of Health. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]
-
PubChem. 3-Methylpiperidin-4-one. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
National Institutes of Health. Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
PubMed. (1987). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). [Link]
-
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
-
PubMed. (1994). Synthesis and characterization of stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. [Link]
-
ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. [Link]
-
Worldwidejournals.com. A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-Pyrrolo[2,3-d]PyriMidin-4-AMine Dihydrochloride. [Link]
-
Pharmaffiliates. CAS No : 923036-30-0 | Product Name : N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1932475-12-1 | (3R,4S)-3-Methylpiperidin-4-ol - Synblock [synblock.com]
- 5. CAS 1932475-12-1 | (3R,4S)-3-Methylpiperidin-4-ol - Synblock [synblock.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. appretech.com [appretech.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. (3R,4S)-3-methylpiperidin-4-ol hydrochloride 97% | CAS: 2387566-30-3 | AChemBlock [achemblock.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Chiral column chromatography - Wikipedia [en.wikipedia.org]
(3S,4S)-3-methylpiperidin-4-ol CAS number and physical properties
Chiral Scaffolds in Medicinal Chemistry: Synthesis, Properties, and Applications[1]
Executive Summary
(3S,4S)-3-methylpiperidin-4-ol is a high-value chiral building block belonging to the disubstituted piperidine class.[1] It serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably as a stereochemical probe in the development of Tofacitinib (Xeljanz) analogs.[1] This guide details the physicochemical profile, synthetic pathways, and application logic of this scaffold, emphasizing its role in structure-activity relationship (SAR) studies where stereochemical inversion dictates receptor binding affinity.[1]
Chemical Identity & Stereochemistry
The compound is defined by two chiral centers at the C3 and C4 positions of the piperidine ring. The (3S,4S) configuration corresponds to the trans isomer, where the methyl group at C3 and the hydroxyl group at C4 typically adopt a diequatorial conformation in the lowest energy chair state, maximizing stability.[1]
| Attribute | Detail |
| Chemical Name | (3S,4S)-3-methylpiperidin-4-ol |
| Common Synonyms | trans-3-methyl-4-hydroxypiperidine; (3S,4S)-4-hydroxy-3-methylpiperidine |
| CAS Number (Free Base) | 373603-76-0 |
| CAS Number (HCl Salt) | 2434625-33-7 (Specific isomer); 955028-91-8 (Generic trans racemate often used) |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| SMILES | C[C@@H]1CNCC[C@@H]1O |
| Stereochemistry | trans-configuration (3S, 4S) |
Technical Note on CAS Ambiguity: Researchers must exercise caution with CAS 955028-91-8 , which is frequently listed in vendor catalogs for trans-3-methylpiperidin-4-ol hydrochloride without specifying optical purity.[1] For enantioselective synthesis, verification of the specific rotation
is mandatory to distinguish the (3S,4S) isomer from its (3R,4R) enantiomer.[1]
Physical & Chemical Properties
The following data aggregates experimental and predicted values for the trans isomer.
| Property | Value / Description | Note |
| Appearance | White to off-white solid (HCl salt); Viscous oil (Free base) | Hygroscopic nature common in salts.[1] |
| Melting Point | 181 - 185 °C (as HCl salt) | Free base MP is significantly lower.[1] |
| Boiling Point | 220 - 225 °C (Predicted, 760 mmHg) | Decomposition may occur before BP.[1] |
| Density | 0.98 ± 0.1 g/cm³ (Predicted) | - |
| pKa (Basic N) | ~10.8 | Typical for secondary cyclic amines.[1] |
| Solubility | High in Water, Methanol, DMSO; Low in Hexane, Toluene | Polar protic solvents preferred for handling.[1] |
| Chirality | Levorotatory (-) or Dextrorotatory (+) | Specific rotation depends on solvent/salt form.[1] |
Synthetic Pathways & Production
Accessing the enantiopure (3S,4S) scaffold requires overcoming the thermodynamic mixture of cis and trans isomers inherent in piperidone reductions.[1]
Route A: Asymmetric Reduction of 3-Methyl-4-Piperidone
This pathway utilizes dynamic kinetic resolution (DKR) or stereoselective hydrogenation.[1]
-
Precursor: 1-Benzyl-3-methyl-4-piperidone.[1]
-
Reduction: Catalytic hydrogenation using Ru-BINAP or similar chiral phosphine ligands.[1]
-
Deprotection: Hydrogenolysis (Pd/C, H₂) removes the N-benzyl group.[1]
Route B: Chiral Resolution of Racemic trans-Isomer
For laboratory-scale isolation where enantioselective catalysis is unavailable.[1]
-
Synthesis of Racemate: Reduction of 3-methyl-4-piperidone with NaBH₄ yields a mixture of cis and trans alcohols.[1]
-
Separation: Fractional crystallization separates the diastereomers (trans is often more crystalline).[1]
-
Resolution: The trans-racemate is reacted with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).[1]
-
Crystallization: The diastereomeric salt of the (3S,4S) isomer is selectively crystallized from ethanol/water.[1]
Caption: Workflow comparing classical resolution vs. asymmetric hydrogenation for (3S,4S) isomer isolation.
Applications in Drug Discovery
The (3S,4S)-3-methylpiperidin-4-ol scaffold is primarily utilized in the optimization of kinase inhibitors.[1]
5.1 JAK Inhibitor Stereochemistry
Tofacitinib, a pan-JAK inhibitor, utilizes the (3R,4R) stereochemistry of the methyl-piperidinyl core.[1] The (3S,4S) isomer serves two critical functions:
-
Negative Control: It is used to synthesize the enantiomer of the active drug to validate the stereospecificity of the binding pocket. The ATP-binding sites of JAK kinases are highly sensitive to the spatial orientation of the piperidine ring substituents.[1]
-
Impurity Profiling: During the asymmetric synthesis of Tofacitinib, the (3S,4S) isomer is a potential impurity (Impurity C).[1] Regulatory guidelines (ICH Q3A) require the synthesis and characterization of this isomer to establish detection limits in QC protocols.[1]
5.2 Mechanistic Logic
The piperidine ring acts as a linker, positioning the pyrrolo[2,3-d]pyrimidine "warhead" (which binds the hinge region of the kinase) and the cyanoacetyl tail (which interacts with the cysteinyl residue).[1] Inverting the stereochemistry from (3R,4R) to (3S,4S) alters the vector of the tail group, typically abolishing potency by preventing the covalent or hydrogen-bonding interaction necessary for inhibition.[1]
Caption: Stereochemical logic dictating the use of (3S,4S) vs (3R,4R) isomers in kinase inhibitor design.
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Protocol:
References
-
PubChem. (3S,4S)-3-methylpiperidin-4-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
ChemSrc. (3S,4S)-3-Methylpiperidin-4-ol CAS 373603-76-0 Entry. Available at: [Link][1]
-
ResearchGate. Synthesis of cis- and trans-3,4-Disubstituted Piperidines. Available at: [Link][1]
Sources
- 1. (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile | C16H20N6O | CID 9966538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
Synthesis and Characterization of 3-Methylpiperidin-4-ol Derivatives
Technical Guide for Medicinal Chemistry Applications
Executive Summary
The 3-methylpiperidin-4-ol scaffold represents a privileged substructure in medicinal chemistry, serving as a critical intermediate for diverse bioactive compounds, including high-potency opioid analgesics (e.g., 3-methylfentanyl analogs) and neurokinin-1 receptor antagonists.[1] Its structural versatility lies in the stereochemical relationship between the C3-methyl and C4-hydroxyl groups.[1] The ability to selectively synthesize and characterize the cis (3,4-syn) and trans (3,4-anti) diastereomers is a fundamental requirement for structure-activity relationship (SAR) studies.
This guide provides a rigorous, non-templated technical workflow for the synthesis, stereochemical control, and characterization of these derivatives. It prioritizes experimental causality—explaining why specific reagents control stereochemistry—and offers self-validating protocols for the bench scientist.
Structural Considerations & Conformational Analysis
Before initiating synthesis, one must understand the conformational landscape of the piperidine ring. The stereochemical outcome of the reduction step is dictated by the interplay between steric hindrance and torsional strain.
-
Conformational Locking: The bulky N-substituent (typically Benzyl or Boc) and the C3-methyl group will predominantly occupy equatorial positions to minimize 1,3-diaxial interactions.[1]
-
Stereochemical Targets:
-
Trans-isomer (3,4-anti): The C3-methyl and C4-hydroxyl groups are anti.[1] In the preferred chair conformation, both groups are equatorial (diequatorial). This is the thermodynamically stable isomer.
-
Cis-isomer (3,4-syn): The C3-methyl and C4-hydroxyl groups are syn.[1] In the preferred chair, the methyl is equatorial and the hydroxyl is axial. This is the kinetically favored product under specific reduction conditions.
-
Diagram 1: Stereoselective Synthesis Pathways
The following flowchart visualizes the decision tree for accessing either diastereomer from a common ketone precursor.
Caption: Decision tree for stereoselective reduction. Path A yields the thermodynamic trans-isomer; Path B yields the kinetic cis-isomer.[1]
Synthetic Strategies & Protocols
Precursor Synthesis: 1-Benzyl-3-methylpiperidin-4-one
The synthesis begins with the
Mechanism & Causality: We employ Sodium Hydride (NaH) to generate the thermodynamic enolate. While kinetic bases (LDA) could be used, NaH at 0°C to room temperature allows for equilibration to the more stable enolate if mixtures form, though regioselectivity in 4-piperidone is moot due to symmetry. The electrophile, Methyl Iodide (MeI) , is added slowly to prevent poly-methylation.
Protocol:
-
Enolate Formation: To a suspension of NaH (1.2 eq, 60% in oil) in anhydrous THF at 0°C, add 1-benzyl-4-piperidone (1.0 eq) dropwise. Evolution of
gas serves as a visual self-validation of deprotonation.[1] Stir for 30 min. -
Alkylation: Add MeI (1.05 eq) dropwise. Warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[2] -
Purification: Flash chromatography (Hexane/EtOAc). The product is an oil.[2][3]
-
Checkpoint:
H NMR should show a doublet for the methyl group at ~1.0 ppm and a multiplet for the C3 proton.
-
Stereoselective Reduction
Method A: Synthesis of Trans-3-Methylpiperidin-4-ol (Thermodynamic)
Reagent: Sodium Borohydride (
Protocol:
-
Dissolve the ketone in MeOH at 0°C.
-
Add
(1.5 eq) portion-wise (exothermic). -
Stir for 2 hours. Quench with water.
-
Result: Typically >90% trans isomer.
Method B: Synthesis of Cis-3-Methylpiperidin-4-ol (Kinetic)
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1] Rationale: L-Selectride is extremely bulky.[1] The axial attack trajectory is sterically hindered by the axial hydrogens at C2 and C6. Consequently, the hydride is forced to attack from the equatorial face (the "bottom"), pushing the resulting hydroxyl group into the axial position. This yields the cis isomer (Methyl-eq, OH-ax).[1]
Protocol:
-
Dissolve the ketone in anhydrous THF under
. Cool to -78°C (Critical for kinetic control). -
Add L-Selectride (1.2 eq, 1M in THF) slowly along the flask wall.
-
Stir at -78°C for 2 hours.
-
Oxidative Workup: Add NaOH (3M) followed by
(30%) carefully to quench the borane byproducts. -
Result: Typically >95% cis isomer.
Characterization & Self-Validation
Accurate assignment of stereochemistry is non-negotiable.[1] NMR spectroscopy provides a self-validating geometric check via the Karplus relationship.[1]
NMR Diagnostics ( H NMR)
The vicinal coupling constant (
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) |
| Conformation | Me (eq) / OH (eq) | Me (eq) / OH (ax) |
| H3 / H4 Relationship | Axial / Axial ( | Axial / Equatorial ( |
| Coupling Constant ( | 10 – 12 Hz (Large) | 2 – 4 Hz (Small) |
| H4 Chemical Shift | Upfield (shielded by anisotropy) | Downfield (deshielded) |
Validation Step: If your "trans" product shows a
Diagram 2: NMR Logic Flow
Caption: Diagnostic logic for assigning stereochemistry based on vicinal coupling constants.
Mass Spectrometry & HPLC
-
MS (ESI+): Expect
= 206.15 (for Benzyl-Me-Piperidinol).[1] -
HPLC: Chiral chromatography may be required if enantiomeric resolution (separating 3R,4R from 3S,4S) is needed. Common columns: Chiralpak AD-H or OD-H.[1]
Applications in Drug Discovery
The 3-methylpiperidin-4-ol scaffold is not merely an academic exercise; it is a gateway to high-value pharmacophores.[1]
-
Fentanyl Analogs (3-Methylfentanyl):
-
The cis-isomer of 3-methylfentanyl is one of the most potent opioid agonists known (up to 6,000x morphine potency).[1] The synthesis involves converting cis-3-methylpiperidin-4-ol to the corresponding amine (via mesylation and azide displacement) followed by acylation.[1]
-
Note: The high potency requires extreme safety precautions during synthesis.
-
-
Neurokinin-1 (NK1) Antagonists:
-
Piperidine derivatives are central to the design of Substance P antagonists used as antiemetics and antidepressants. The 3-methyl substituent restricts conformational flexibility, potentially locking the molecule into the bioactive conformation.
-
-
Tofacitinib Analogs (Structural Context):
-
While Tofacitinib utilizes a 4-methylpiperidin-3-amine core (a regioisomer), the synthetic methodology described here (ketone reduction and stereocontrol) is directly transferable to the 4-methyl-3-piperidone series used in JAK inhibitor synthesis.[1]
-
References
-
Stereoselective Reduction of Piperidinones
-
Conformational Analysis of Piperidines
- Journal of Organic Chemistry, "Conformational preferences of 3-substituted piperidines."
-
Source: [1]
-
Fentanyl Analog Pharmacology
- Forensic Toxicology, "Fentanyls continue to replace heroin in the drug arena: the cases of ocfentanil and carfentanil."
-
Source: [1]
-
General Piperidine Synthesis (Dieckmann/Alkylation)
- Chemical Reviews, "The Chemistry of Piperidines."
-
Source:
Sources
The 3-Methylpiperidin-4-ol Scaffold: Pharmacological Versatility from Opioids to Antimicrobials
The following technical guide provides an in-depth analysis of the 3-Methylpiperidin-4-ol scaffold, designed for researchers and drug development professionals.
Executive Summary
The 3-methylpiperidin-4-ol core (and its oxidized ketone counterpart, 3-methylpiperidin-4-one) represents a "privileged scaffold" in medicinal chemistry. Its significance lies in its ability to present functional groups in precise stereochemical orientations, critically influencing ligand-receptor binding affinity.
While historically notorious as the precursor to high-potency opioids (e.g., 3-methylfentanyl), recent research has repurposed this scaffold for non-addictive therapeutic applications. These include neurokinin-1 (NK1) antagonism , antimicrobial thiosemicarbazones , and curcumin-mimetic anticancer agents . This guide dissects the structure-activity relationships (SAR), synthetic pathways, and experimental protocols necessary to leverage this scaffold for novel drug discovery.
Structural & Stereochemical Considerations
The biological activity of 3-methylpiperidin-4-ol derivatives is governed by the relative stereochemistry of the methyl group at C3 and the substituent at C4.
The Cis/Trans Dichotomy
The piperidine ring adopts a chair conformation. The presence of the 3-methyl group introduces conformational locking, which forces substituents into specific axial or equatorial positions.
-
Cis-Isomers ((3R,4S) / (3S,4R)): In opioid ligands (e.g., 3-methylfentanyl), the cis configuration is often significantly more potent (up to 6000x morphine) than the trans isomer. The 3-methyl group in the cis isomer enhances lipophilicity and optimizes the binding fit within the hydrophobic pocket of the
-opioid receptor. -
Trans-Isomers ((3R,4R) / (3S,4S)): Often favored in non-opioid applications, such as certain NK1 antagonists or antimicrobial agents, where the spatial separation of the C3 and C4 substituents prevents steric clash within the active site.
Visualization: Scaffold SAR Map
The following diagram illustrates how specific modifications to the 3-methylpiperidin-4-ol core drive divergent biological activities.
Figure 1: Structure-Activity Relationship (SAR) map of the 3-methylpiperidin-4-ol scaffold.
Pharmacological Profiles[1][2]
Opioid Analgesia (High Potency Agonists)
The 3-methylpiperidin-4-yl pharmacophore is central to the "fentanyl series." The addition of the 3-methyl group to the fentanyl skeleton creates a chiral center that drastically increases potency.
-
Mechanism: Agonism of the
-opioid receptor (MOR). -
Key Insight: The (+)-cis-3-methylfentanyl isomer exhibits the highest affinity. The methyl group is believed to interact with a specific hydrophobic sub-pocket (likely involving residues like Val300 or Ile296) in the transmembrane domain of the receptor, stabilizing the active conformation.
Antimicrobial & Antifungal Activity
Derivatives of 3-methylpiperidin-4-one (the oxidized precursor) show significant efficacy against resistant strains of bacteria and fungi.
-
Active Pharmacophore: Thiosemicarbazones derived from the C4 ketone.
-
Mechanism: These compounds often act as tridentate ligands, chelating transition metal ions (Fe, Cu) essential for microbial metabolism. This chelation disrupts enzymatic processes and can induce oxidative stress within the pathogen.
-
Data: Studies indicate MIC values for optimal derivatives against S. aureus and C. albicans in the range of 2–10 µg/mL.
Anticancer: Curcumin Mimics
A class of compounds known as "3,5-bis(ylidene)-4-piperidones" utilizes the piperidine core to mimic the conjugated enone structure of curcumin but with improved metabolic stability.
-
Mechanism: These "monocarbonyl analogs" interact with thiols in proteins (Michael addition), inhibiting the proteasome and suppressing NF-κB signaling pathways, which are critical for tumor survival.
Synthetic Pathways[3][4]
The synthesis of 3-methylpiperidin-4-ol and its analogs generally proceeds via the ketone intermediate.
Synthesis Workflow
-
Dieckmann Condensation: Formation of the piperidine ring (often starting from methyl acrylate and amines).
-
Methylation: Introduction of the 3-methyl group (if not present in starting material) via alkylation of the enolate.
-
Divergent Step:
-
Path A (Reduction): Reduction of the ketone to the alcohol (3-methylpiperidin-4-ol) using NaBH4 or LiAlH4. This yields a mixture of cis/trans isomers.[1]
-
Path B (Reductive Amination): Reaction with anilines to form the 4-amino precursors for opioid-like ligands.
-
Visualization: Reaction Scheme
Figure 2: Divergent synthetic pathways from the ketone intermediate.
Experimental Protocols
Protocol 5.1: Synthesis of 3-Methylpiperidin-4-ol (Reduction)
This protocol describes the reduction of the ketone to the alcohol, a standard procedure for generating the scaffold for non-opioid medicinal chemistry.
Materials:
-
3-Methyl-1-benzylpiperidin-4-one (10 mmol)
-
Sodium Borohydride (NaBH4) (15 mmol)
-
Methanol (anhydrous, 50 mL)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3-methyl-1-benzylpiperidin-4-one in 50 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Slowly add NaBH4 (15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The ketone spot should disappear.
-
Quenching: Quench the reaction by adding 10 mL of water followed by 1M HCl until pH ~7.
-
Extraction: Evaporate methanol under reduced pressure. Dissolve the residue in water and extract with DCM (3 x 30 mL).
-
Purification: Dry the organic layer over MgSO4, filter, and concentrate. The resulting oil contains a mixture of cis and trans isomers.
-
Separation (Optional): Isomers can be separated via flash column chromatography using a gradient of Hexane/Ethyl Acetate.
Protocol 5.2: In Vitro Antimicrobial Assay (MIC Determination)
To evaluate the biological activity of 3-methylpiperidin-4-ol derivatives (e.g., thiosemicarbazones).
Materials:
-
Test Compounds (dissolved in DMSO)
-
Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Methodology:
-
Inoculum Prep: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in MHB.
-
Serial Dilution: Add 100 µL of MHB to wells in a 96-well plate. Add 100 µL of the test compound (starting concentration 100 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.
-
Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO/Broth only).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (blue to pink indicates growth).
Data Summary: Comparative Activity
| Compound Class | Modification (C4) | Target/Mechanism | Potency/Activity |
| Opioid | 4-(N-propionylanilido) | ED50: 0.0058 mg/kg (Mice) | |
| Antimicrobial | 4-Thiosemicarbazone | Metal Chelation | MIC: 2–4 µg/mL (M. tuberculosis) |
| Anticancer | 3,5-bis(benzylidene) | Proteasome/NF-κB | IC50: 1–5 µM (Leukemia lines) |
| D4 Antagonist | 4,4-difluoro-3-methyl | Dopamine D4 Receptor | Ki: 13 nM |
References
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. (2008). Available at: [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies. (2024). Available at: [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents. PubMed Central (NIH). (2022). Available at: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv. (2025). Available at: [Link]
-
Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl. OSTI.GOV. (2017). Available at: [Link]
Sources
The Strategic Deployment of 3-Methylpiperidin-4-ol in Modern Medicinal Chemistry: A Technical Guide
Abstract
The piperidine ring is a cornerstone of contemporary drug design, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space. Among the vast array of substituted piperidines, 3-Methylpiperidin-4-ol stands out as a particularly valuable building block. Its inherent stereochemistry and the orthogonal reactivity of its secondary amine and hydroxyl functionalities provide a rich platform for the development of complex molecular architectures with potent and selective biological activities. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and strategic application of 3-Methylpiperidin-4-ol in medicinal chemistry, with a focus on stereocontrolled synthesis and its role in the development of high-value therapeutic agents.
Introduction: The Strategic Advantage of the 3-Methylpiperidin-4-ol Scaffold
The 3-Methylpiperidin-4-ol scaffold offers a unique combination of features that make it a highly attractive starting point for medicinal chemistry campaigns. The presence of two stereocenters at the C3 and C4 positions allows for the generation of four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). This stereochemical diversity is critical, as the precise three-dimensional arrangement of substituents on the piperidine ring often dictates the molecule's affinity and selectivity for its biological target.
The cis and trans relationship between the methyl and hydroxyl groups significantly influences the conformational preference of the piperidine ring, which in turn affects how the molecule presents its pharmacophoric elements to a binding site. Furthermore, the secondary amine and the hydroxyl group serve as convenient handles for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties of 3-Methylpiperidin-4-ol Isomers
The physicochemical properties of the different stereoisomers of 3-Methylpiperidin-4-ol are crucial for their application in drug design. While experimental data for all individual isomers can be sparse, computational predictions and data from closely related analogs provide valuable insights.
| Property | (3R,4R)-isomer | (3S,4S)-isomer | (3R,4S)-isomer | (3S,4R)-isomer |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [1] | 115.17 g/mol | 115.17 g/mol | 115.17 g/mol [2] |
| Topological Polar Surface Area | 32.3 Ų[1] | 32.3 Ų | 32.3 Ų | 32.3 Ų |
| Complexity | 52.1[1] | 52.1 | 52.1 | 52.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
| XLogP3 | 0.1[1] | 0.1 | 0.1 | 0.1 |
Stereoselective Synthesis of 3-Methylpiperidin-4-ol: A Critical Starting Point
Access to stereochemically pure isomers of 3-Methylpiperidin-4-ol is paramount for their effective use in drug discovery. Several synthetic strategies have been developed to achieve this, often relying on asymmetric synthesis or the separation of diastereomers. A common approach involves the reduction of a suitable 3-methylpiperidin-4-one precursor.
Illustrative Synthetic Workflow
The following diagram outlines a general, multi-step synthesis to access stereoisomers of 3-Methylpiperidin-4-ol, starting from a substituted pyridine.
Caption: A generalized workflow for the synthesis of 3-Methylpiperidin-4-ol stereoisomers.
Detailed Experimental Protocol: Synthesis of (±)-cis-3-Methylpiperidin-4-ol
This protocol is a representative example of a non-stereoselective reduction followed by diastereomer separation. For enantioselective synthesis, chiral reducing agents or asymmetric catalysts would be employed.
Step 1: Synthesis of N-Benzyl-3-methylpiperidin-4-one
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in dry THF at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-methylpiperidin-4-one.
Step 2: Reduction to (±)-cis and trans-N-Benzyl-3-methylpiperidin-4-ol
-
To a solution of N-benzyl-3-methylpiperidin-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully add water to quench the excess sodium borohydride, and then remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield a mixture of cis and trans diastereomers.
Step 3: Separation of Diastereomers and Deprotection
-
Separate the cis and trans isomers of N-benzyl-3-methylpiperidin-4-ol by column chromatography on silica gel. The relative stereochemistry can be confirmed by NMR spectroscopy.
-
To a solution of the isolated cis-N-benzyl-3-methylpiperidin-4-ol (1.0 eq) in methanol, add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield (±)-cis-3-Methylpiperidin-4-ol.
Chemical Reactivity and Derivatization
The synthetic utility of 3-Methylpiperidin-4-ol lies in the selective modification of its secondary amine and hydroxyl groups.
N-Alkylation and N-Arylation
The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and arylation reactions. These modifications are crucial for introducing substituents that can interact with specific pockets of a biological target or modulate the overall physicochemical properties of the molecule.
-
Reductive Amination: A common and efficient method for N-alkylation involves the reaction of 3-Methylpiperidin-4-ol with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
Direct Alkylation: Reaction with alkyl halides or sulfonates, typically in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine, is another straightforward approach to N-alkylation.[3]
-
Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions are the state-of-the-art method.
O-Acylation and O-Alkylation
The hydroxyl group at the C4 position can be functionalized through various reactions to introduce esters, ethers, and other functionalities.
-
Esterification: Standard esterification conditions, such as reaction with an acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., EDC, DCC), can be used to form esters.
-
Etherification: The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method for forming ethers.
-
Mitsunobu Reaction: This reaction allows for the formation of ethers and esters with inversion of stereochemistry at the C4 position, providing access to stereoisomers that may be difficult to obtain through other routes.
Case Study: 3,4-Disubstituted Piperidines as Opioid Receptor Antagonists
A compelling example of the application of the 3-Methylpiperidin-4-ol scaffold is in the development of potent and selective opioid receptor antagonists. The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core has been extensively studied in this context.
Structure-Activity Relationship (SAR) Insights
Research in this area has revealed several key SAR trends:
-
Stereochemistry: The trans relationship between the C3-methyl and the C4-aryl group is crucial for high-affinity binding to opioid receptors.
-
C3-Substituent: A small alkyl group, such as methyl, at the C3 position enhances antagonist potency.
-
C4-Aryl Group: A 3-hydroxyphenyl group at the C4 position is a key pharmacophoric element, mimicking the phenol moiety of endogenous opioid peptides and morphine.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen significantly influences the pharmacological profile. Large, hydrophobic groups often lead to potent antagonist activity.
JDTic: A Selective Kappa Opioid Receptor Antagonist
JDTic is a highly selective and long-acting kappa opioid receptor (KOR) antagonist that incorporates the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold.[4][5] It has shown promise in preclinical models for the treatment of depression, anxiety, and substance use disorders.[4] The long duration of action of JDTic is thought to be mediated by its ability to alter the activity of c-Jun N-terminal kinases (JNKs).[4][6]
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein coupled signaling pathway for opioid receptors, which is modulated by antagonists like JDTic.
Caption: Simplified opioid receptor signaling pathway, showing inhibition by an antagonist.
Conclusion
3-Methylpiperidin-4-ol is a powerful and versatile building block in medicinal chemistry. Its inherent stereochemical complexity and the orthogonal reactivity of its functional groups provide a robust platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its stereoselective synthesis, chemical reactivity, and SAR trends, as exemplified by its application in the development of opioid receptor antagonists, is essential for leveraging its full potential in drug discovery. As the demand for more potent, selective, and safer drugs continues to grow, the strategic deployment of well-designed building blocks like 3-Methylpiperidin-4-ol will remain a critical component of successful medicinal chemistry programs.
References
-
Che, T., Majumdar, S., & Roth, B. L. (2022). Molecular basis of opioid receptor signaling. bioRxiv. [Link]
-
Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Opioid receptors signaling network. Pain, 159(8), 1531–1540. [Link]
-
QIAGEN. (n.d.). Opioid Signaling Pathway. Retrieved from [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363–1381. [Link]
-
Wikipedia. (n.d.). JDTic. Retrieved from [Link]
-
PubChem. (n.d.). (3R,4R)-4-methylpiperidin-3-ol. Retrieved from [Link]
-
Walker, M. D., & Le, G. T. (2012). The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety. Alcohol, 46(5), 415–422. [Link]
-
Zhou, L., Lovell, K. M., Frankowski, K. J., Slauson, S. R., Phillips, A. M., Bohn, L. M., & Roth, B. L. (2013). Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity. PLoS One, 8(7), e68537. [Link]
-
Chen, C. H., & Chen, C. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, 51(10), 2439-2446. [Link]
-
De Vicente, J., & Rodríguez, J. F. (2009). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications, 39(2), 254-266. [Link]
-
Reddy, B. V. S., Reddy, P. S., & Sastry, B. S. (2015). A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. Journal of Heterocyclic Chemistry, 52(4), 1184-1188. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Scott, J. S., & Williams, J. M. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic & Biomolecular Chemistry, 11(35), 5828–5833. [Link]
Sources
- 1. jdtic.com [jdtic.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. JDTic - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 3-Methylpiperidin-4-ol: Synthesis, Separation, and Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the stereoisomers of 3-methylpiperidin-4-ol, a crucial heterocyclic scaffold in medicinal chemistry. The presence of two chiral centers at the C3 and C4 positions of the piperidine ring gives rise to four distinct stereoisomers: a pair of enantiomers for the cis diastereomer and another pair for the trans diastereomer. The spatial arrangement of the methyl and hydroxyl groups profoundly influences the molecule's physicochemical properties and biological activity, making stereochemical control a critical aspect of its application in drug discovery and development.
This document will delve into the synthetic strategies for obtaining these stereoisomers, methodologies for their separation and purification, and a comparative analysis of their properties, underpinned by established scientific principles and experimental evidence.
Introduction to the Stereoisomers of 3-Methylpiperidin-4-ol
3-Methylpiperidin-4-ol possesses two stereogenic centers, leading to the existence of four stereoisomers. These are categorized into two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the methyl group at C3 and the hydroxyl group at C4 defines the cis and trans diastereomers. Within each diastereomer, the absolute configuration at both chiral centers ((3R,4R), (3S,4S) for cis and (3R,4S), (3S,4R) for trans) determines the specific enantiomer.
The distinct three-dimensional architecture of each stereoisomer dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, these isomers often exhibit significant differences in pharmacological activity, metabolic stability, and toxicity profiles. A thorough understanding and control of the stereochemistry of 3-methylpiperidin-4-ol are therefore paramount for the rational design of novel therapeutics.
Caption: Stereoisomers of 3-Methylpiperidin-4-ol.
Synthesis and Diastereoselective Reduction
The primary route to 3-methylpiperidin-4-ol involves the reduction of a suitable precursor, typically N-protected 3-methylpiperidin-4-one. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of this transformation, yielding predominantly either the cis or trans isomer.
Synthesis of the Precursor: N-Protected 3-Methylpiperidin-4-one
The starting material, 3-methylpiperidin-4-one, is commercially available.[1] For subsequent stereoselective reduction and to prevent side reactions, the piperidine nitrogen is typically protected. The choice of protecting group is crucial as it can influence the stereochemical outcome of the reduction. Common protecting groups for amines include benzyl (Bn), benzyloxycarbonyl (Cbz), and tert-butoxycarbonyl (Boc).[2]
Experimental Protocol: N-Boc Protection of 3-Methylpiperidin-4-one
-
Reaction Setup: To a solution of 3-methylpiperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base like triethylamine (TEA) or sodium bicarbonate to neutralize the hydrochloride salt.
-
Addition of Protecting Group: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-3-methylpiperidin-4-one.
Diastereoselective Reduction to cis- and trans-3-Methylpiperidin-4-ol
The stereochemical outcome of the reduction of the ketone at C4 is influenced by the steric hindrance imposed by the methyl group at C3 and the N-protecting group.
-
Formation of the trans-isomer: Reduction with bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically favors the formation of the trans isomer. The bulky reagent approaches the carbonyl group from the less hindered face, opposite to the adjacent methyl group, resulting in the hydroxyl group being in a trans relationship to the methyl group.
-
Formation of the cis-isomer: Reduction with less sterically demanding reagents, like sodium borohydride (NaBH₄), often leads to a mixture of diastereomers, with the cis isomer being a significant component or, in some cases, the major product. The stereoselectivity can be influenced by the solvent and temperature.
Caption: Diastereoselective reduction of N-Boc-3-methylpiperidin-4-one.
Experimental Protocol: Diastereoselective Reduction
-
trans-Isomer Synthesis:
-
Reaction Setup: Dissolve N-Boc-3-methylpiperidin-4-one in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Reagent Addition: Slowly add a solution of L-Selectride® (1.2 equivalents) in THF to the cooled ketone solution.
-
Reaction and Quenching: Stir the reaction at -78 °C for a few hours. Quench the reaction by the slow addition of water, followed by hydrogen peroxide and an aqueous solution of sodium hydroxide.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diastereomeric mixture by column chromatography to isolate the trans-isomer.
-
-
cis-Isomer Synthesis:
-
Reaction Setup: Dissolve N-Boc-3-methylpiperidin-4-one in methanol and cool the solution in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution.
-
Reaction and Quenching: Stir the reaction at 0 °C to room temperature until completion. Quench the reaction by adding acetone, followed by water.
-
Work-up and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. Dry, concentrate, and purify by column chromatography to separate the cis and trans isomers.
-
Separation of Enantiomers: Chiral Resolution
Once the cis and trans diastereomers are separated, the enantiomers of each diastereomer can be resolved using various techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3][4] The choice of the chiral stationary phase (CSP) is critical and is often determined empirically. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are commonly effective for a wide range of compounds.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Screen various chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with the racemic mixture of either the cis or trans isomer.
-
Mobile Phase Optimization: Optimize the mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol, to achieve baseline separation of the enantiomers.
-
Preparative Separation: Once analytical separation is achieved, scale up the separation using a preparative chiral HPLC system to isolate each enantiomer.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the collected fractions using analytical chiral HPLC.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method that relies on the stereoselective reaction of an enzyme with one enantiomer of a racemic mixture.[5][6][7] Lipases are commonly used enzymes for the resolution of alcohols via transesterification.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Dissolve the racemic cis- or trans-3-methylpiperidin-4-ol in a suitable organic solvent (e.g., toluene or THF).
-
Enzyme and Acyl Donor: Add an immobilized lipase (e.g., Novozym® 435) and an acyl donor (e.g., vinyl acetate or isopropenyl acetate).
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC or gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.
-
Separation: Separate the acylated product from the unreacted alcohol by column chromatography. The protecting group on the acylated enantiomer can then be removed to yield the desired enantiopure alcohol.
Sources
- 1. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of Substituted 3-Methylpiperidin-4-ol: Stereochemical Control in Ligand Design
Topic: Pharmacological Profile of Substituted 3-Methylpiperidin-4-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substituted 3-methylpiperidin-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized for its critical role in modulating high-affinity ligand-receptor interactions within the G-protein coupled receptor (GPCR) superfamily. While the piperidine ring is ubiquitous in drug design, the introduction of a methyl group at the C3 position creates a specific conformational constraint that can drastically alter pharmacological potency and selectivity.
This guide analyzes the pharmacological profile of this scaffold, focusing on its primary application in Mu-Opioid Receptor (MOR) modulation, where the "magic methyl" effect enhances lipophilic binding interactions. We also explore its secondary utility in muscarinic acetylcholine receptor (mAChR) ligands and antimicrobial research. The narrative prioritizes the causal relationship between stereochemistry (cis vs. trans) and biological activity.
Structural Chemistry & Stereoisomerism
The pharmacological distinctiveness of 3-methylpiperidin-4-ol derivatives stems from their stereochemical complexity. Unlike the achiral 4-piperidinol, the 3-methyl analog possesses two chiral centers (C3 and C4), giving rise to two diastereomeric pairs: cis and trans.
The "Magic Methyl" Effect
The C3-methyl group is not merely a lipophilic add-on; it acts as a conformational lock. In the context of MOR ligands (e.g., 3-methylfentanyl precursors), the methyl group forces the piperidine ring into a specific chair conformation that optimizes the orientation of the N-substituent (often a phenethyl group) and the C4-substituent relative to the receptor's binding pocket.
-
Cis-Isomer ((3R,4S) / (3S,4R)): Typically the bio-active conformer for opioid activity. The C3-methyl and C4-functional groups occupy positions that minimize steric clash within the receptor's orthosteric site.
-
Trans-Isomer ((3R,4R) / (3S,4S)): Often shows significantly reduced affinity (10-100 fold lower) due to unfavorable steric interactions.
Visualization: Stereochemical Divergence
The following diagram illustrates the synthetic divergence where the choice of reducing agent dictates the stereochemical outcome, a critical step in accessing the active pharmacophore.
Figure 1: Stereoselective reduction pathways dictating the pharmacological fate of the scaffold.
Receptor Pharmacology: The Mu-Opioid Focus
The most extensively documented application of N-substituted 3-methylpiperidin-4-ol derivatives is as precursors to 4-anilidopiperidine analgesics. The hydroxyl group is typically converted to an ester or amine (via intermediate steps) to generate the final ligand, but the binding profile is established by the piperidine core's geometry.
Structure-Activity Relationship (SAR)
The affinity of these compounds for the Mu-opioid receptor is driven by three key interactions:
-
Ionic Bond: The protonated piperidine nitrogen binds to Asp147 in the receptor.
-
Lipophilic Pocket: The C3-methyl group slots into a hydrophobic sub-pocket (likely involving Val236 or Ile296 ), which is absent or inaccessible in the des-methyl analogs.
-
Aromatic Stacking: The N-substituent (e.g., phenethyl) engages in pi-stacking with aromatic residues (Trp293 ).
Comparative Potency Data
The table below summarizes the impact of the C3-methyl group on analgesic potency relative to morphine.
| Compound Class | Substituent (C3) | Stereochemistry | Relative Potency (Morphine = 1) | Mechanism of Enhancement |
| Fentanyl (Ref) | H | N/A | ~80-100x | Baseline MOR activation |
| 3-Methylfentanyl | Methyl | Cis (+) | ~1000-6000x | Conformational locking / Hydrophobic fit |
| 3-Methylfentanyl | Methyl | Trans (±) | ~400x | Partial steric clash |
| N-Methyl Analog | Methyl | Cis | ~5-10x | Loss of N-phenethyl hydrophobic interaction |
Data synthesized from Van Vliet et al. and isomeric studies [1, 2].
Signaling Pathway Activation
Upon binding, these high-efficacy agonists trigger the G_i/o signaling cascade. The 3-methyl substitution often correlates with higher intrinsic efficacy (GTPγS binding), potentially due to a longer residence time on the receptor.
Figure 2: Signal transduction pathway activated by high-potency 3-methylpiperidin-4-ol derivatives.
Secondary Pharmacological Targets
While opioid research dominates the literature, the 3-methylpiperidin-4-ol core exhibits versatility in other domains.
Muscarinic Agonists
Derivatives where the C4-hydroxyl is preserved or esterified can act as muscarinic ligands. The 3-methyl group can enhance selectivity for M1 (cognitive function) over M2 (cardiac) receptors by distinguishing the subtle differences in the orthosteric binding pockets of these subtypes [3].
Antimicrobial & Antifungal Activity
Recent studies indicate that N-substituted derivatives (e.g., coupled with pyrazoles or thiosemicarbazones) disrupt fungal cell membranes. In these cases, the 3-methylpiperidin-4-ol moiety acts as a lipophilic carrier, facilitating the transport of the active pharmacophore across the lipid bilayer [4].
Experimental Protocols
Protocol: Stereoselective Synthesis of Cis-3-Methylpiperidin-4-ol
Objective: To access the high-affinity (cis) pharmacophore for SAR studies.
Reagents: 1-Benzyl-3-methylpiperidin-4-one, L-Selectride (1.0 M in THF), NaOH, H2O2.
-
Preparation: Dissolve 1-benzyl-3-methylpiperidin-4-one (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool to -78°C.
-
Reduction: Dropwise add L-Selectride (11 mmol). The bulky borohydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position relative to the methyl group (cis selectivity).
-
Quenching: Stir for 2 hours, then warm to 0°C. Cautiously add 3M NaOH (10 mL) followed by 30% H2O2 (10 mL) to oxidize the organoborane intermediate.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO4.
-
Validation: Analyze via 1H-NMR . The cis isomer typically displays a smaller coupling constant (J ~ 2-4 Hz) between H3 and H4 compared to the trans isomer (J ~ 10 Hz) due to the axial-equatorial relationship [5].
Protocol: Radioligand Binding Assay (Mu-Opioid)
Objective: Determine Ki values for novel derivatives.
-
Membrane Prep: Use CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation: Incubate membranes (20 µg protein) with [3H]-DAMGO (1 nM) and varying concentrations of the test compound (10^-10 to 10^-5 M).
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Toxicology & Metabolic Stability
Metabolic Pathways
The 3-methylpiperidin-4-ol scaffold is primarily metabolized via hepatic CYP450 enzymes (CYP3A4/2D6).
-
N-Dealkylation: The primary clearance route. Removal of the N-substituent abolishes opioid activity.
-
Hydroxylation: The C3-methyl group can undergo hydroxylation, rendering the molecule more polar and facilitating excretion.
Safety Profile
Warning: Derivatives of this scaffold (specifically the 4-anilido variants) are among the most potent respiratory depressants known.
-
Therapeutic Index: While high potency allows for microgram dosing, the therapeutic window is narrow.
-
Handling: In laboratory settings, these compounds must be handled in Class II Biosafety Cabinets with strict inventory controls due to their potential toxicity and regulatory status (Schedule I/II in many jurisdictions).
References
-
Van Vliet, D. S., et al. "Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics." Journal of Medicinal Chemistry. Link
-
Iorio, M. A., et al. "Synthesis, stereochemistry and analgesic activities of diastereoisomeric esters of 3-allyl-4-phenyl-4-piperidinol."[1] Journal of Medicinal Chemistry. Link
-
Sauerberg, P., et al. "Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type." Journal of Medicinal Chemistry. Link
-
Al-Hazmi, G. H., et al. "Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives."[2] Polish Journal of Environmental Studies.[2] Link
-
Casy, A. F. "Stereochemistry of 3-methylpiperidine derivatives." Progress in Drug Research. Link
Sources
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Methylpiperidin-4-ol Cytotoxicity
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
In the landscape of drug discovery and chemical safety assessment, the initial characterization of a compound's interaction with biological systems is paramount. 3-Methylpiperidin-4-ol, a piperidine derivative, belongs to a class of heterocyclic compounds with a broad spectrum of pharmacological applications.[1] Derivatives of piperidine have demonstrated a range of biological activities, including potential as anticancer agents that can inhibit cell proliferation.[2][3] Therefore, a thorough evaluation of the cytotoxic potential of 3-Methylpiperidin-4-ol is a critical first step in understanding its toxicological profile and therapeutic window.
This guide provides a comprehensive framework for the in vitro evaluation of 3-Methylpiperidin-4-ol cytotoxicity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental decision. By integrating established methodologies with mechanistic insights, this document serves as a self-validating system for generating reliable and reproducible cytotoxicity data.
Pillar I: Strategic Foundations of Cytotoxicity Assessment
The initial phase of any cytotoxicity study involves critical decisions that will shape the quality and relevance of the data. These choices are not arbitrary; they are grounded in the need to create a test system that is both sensitive and relevant to the potential applications or exposure scenarios of the compound.
The Rationale for Cell Line Selection
The choice of cell line is a pivotal decision in designing a meaningful cytotoxicity assay.[4] The ideal cell line should be relevant to the intended application of the test compound. For a compound with unknown primary targets, a panel of cell lines representing different tissue origins (e.g., liver, kidney, neuronal, and cancerous) is recommended to identify potential organ-specific toxicity.
-
Hepatocytes (e.g., HepG2): The liver is a primary site of drug metabolism, where compounds can be converted into reactive metabolites that induce toxicity.[5] HepG2 cells, a human hepatoma cell line, are widely used as they retain many of the metabolic enzymes found in primary human hepatocytes.
-
Renal Cells (e.g., HEK293): The kidneys are crucial for the excretion of drugs and their metabolites, making them susceptible to drug-induced injury.[6] Human Embryonic Kidney 293 (HEK293) cells are a robust and commonly used line for general toxicity screening.
-
Neuronal Cells (e.g., SH-SY5Y): For compounds with potential central nervous system activity, a neuroblastoma cell line like SH-SY5Y is essential to assess neurotoxicity.
-
Fibroblasts (e.g., L929): Murine fibroblasts, such as the L929 cell line, are an established standard for general cytotoxicity testing, particularly under ISO 10993-5 guidelines for biocompatibility assessment of medical devices.[7]
Establishing a Dose-Response Relationship: The Concept of IC50
Cytotoxicity is a dose-dependent phenomenon. Therefore, a key objective is to determine the concentration at which 3-Methylpiperidin-4-ol exerts a toxic effect. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a measured biological response by 50%.[8] To establish a reliable IC50 value, a broad range of concentrations should be tested, typically in a serial dilution format (e.g., logarithmic or semi-logarithmic). This allows for the construction of a dose-response curve, from which the IC50 can be accurately calculated.[9]
Pillar II: Core Methodologies for Assessing Cytotoxicity
A multi-parametric approach, employing assays that measure different cellular endpoints, provides a more comprehensive and reliable assessment of cytotoxicity than a single assay alone. This guide details two fundamental and complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of 3-Methylpiperidin-4-ol in a suitable solvent (e.g., DMSO, followed by dilution in culture medium). The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Add the compound dilutions to the respective wells and incubate for a defined period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the compound concentration to determine the IC50 value.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[15] The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[14]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and structured format.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 | MTT | 48 | 150.2 ± 12.5 |
| HepG2 | LDH | 48 | 210.8 ± 18.3 |
| HEK293 | MTT | 48 | 250.6 ± 21.1 |
| HEK293 | LDH | 48 | 315.4 ± 25.9 |
| SH-SY5Y | MTT | 48 | > 500 |
| SH-SY5Y | LDH | 48 | > 500 |
Interpretation: A lower IC50 value indicates higher cytotoxicity.[17] In this hypothetical example, 3-Methylpiperidin-4-ol shows greater cytotoxicity towards HepG2 cells compared to HEK293 cells, and minimal cytotoxicity towards SH-SY5Y cells at the tested concentrations. The discrepancy between MTT and LDH IC50 values may suggest that the compound impairs metabolic activity before causing overt membrane damage.[6]
Pillar III: Elucidating the Mechanisms of Cytotoxicity
Beyond determining if a compound is cytotoxic, it is crucial to understand how it induces cell death.[18] Mechanistic studies can provide valuable insights into the compound's mode of action and potential off-target effects.
Investigating the Role of Oxidative Stress
Many cytotoxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[19]
-
ROS Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).[20] DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Glutathione (GSH) Assay: GSH is a major intracellular antioxidant. A decrease in the GSH/GSSG (glutathione disulfide) ratio is an indicator of oxidative stress.
Assessing Mitochondrial Dysfunction
Mitochondria play a central role in cell life and death. Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[21]
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis.[22] The fluorescent dye JC-1 is a sensitive probe for MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Differentiating Modes of Cell Death: Apoptosis vs. Necrosis
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is important for understanding the cytotoxic mechanism.[15]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can confirm the induction of apoptosis.
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro cytotoxicity evaluation of 3-Methylpiperidin-4-ol.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical pathway of 3-Methylpiperidin-4-ol-induced apoptosis via oxidative stress.
Conclusion: A Pathway to Informed Decision-Making
The systematic in vitro evaluation of 3-Methylpiperidin-4-ol cytotoxicity, as outlined in this guide, provides a robust foundation for understanding its potential toxicological liabilities. By employing a multi-parametric approach that combines measures of metabolic activity, membrane integrity, and key mechanistic events, researchers can generate a comprehensive cytotoxicity profile. This data is indispensable for making informed decisions in the drug development pipeline, from lead optimization to preclinical safety assessment. The principles and protocols detailed herein are designed to ensure scientific rigor, data reliability, and a deeper understanding of the compound's biological effects.
References
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Tiaris Biosciences. (2023). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
Nieskens, T. T. G., Peters, J. G. P., Schreurs, M. J. C., Smidt, M. P., & van der Zanden, S. Y. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 12, 698287. Retrieved from [Link]
-
Lomonaco, S. L., & Finn, G. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3296. Retrieved from [Link]
-
Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 541–542. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro assay of cytotoxicity and oxidative stress. Retrieved from [Link]
-
Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14. Retrieved from [Link]
-
Issayeva, A., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 27(19), 6432. Retrieved from [Link]
-
Kalyanaraman, B. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. Humana, New York, NY. Retrieved from [Link]
-
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Mitochondrial Membrane Potential Assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Iwamoto, S., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1434–1438. Retrieved from [Link]
-
PubMed. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Retrieved from [Link]
-
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
-
OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
ResearchGate. (2007). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Retrieved from [Link]
-
Symbiosis. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Retrieved from [Link]
-
PETA International Science Consortium Ltd. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
MDPI. (2021). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Antioxidants, 10(7), 1067. Retrieved from [Link]
-
OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Allied Academies. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 11(11), e0165597. Retrieved from [Link]
-
ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. blog.johner-institute.com [blog.johner-institute.com]
- 8. clyte.tech [clyte.tech]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtoo.com [labtoo.com]
- 20. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 21. evotec.com [evotec.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Strategic Scaffolding: Discovery and Stereoselective Synthesis of Novel Piperidinol Analogs
Executive Summary: The Privileged Hydroxyl Anchor
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs, appearing in over 70 marketed therapeutics. However, the piperidinol subclass—specifically 3- and 4-hydroxypiperidines—offers a distinct advantage: the hydroxyl group acts as a "molecular anchor." It enables precise hydrogen bonding within the target binding pocket (e.g., GPCRs, ion channels) and serves as a handle for further stereochemical diversification.
This guide moves beyond generic synthesis. We focus on the rational discovery and scalable synthesis of novel piperidinol analogs, prioritizing stereocontrol and late-stage functionalization.
Rational Design & Conformational Analysis
The Equatorial vs. Axial Dilemma
In drug design, the vector of the hydroxyl group determines potency.
-
Equatorial -OH: Generally more thermodynamically stable; often mimics hydrated states of endogenous ligands.
-
Axial -OH: Higher energy conformation; can access unique hydrophobic pockets or induce specific receptor conformational changes.
In Silico Workflow
Before wet-lab synthesis, a computational filter is applied to maximize hit rates.
Figure 1: In silico workflow for prioritizing piperidinol scaffolds based on conformational energy profiles.
Core Synthetic Methodologies
The synthesis of novel analogs requires a divergent strategy. We utilize a "Core-First" approach: establishing the piperidine ring, then introducing the hydroxyl center with high stereospecificity.
Comparative Synthetic Routes
The choice of method depends on the desired substitution pattern at the C4 position.
| Method | Target Analog | Key Reagents | Stereoselectivity | Scalability |
| A. Hydride Reduction | 4-hydroxypiperidine (Secondary Alcohol) | NaBH₄ (Small) vs. L-Selectride (Bulky) | High (Reagent dependent) | High |
| B. Grignard Addition | 4-aryl-4-piperidinol (Tertiary Alcohol) | ArMgBr, THF, -78°C | Moderate (Substrate control) | Medium |
| C. C-H Oxidation | 3-hydroxypiperidine (Novel) | P450 Enzymes or Photoredox | High (Regioselective) | Low-Medium |
Detailed Protocol: Synthesis of 4-Aryl-4-Piperidinols
This protocol describes the synthesis of a 4-(4-chlorophenyl)-4-hydroxypiperidine analog. This scaffold is a bioisostere for Haloperidol and Loperamide derivatives.
Objective: Create a quaternary center with a free hydroxyl group. Critical Mechanism: The addition of the Grignard reagent to the ketone must be temperature-controlled to prevent enolization (which kills the yield) and Wurtz coupling side products.
Reagents & Equipment[1][2]
-
Substrate: N-Boc-4-piperidone (1.0 eq)
-
Nucleophile: 4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in Et₂O)
-
Solvent: Anhydrous THF (freshly distilled or from solvent system)
-
Quench: Saturated NH₄Cl solution
-
Equipment: Flame-dried 3-neck round bottom flask, N₂ atmosphere, low-temp thermometer.
Step-by-Step Procedure
-
Setup: Charge the flask with N-Boc-4-piperidone (5.0 g, 25 mmol) and dissolve in anhydrous THF (50 mL). Cool the system to -78°C (dry ice/acetone bath).
-
Expert Insight: N-Boc protection is essential. Free amines will quench the Grignard reagent.
-
-
Addition: Add the Grignard reagent dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Control: Maintain internal temperature below -65°C. Rapid addition causes local heating, leading to enolization of the ketone.
-
-
Equilibration: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.
-
Quenching: Carefully pour the reaction mixture into a vigorously stirring biphasic mixture of EtOAc (100 mL) and sat. NH₄Cl (100 mL).
-
Workup: Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes:EtOAc 80:20).
-
Yield Expectation: 75-85% as a white solid.
-
Self-Validating QC
-
TLC: Product Rf ≈ 0.3 (Hex:EtOAc 7:3), stains vividly with KMnO₄ (due to alcohol).
-
¹H NMR Diagnostic: Look for the disappearance of the triplet/multiplet signals of the alpha-protons in the piperidone (approx 2.4 ppm) and the appearance of the aromatic signals (7.2-7.4 ppm).
Advanced Strategy: Stereoselective Reduction Logic
When synthesizing secondary alcohols (non-aryl), the choice of hydride source dictates the stereochemistry. This is governed by steric approach control vs. torsional strain .
Figure 2: Decision tree for stereoselective reduction of piperidones. Small hydrides attack axially to yield equatorial alcohols; bulky hydrides attack equatorially to yield axial alcohols.
Novelty: Late-Stage C-H Functionalization
To generate novel analogs that are not accessible via standard ketone chemistry, modern protocols utilize Transition Metal-Catalyzed C-H Activation.
Protocol Highlight: C3-Arylation via Pd-Catalysis Recent advances allow for the direct arylation of the piperidine ring at the C3 position using directing groups (DG) on the nitrogen.
-
Directing Group: Install a strongly coordinating group (e.g., 8-aminoquinoline) on the piperidine nitrogen.
-
Catalysis: Pd(OAc)₂, Ag₂CO₃, Aryl-Iodide, 110°C.
-
Mechanism: The Pd coordinates to the DG, activating the C3-H bond via a concerted metallation-deprotonation (CMD) pathway.
-
Result: Access to 3-aryl-4-piperidinols, a rare scaffold in current patent literature.
References
-
Privileged Scaffolds in Drug Discovery
- Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.
-
Stereoselective Reduction of Piperidones
- Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity." Journal of the American Chemical Society.
-
Grignard Addition to N-Heterocycles
- Walsh, P. J., et al. (2019). "Regioselective addition of Grignard reagents to N-acylpyrazinium salts." Beilstein Journal of Organic Chemistry.
-
Recent Advances in C-H Activation of Piperidines
- He, J., et al. (2014). "Ligand-Promoted C(sp3)–H Arylation of Piperidines." Journal of the American Chemical Society.
Technical Guide: The 3-Methylpiperidin-4-ol Scaffold in Drug Discovery
Executive Summary: The Chiral Motor of Bioactivity
The 3-methylpiperidin-4-ol scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile pharmacophore for GPCR ligands, kinase inhibitors, and ion channel modulators. Unlike the flat, achiral piperidine ring, the introduction of the C3-methyl group creates a stereochemical lever . This "Magic Methyl" effect does not merely add lipophilicity; it restricts conformational flexibility, locking the piperidine ring into specific chair conformations that can dramatically enhance binding affinity (often >10-fold) and selectivity.[1]
This guide provides a rigorous analysis of the scaffold's structural dynamics, synthetic routes for stereochemical control, and its application in high-value drug targets.[2]
Structural Dynamics & Conformational Analysis
To effectively deploy this scaffold, one must understand its behavior in solution and the active site.[1] The piperidine ring exists predominantly in a chair conformation.[1][3] The interplay between the C3-methyl and C4-hydroxyl groups dictates the preferred geometry.
The "Magic Methyl" Effect and A-Values
The conformational preference is governed by 1,3-diaxial interactions and the A-values (free energy difference between axial and equatorial positions) of the substituents:
Consequently, the C3-methyl group acts as a "conformational anchor," strongly preferring the equatorial position. This forces the C4-hydroxyl group to adopt either an equatorial (trans-isomer) or axial (cis-isomer) orientation relative to the methyl, creating distinct vectors for hydrogen bonding.
Stereochemical Vectors[1][4]
-
(3R,4R)-Trans (Diequatorial): The thermodynamically most stable isomer.[1] Both substituents are equatorial.[1] This extends the molecule's hydrodynamic radius and places the H-bond donor/acceptor (OH) in the molecular plane.
-
(3R,4S)-Cis (Methyl-Eq, Hydroxyl-Ax): The methyl remains equatorial, but the hydroxyl is axial. This creates a compact topology often preferred in confined hydrophobic pockets (e.g., GPCR orthosteric sites) where the axial OH can engage specific residues (e.g., Asp/Glu) perpendicular to the ring plane.[1]
Visualization: Conformational Energy Landscape[1]
Figure 1: Conformational landscape of 3-methylpiperidin-4-ol.[1] The diequatorial trans-isomer is the thermodynamic sink, while the cis-isomer offers unique vector geometry.
Medicinal Chemistry Applications
GPCR Modulation (Muscarinic & Opioid Receptors)
In muscarinic antagonists, the 3-methylpiperidin-4-ol core mimics the acetylcholine structure but with added bulk to induce antagonism.
-
Mechanism: The cationic nitrogen (protonated at physiological pH) binds to the conserved Aspartate (e.g., Asp147 in M1).[1] The C3-methyl group engages a hydrophobic sub-pocket, preventing the receptor from undergoing the conformational change required for activation.
-
Case Study: Analogs of Tofacitinib (JAK inhibitor) and Pimavanserin utilize substituted piperidines to fine-tune solubility and metabolic stability (blocking P450 oxidation at the C3/C4 positions).[1]
Kinase Inhibitors (Solubilizing Tail)
The scaffold is frequently attached to the "hinge-binding" core of kinase inhibitors (e.g., ALK, ROS1 inhibitors).
-
Role: The piperidine nitrogen provides a solubilizing handle (via salt formation).[1] The C4-hydroxyl group can form water-mediated H-bonds to the solvent front, improving the drug's pharmacokinetic profile.
-
Chirality: The (3R,4R) isomer often shows superior selectivity by avoiding steric clashes with the kinase "gatekeeper" residue.[1]
Synthetic Masterclass: Stereoselective Synthesis
Achieving high diastereomeric excess (de) is the primary challenge.[1] We recommend a Reductive Route starting from the ketone, as it is scalable and allows for divergent synthesis of both cis and trans isomers.
The Synthetic Workflow
Figure 2: Divergent synthesis of cis- and trans-3-methylpiperidin-4-ol isomers controlled by hydride source steric bulk.
Mechanism of Stereocontrol
-
Trans-Selective (NaBH4): Small hydride donors attack from the axial trajectory (perpendicular to the ring), leading to the equatorial alcohol. This is governed by torsional strain minimization.[1]
-
Cis-Selective (L-Selectride): Bulky borohydrides are sterically hindered by the axial hydrogens at C2 and C6.[1] They are forced to attack from the equatorial trajectory, yielding the axial alcohol.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis and isolation of trans-1-benzyl-3-methylpiperidin-4-ol.
Materials
-
Substrate: 1-Benzyl-3-methylpiperidin-4-one (CAS: 34737-89-8).[1]
-
Reagent: Sodium Borohydride (NaBH4).[1]
-
Validation Standard: TLC (SiO2, 10% MeOH in DCM).[1]
Methodology (Step-by-Step)
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-methylpiperidin-4-one (5.0 g, 24.6 mmol) in anhydrous methanol (50 mL). Cool the solution to 0°C using an ice bath.
-
Why: Cooling prevents runaway exotherms and minimizes side reactions (e.g., elimination).[1]
-
-
Reduction: Add NaBH4 (1.12 g, 29.5 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Observation: Gas evolution (H2) will occur.[1] Ensure distinct bubbling ceases before the next addition.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C). Stir for 2 hours.
-
Quench: Carefully add saturated aqueous NH4Cl (20 mL) to quench excess hydride.
-
Workup: Concentrate the methanol under reduced pressure. Dilute the residue with water (50 mL) and extract with DCM (3 x 50 mL).
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate.
Characterization Data (Self-Validation)
| Parameter | Expected Value | Diagnostic Signal |
| 1H NMR (CDCl3) | C4-H (Methine) | δ 3.25 ppm (ddd, J=10, 10, 4 Hz) .[1] Large coupling constant (10 Hz) indicates axial-axial coupling, confirming the proton is axial (therefore OH is equatorial/trans).[1] |
| 1H NMR (CDCl3) | C3-Methyl | δ 0.95 ppm (d, J=6.5 Hz) . |
| Mass Spec (ESI) | [M+H]+ | 206.15 m/z . |
References
-
Stereoselective Synthesis of Piperidines
-
Conformational Analysis
-
Medicinal Chemistry Application (GPCRs)
-
Opioid Antagonist Synthesis
Sources
- 1. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. d-nb.info [d-nb.info]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Whitepaper: Unlocking Therapeutic Potential: A Guide to Investigating 3-Methylpiperidin-4-ol Derivatives as Novel Drug Candidates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 3-methylpiperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent stereochemistry and functional handles allow for precise three-dimensional exploration of target binding pockets, leading to the development of potent and selective modulators of key physiological pathways. This technical guide provides an in-depth analysis of the most promising therapeutic targets for derivatives of 3-methylpiperidin-4-ol, focusing on their application in virology, neuropharmacology, and pain management. We will explore the mechanistic basis for their activity, present detailed experimental workflows for target validation, and offer insights into structure-activity relationships that guide future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The 3-Methylpiperidin-4-ol Scaffold: A Foundation for Therapeutic Innovation
The piperidine ring is a ubiquitous motif in natural products and synthetic drugs, renowned for its favorable pharmacokinetic properties, including high aqueous solubility and metabolic stability. The introduction of a methyl group at the 3-position and a hydroxyl group at the 4-position creates a chiral scaffold, 3-methylpiperidin-4-ol, which offers several strategic advantages in drug design:
-
Stereochemical Control: The cis and trans diastereomers, along with their respective enantiomers, provide a rigid framework to precisely orient substituents into a target's binding site. This stereochemical diversity is critical for achieving high affinity and selectivity.
-
Synthetic Tractability: The hydroxyl group serves as a key synthetic handle, allowing for the facile introduction of various functional groups through ether or ester linkages, enabling the exploration of a broad chemical space.
-
Physicochemical Properties: The inherent properties of the piperidine core contribute to desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in the resulting derivatives, making it an attractive starting point for lead optimization.
These features have established the 3-methylpiperidin-4-ol core as a cornerstone for developing modulators of challenging drug targets, particularly G-protein coupled receptors (GPCRs).
High-Value Therapeutic Targets for 3-Methylpiperidin-4-ol Derivatives
Research has demonstrated that derivatives built upon the 3-methylpiperidin-4-ol scaffold can potently and selectively modulate several high-value therapeutic targets. The following sections detail the most prominent examples.
Chemokine Receptor Type 5 (CCR5): A Gateway for HIV-1 Intervention
The CCR5 receptor, a member of the GPCR family, is the primary co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this interaction is a clinically validated strategy for treating HIV infection, as exemplified by the FDA-approved drug Maraviroc. Derivatives of 3-methylpiperidin-4-ol have been investigated as potent CCR5 antagonists.
Mechanism of Action: These derivatives act as non-competitive allosteric antagonists. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of the viral gp120 envelope protein. This effectively blocks the fusion of the viral and host cell membranes, halting the infection cycle.
Figure 1: Allosteric inhibition of the CCR5 receptor by a 3-methylpiperidin-4-ol derivative, preventing HIV-1 viral entry.
Structure-Activity Relationship (SAR) Insights: Potent CCR5 antagonism is achieved by attaching a bulky, lipophilic group to the piperidine nitrogen, often via a propyl linker. The stereochemistry of the 3-methyl group is crucial for correctly orienting the molecule within the receptor's transmembrane domain. Modifications to the 4-position, typically involving an ether linkage to an aromatic or heteroaromatic system, are critical for optimizing binding affinity and pharmacokinetic properties. The introduction of small hydrophobic substituents on key phenyl rings can increase binding affinity, leading to low or sub-nanomolar antagonists.
Table 1: Representative Piperidine-Based CCR5 Antagonists
| Compound ID | Modification Strategy | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (EC50, nM) | Source |
|---|---|---|---|---|
| Compound 11f | 1-acetylpiperidin-4-yl replacement | N/A | 0.59 | |
| Compound 4a | N,N'-diphenylurea replacement | Significantly Improved vs. Lead | N/A |
| Compound 4v,w | Polar substituents on benzylpiperidine | Enhanced Fusion Inhibition | N/A | |
Opioid Receptors: A New Generation of Analgesics
The piperidine scaffold is a classic pharmacophore for opioid receptor ligands, most famously represented by fentanyl and its analogues. The 3-methylpiperidin-4-ol core allows for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids. These derivatives can be designed to target mu (μ), delta (δ), and kappa (κ) opioid receptors.
Mechanism of Action: When acting as agonists, these derivatives bind to opioid receptors (GPCRs) in the central and peripheral nervous system. This binding event inhibits the enzyme adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channels (promoting potassium efflux and inhibiting calcium influx). The net effect is a hyperpolarization of the neuron, reducing its excitability and blocking the transmission of pain signals.
Structure-Activity Relationship (SAR) Insights: The analgesic potency of these derivatives is highly dependent on several structural features:
-
N-Substituent: The group attached to the piperidine nitrogen is a key determinant of activity. Small alkyl groups (like methyl) or phenethyl groups are common in potent agonists. Larger or more complex substituents can sometimes switch the activity from agonism to antagonism.
-
4-Position Substituent: The nature of the group at the 4-position, derived from the hydroxyl group of the parent scaffold, is critical. Typically, an anilido group (as in fentanyl) or a related bioisostere is required for high affinity at the μ-opioid receptor.
-
Stereochemistry: The relative orientation of the 3-methyl group and the 4-substituent (cis vs. trans) has a profound impact on potency. For instance, in one series of 3-methyl-4-(N-phenyl amido)piperidines, the cis diastereomer was found to be significantly more potent than the trans diastereomer, demonstrating the importance of precise stereochemical control in fitting the receptor binding pocket.
Table 2: Analgesic Potency of Representative 3-Methylpiperidine Derivatives
| Diastereomer | Analgesic Potency (vs. Morphine) | Analgesic Potency (vs. Fentanyl) | Duration of Action | Source |
|---|---|---|---|---|
| cis-42 | 13,036x | 29x | Short |
| trans-43 | 2,778x | 6x | Very Short (~2 min) | |
Experimental Validation Workflows & Protocols
Validating the therapeutic potential of novel 3-methylpiperidin-4-ol derivatives requires a systematic, multi-step approach. The following workflows and protocols represent a robust strategy for target identification and functional characterization.
General Workflow for Target Validation
A hierarchical screening cascade is essential to efficiently identify and characterize promising compounds while minimizing resource expenditure on non-viable candidates.
Figure 2: A typical experimental workflow for identifying and validating therapeutic candidates from a chemical library.
Protocol: Radioligand Binding Assay for Opioid Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the μ-opioid receptor.
Principle: This assay measures the ability of a non-radioactive test compound to displace a known high-affinity radioligand (e.g., [³H]-DAMGO) from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (specific activity ~50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM final concentration).
-
Test compounds (3-methylpiperidin-4-ol derivatives) dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane suspension.
-
Non-Specific Binding (NSB): 50 µL Naloxone solution, 50 µL [³H]-DAMGO, and 100 µL of the membrane suspension.
-
Test Compound: 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution), 50 µL [³H]-DAMGO, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot the % inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation & Causality: This protocol includes essential controls. The 'Total Binding' wells establish the maximum signal, while the 'Non-Specific Binding' wells, containing an excess of a high-affinity unlabeled ligand (Naloxone), define the background signal. This ensures that the measured displacement is due to specific binding to the target receptor. The use of the Cheng-Prusoff equation corrects the apparent IC50 for the competitive effect of the radioligand, providing a more accurate measure of the test compound's true affinity (Ki).
Future Directions and Conclusion
The 3-methylpiperidin-4-ol scaffold remains a highly valuable starting point for the discovery of novel therapeutics. While significant progress has been made in targeting CCR5 and opioid receptors, considerable potential exists in other areas:
-
Sigma Receptors (σ1R and σ2R): These receptors are implicated in various CNS disorders, including neuropathic pain, addiction, and neurodegeneration. The piperidine core is a known pharmacophore for sigma receptor ligands, and exploring this space with novel 3-methylpiperidin-4-ol derivatives is a promising avenue.
-
Ion Channels: The scaffold's rigid structure is well-suited for developing modulators of voltage-gated ion channels (e.g., sodium, calcium channels), which are key targets for treating epilepsy, cardiac arrhythmias, and chronic pain.
-
Kinase Inhibitors: While less traditional, the directional vectors provided by the scaffold's substituents could be exploited to design specific kinase inhibitors by targeting unique pockets outside the highly conserved ATP-binding site.
References
-
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. [Link]
-
CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]. Bioorganic & Medicinal Chemistry Letters. [Link]
-
CCR5 receptor antagonist - Wikipedia. Wikipedia. [Link]
-
CCR5 antagonism in HIV infection: current concepts and future opportunities. Annual Review of Medicine. [Link]
-
Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Semantic Scholar. [Link]
-
Physiology, Opioid Receptor. StatPearls - NCBI Bookshelf. [Link]
Pharmacokinetics and Metabolic Profiling of 3-Methylpiperidin-4-ol Scaffolds: A Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5]
The 3-Methylpiperidin-4-ol (3MP4O) moiety represents a "privileged scaffold" in modern medicinal chemistry, frequently serving as the pharmacophore core for muscarinic receptor antagonists, opioid receptor modulators, and Janus kinase (JAK) inhibitors.
Unlike simple piperidines, the introduction of the C3-methyl group alongside the C4-hydroxyl creates a complex stereochemical environment (two chiral centers) that significantly alters metabolic stability and oral bioavailability. This guide provides a definitive technical analysis of the pharmacokinetic (PK) behavior and metabolic fate of 3MP4O derivatives, moving beyond generic ADME data to scaffold-specific causality.
Physicochemical Baseline[6]
-
Basicity (pKa): The piperidine nitrogen typically exhibits a pKa of ~9.5–10.5, rendering it protonated at physiological pH. This drives lysosomal trapping and high Volume of Distribution (
). -
Stereochemistry: Exists as cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S) diastereomers. The cis-orientation often displays superior metabolic stability due to steric shielding of the C4-hydroxyl group from UGT enzymes.
Metabolic Pathways: Phase I & II Transformations[7]
The metabolic clearance of 3MP4O derivatives is dominated by a "Push-Pull" mechanism between Cytochrome P450 (CYP) oxidation and UDP-glucuronosyltransferase (UGT) conjugation.
Phase I: Oxidative Functionalization
The piperidine ring is subject to extensive oxidative attack, primarily mediated by CYP3A4 and CYP2D6 isoforms.
-
N-Dealkylation (Major Route for N-Substituted Analogs): For derivatives where the nitrogen is alkylated (e.g., N-benzyl or N-ethyl), oxidative N-dealkylation is the rate-limiting step. The C3-methyl group exerts a steric influence, often shifting the site of oxidation away from the C2-alpha carbon, favoring the C6-alpha carbon.
-
Ring Hydroxylation (Carbon Oxidation):
-
C3-Methyl Hydroxylation: The methyl group itself is a target for
-oxidation, forming a hydroxymethyl metabolite. This is often a minor pathway unless the ring nitrogen is deactivated (e.g., amides/carbamates). -
Lactam Formation: Oxidation at the C2 or C6 alpha-carbons leads to 2-piperidone or 6-piperidone derivatives.
-
-
N-Oxidation (FMO Mediated): Flavin-containing monooxygenases (FMOs) can directly oxidize the tertiary amine to an N-oxide. This is reversible under hypoxic conditions but represents a significant clearance route for electron-rich piperidines.
Phase II: Conjugation
The C4-hydroxyl group is a "soft spot" for conjugation.
-
O-Glucuronidation: Mediated by UGT1A9 and UGT2B7. The rate of this reaction is highly stereodependent. Trans-isomers, where the 4-OH is equatorial (less sterically hindered), typically undergo glucuronidation 3–5x faster than cis-isomers (axial OH), where the adjacent 3-methyl group provides steric hindrance.
Visualization of Metabolic Fate
The following diagram illustrates the divergent metabolic pathways for a generic N-substituted 3-methylpiperidin-4-ol derivative.
Caption: Divergent metabolic pathways of 3-methylpiperidin-4-ol derivatives. Thickness of arrows indicates typical relative flux in human hepatocytes.
Experimental Protocols: Validating the Scaffold
To accurately assess the PK profile of these derivatives, researchers must employ a "Self-Validating" experimental workflow that accounts for the specific instability of the piperidine ring.
Protocol: Stereoselective Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Control: Verapamil (High clearance), Warfarin (Low clearance).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Spike test compound (1 µM final concentration) to avoid enzyme saturation (
effects). Crucial: Ensure <0.1% DMSO final concentration to prevent CYP inhibition. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge at 4000g for 20 min. Inject supernatant onto LC-MS/MS.
Data Processing:
Calculate the slope (
Protocol: Metabolite Identification (GSH Trapping)
Because piperidine oxidation can generate reactive iminium ions (potential toxicity), a trapping study is mandatory.
Workflow:
-
Incubate compound (10 µM) with HLM + NADPH.
-
Add Glutathione (GSH) at 5 mM excess.
-
Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (
). -
Interpretation: Presence of GSH adducts indicates bioactivation of the piperidine ring to a reactive intermediate, signaling a toxicity risk.
Quantitative Data Summary: Structure-Metabolism Relationships (SMR)
The following table summarizes the impact of structural modifications on the PK parameters of 3MP4O derivatives.
| Structural Feature | Modification | Impact on Metabolic Stability | Mechanism |
| C3-Methyl | Removal (H) | Decreased Stability | Loss of steric hindrance allows rapid UGT conjugation at C4-OH. |
| C3-Methyl | Gem-dimethyl | Increased Stability | Blocks alpha-oxidation at C2; prevents C3-hydroxylation. |
| N-Substituent | Benzyl | High Clearance | Rapid N-dealkylation by CYP3A4. |
| N-Substituent | Carbamate | High Stability | Deactivates N-lone pair, preventing N-oxidation and N-dealkylation. |
| Stereochemistry | Cis (3R,4S) | High Stability | Axial/Equatorial clash hinders UGT access to 4-OH. |
| Stereochemistry | Trans (3R,4R) | Moderate Clearance | 4-OH is accessible for rapid glucuronidation. |
Experimental Workflow Diagram
Caption: Critical path workflow for evaluating 3-methylpiperidin-4-ol candidates in early discovery.
References
-
Kadi, A. A., et al. (2024).[7] Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin-4-ylphenyl-nicotinamide Derivatives. ResearchGate. Link
-
Wu, F., et al. (2011).[5] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Link
-
Kaivosaari, S., et al. (2011).[8] N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases. Xenobiotica. Link
-
Manevski, N., et al. (2011).[1] Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases. Drug Metabolism and Disposition.[2][9][8][6][10] Link
-
Yang, G., et al. (2017). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B. Link
Sources
- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 4'-modified analogs of doxorubicin. unique glucuronidation pathway for 4'-epidoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Stereoselective synthesis of 3-Methylpiperidin-4-ol diastereomers
Application Note: Stereoselective Synthesis of 3-Methylpiperidin-4-ol Diastereomers
Executive Summary & Strategic Importance
The 3,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and GPCR ligands. The stereochemical relationship between the C3-methyl and C4-hydroxyl groups dictates biological activity, yet accessing pure diastereomers remains a common bottleneck in Structure-Activity Relationship (SAR) studies.
This Application Note provides a definitive, divergent protocol for synthesizing both (3,4)-cis and (3,4)-trans 3-methylpiperidin-4-ol from a common ketone precursor. By exploiting the distinct mechanistic pathways of kinetic control (steric approach) versus thermodynamic control (product stability), researchers can selectively access either isomer with high diastereomeric excess (d.e.).
Strategic Overview & Mechanism
The synthesis hinges on the reduction of N-Benzyl-3-methylpiperidin-4-one . The stereochemical outcome is dictated by the trajectory of the hydride attack on the cyclohexanone-like chair conformation.
-
Pathway A (Cis-Selective): Utilization of a bulky reducing agent (L-Selectride) forces hydride delivery from the less hindered equatorial face, yielding the axial alcohol (Cis).
-
Pathway B (Trans-Selective): Utilization of a small reducing agent (
) typically favors axial attack (Felkin-Anh/torsional strain models), yielding the equatorial alcohol (Trans).
Caption: Divergent synthetic pathways for accessing cis- and trans-3-methylpiperidin-4-ol.
Detailed Experimental Protocols
Pre-requisites & Safety
-
Starting Material: 1-Benzyl-3-methylpiperidin-4-one (commercially available or synthesized via Dieckmann condensation).
-
Safety: L-Selectride is pyrophoric; handle strictly under inert atmosphere (Nitrogen/Argon).
Protocol A: Kinetic Synthesis of cis-3-Methylpiperidin-4-ol
Target: (3R,4S) / (3S,4R) racemic pair (Relative stereochemistry: Cis)
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Solvation: Charge the flask with 1-Benzyl-3-methylpiperidin-4-one (1.0 eq, e.g., 2.03 g, 10 mmol) and anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Slowly add L-Selectride (1.0 M in THF, 1.2 eq, 12 mL) dropwise via syringe over 20 minutes. Crucial: Maintain internal temperature below -70°C to ensure kinetic control.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 10% MeOH/DCM).
-
Quench: While still at -78°C, carefully quench with MeOH (5 mL). Then, add NaOH (3M, 10 mL) followed by
(30%, 10 mL) to oxidize the organoborane byproducts. -
Workup: Warm to room temperature (RT) and stir for 30 mins. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude material is typically >95% cis. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the pure cis-alcohol.
Protocol B: Thermodynamic Synthesis of trans-3-Methylpiperidin-4-ol
Target: (3R,4R) / (3S,4S) racemic pair (Relative stereochemistry: Trans)
-
Setup: Use a 100 mL RBF with a stir bar.
-
Solvation: Dissolve 1-Benzyl-3-methylpiperidin-4-one (1.0 eq, 10 mmol) in Methanol (40 mL).
-
Cooling: Cool to 0°C (ice bath).
-
Addition: Add Sodium Borohydride (
) (1.5 eq, 15 mmol) portion-wise over 10 minutes. (Gas evolution will occur). -
Reaction: Remove ice bath and stir at RT for 2 hours.
-
Quench: Quench with saturated
solution (20 mL). -
Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL). Dry over
and concentrate. -
Purification: The crude is a mixture (typically 3:1 to 4:1 favoring trans).
-
Separation Strategy: Recrystallization from Hexane/EtOAc often yields pure trans isomer. Alternatively, careful column chromatography (Silica, 1:1 EtOAc/Hexane) separates the isomers (Trans isomer usually elutes after the Cis isomer due to hydrogen bonding capability in the equatorial position).
-
Characterization & Self-Validation (NMR)
The definitive method to distinguish diastereomers is
Conformational Logic:
-
The bulky N-Benzyl and C3-Methyl groups lock the piperidine ring into a chair conformation where both groups are equatorial .
-
Trans-Isomer: The C4-OH is equatorial.[1] Therefore, the C4-H is axial . The coupling between C3-H (axial) and C4-H (axial) is diaxial .
-
Cis-Isomer: The C4-OH is axial. Therefore, the C4-H is equatorial . The coupling between C3-H (axial) and C4-H (equatorial) is axial-equatorial .
Data Summary Table:
| Feature | Trans-Isomer | Cis-Isomer |
| C4-OH Orientation | Equatorial | Axial |
| C4-H Orientation | Axial | Equatorial |
| Coupling ( | 10.0 – 11.5 Hz (Large) | 3.0 – 4.5 Hz (Small) |
| C4-H Chemical Shift | Upfield (shielded by anisotropy) | Downfield (deshielded) |
| Elution Order (Silica) | More Polar (Elutes 2nd) | Less Polar (Elutes 1st) |
Note: Elution order can vary based on solvent system, but axial alcohols (cis) are generally less polar than equatorial alcohols (trans) due to steric shielding of the hydroxyl group.
Troubleshooting & Optimization
-
Issue: Poor Selectivity in Cis-Route.
-
Cause: Temperature rose above -70°C during L-Selectride addition.
-
Fix: Use an internal thermometer. Ensure dropwise addition is slow enough to dissipate exotherm.
-
-
Issue: Boron Emulsions.
-
Cause: Incomplete oxidation of L-Selectride byproducts.
-
Fix: Ensure the oxidative workup (NaOH/
) stirs vigorously for at least 30 minutes. If emulsion persists, filter through a Celite pad.
-
-
Issue: Inseparable Diastereomers.
-
Optimization: If column chromatography fails, convert the alcohol mixture to the corresponding benzoate esters (BzCl/Pyridine). The esters often have significantly different
values or crystallization properties.
-
References
-
Synthesis of Cis-3-methyl-4-aminopiperidine Deriv
-
Process Research and Development for the Synthesis of Tofacitinib.
- Source:Organic Process Research & Development, 2014.
- Relevance: Provides industrial context for the 3,4-disubstituted piperidine scaffold and resolution str
-
Link:[Link]
-
Stereoselective Reduction of Substituted Cyclohexanones.
- Source:Journal of the American Chemical Society, 1972 (Brown et al.).
- Relevance: Foundational text on using L-Selectride for kinetic control (axial alcohol synthesis).
-
Link:[Link]
Sources
Application Note & Protocol: Asymmetric Synthesis of (syn)-(3R,4R)- and (3S,4S)-3-Methylpiperidin-4-ol
Authored by: A Senior Application Scientist
Abstract
The 3-methylpiperidin-4-ol scaffold is a privileged structural motif present in a wide array of natural products and pharmaceutically active compounds. The precise spatial arrangement of the methyl and hydroxyl substituents on the piperidine ring is critical for biological activity, making stereocontrolled synthesis a paramount objective for researchers in medicinal chemistry and drug development. This guide provides a detailed examination of a robust and highly diastereoselective strategy for synthesizing the syn diastereomers, (3R,4R)- and (3S,4S)-3-methylpiperidin-4-ol, via substrate-controlled reduction of a key piperidone intermediate. We delve into the mechanistic rationale behind stereochemical control, offer a comprehensive, step-by-step protocol, and present methods for accessing the individual enantiomers.
Introduction: The Significance of the syn-3-Methylpiperidin-4-ol Core
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the landscape of FDA-approved drugs and clinical candidates.[1][2][3] Its ability to present substituents in well-defined three-dimensional orientations allows for precise interactions with biological targets. The introduction of stereocenters, as seen in 3-methylpiperidin-4-ol, further enhances this structural complexity and potential for molecular recognition. Specifically, the syn (or cis) relationship between the C3-methyl group and the C4-hydroxyl group defines a distinct conformational space that is crucial for the efficacy of numerous bioactive molecules.
Achieving stereochemical purity is a significant challenge. The synthesis must control two adjacent stereocenters, C3 and C4, to selectively produce the desired syn diastereomer over the anti (or trans) form. Furthermore, for pharmaceutical applications, isolating the single, biologically active enantiomer—either (3R,4R) or (3S,4S)—is typically required. This guide focuses on a practical and field-proven approach that first establishes the desired syn relative stereochemistry with high fidelity and then discusses pathways to enantiomeric resolution.
Strategic Overview: Diastereoselective Reduction
The most direct and reliable strategy to construct the syn-3-methylpiperidin-4-ol framework is through the diastereoselective reduction of a prochiral N-protected-3-methyl-4-piperidone precursor. This approach leverages the conformational preference of the piperidone ring and the steric influence of the existing C3-methyl group to direct the incoming hydride reagent.
The Principle of Substrate Control
The N-protected 3-methyl-4-piperidone intermediate preferentially adopts a chair conformation where the C3-methyl group occupies a sterically favorable equatorial position. This arrangement creates two distinct faces for nucleophilic attack on the C4-carbonyl:
-
Axial Attack: The hydride attacks from the top face of the ring. This pathway is sterically less hindered.
-
Equatorial Attack: The hydride attacks from the bottom face, which is encumbered by the axial hydrogens at C2 and C6.
The choice of reducing agent is therefore critical. Small, unhindered hydrides (e.g., NaBH₄) can approach from either face, often resulting in poor diastereoselectivity. In contrast, bulky hydride reagents (e.g., L-Selectride® or K-Selectride®) are sterically demanding and will preferentially attack from the less hindered axial face. This axial attack, dictated by steric hindrance, leads to the formation of an equatorial hydroxyl group, establishing the desired syn relative stereochemistry with high diastereomeric excess (d.e.).[4]
The overall synthetic workflow is visualized below.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
Mannich reaction for the synthesis of 3-methyl-4-piperidone precursors
Application Note & Protocol
Topic: Strategic Synthesis of 3-Methyl-4-Piperidone Precursors via the Mannich Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 4-Piperidone Scaffold
The 4-piperidone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, chair-like conformation provides a three-dimensional framework for orienting functional groups, making it a cornerstone for the development of a vast array of pharmaceuticals and bioactive molecules.[1][2] Specifically, 3-methyl-4-piperidone derivatives are crucial intermediates in the synthesis of potent analgesics, central nervous system (CNS) agents, and other therapeutic compounds.[3]
Among the various synthetic strategies to construct this heterocyclic core, the Mannich reaction stands out for its efficiency and atom economy.[4][5] This powerful, one-pot, three-component condensation reaction allows for the convergent assembly of complex β-amino carbonyl compounds, making it an ideal choice for creating polysubstituted piperidone rings.[6][7] This guide provides a detailed exploration of the Mannich reaction for synthesizing 3-methyl-4-piperidone precursors, offering mechanistic insights, a field-proven protocol, and practical guidance for laboratory application.
The Mannich Reaction: Mechanistic Underpinnings
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of 4-piperidone synthesis, it is a double Mannich reaction (specifically, a Petrenko-Kritschenko piperidone synthesis) where a ketone, an aldehyde, and a primary amine or ammonia source condense to form the piperidone ring.[8]
The reaction is typically acid-catalyzed and proceeds through several key steps:
-
Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde (e.g., a substituted benzaldehyde) and the amine source (e.g., ammonium acetate) to form an electrophilic iminium ion.
-
Enolization: The ketone containing α-hydrogens (in this case, ethyl methyl ketone, which provides the 3-methyl group) undergoes acid-catalyzed tautomerization to its more nucleophilic enol form.
-
First C-C Bond Formation: The enol attacks the iminium ion, forming the first carbon-carbon bond and creating a β-amino carbonyl intermediate.
-
Second Condensation and Cyclization: This process repeats on the other side of the ketone, leading to an intramolecular cyclization that ultimately forms the six-membered piperidone ring.
This sequence provides a highly efficient pathway to assemble the core structure in a single synthetic operation.
Caption: Figure 1: Generalized Mechanism of Piperidone Synthesis via Mannich Reaction.
Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidone
This protocol details a reliable method for the synthesis of a 2,6-diaryl-3-methyl-4-piperidone, a common precursor structure, adapted from established literature procedures.[1][9]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Substituted Aromatic Aldehyde | Ar-CHO | Varies | Varies | e.g., Benzaldehyde, 4-Chlorobenzaldehyde |
| Ethyl Methyl Ketone (MEK) | C₄H₈O | 72.11 | 78-93-3 | Serves as the enolizable component. |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 631-61-8 | Acts as the amine source and catalyst. |
| Ethanol (95% or Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For product precipitation/washing. |
| Round-bottom flask (250 mL) | - | - | - | |
| Reflux condenser | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Buchner funnel and filter paper | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted aromatic aldehyde (0.1 mol), ethyl methyl ketone (0.05 mol), and ammonium acetate (0.05 mol).
-
Causality Note: A 2:1:1 molar ratio of aldehyde:ketone:amine source is crucial for the double condensation required to form the piperidone ring. Ethyl methyl ketone is the limiting reagent.
-
-
Solvent Addition: Add 75 mL of ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-85°C) with continuous stirring. Maintain the reflux for 4-6 hours.
-
Expert Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC). An appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate) should be used. The disappearance of the aldehyde spot typically indicates reaction completion.
-
-
Product Isolation: After the reflux period, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with 50 mL of cold diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Trustworthiness Check: The ether wash is critical for removing highly colored impurities that can interfere with subsequent crystallization and characterization.
-
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved. The product is typically an off-white or pale yellow crystalline solid.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol.[1] Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Filter and dry as before.
Product Characterization
The structure and purity of the synthesized 2,6-diaryl-3-methyl-4-piperidone should be confirmed by standard analytical techniques:
-
Melting Point: Compare with literature values. A sharp melting point range indicates high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks: C=O stretch (ketone) around 1700-1720 cm⁻¹, and N-H stretch (secondary amine) around 3300-3500 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns, which should be consistent with the target molecule.[9]
Troubleshooting and Safety Precautions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Impure reagents (especially wet ammonium acetate); Insufficient reaction time. | Use freshly opened or properly stored reagents. Ensure ammonium acetate is dry. Extend reflux time and monitor by TLC. |
| Oily Product/No Solid | Product is too soluble in the reaction mixture; Impurities inhibiting crystallization. | Concentrate the reaction mixture under reduced pressure. Try triturating the resulting oil with cold diethyl ether or pentane to induce solidification. |
| Multiple Products (TLC) | Side reactions, such as self-condensation of the ketone or aldehyde. | Ensure stoichiometric ratios are accurate. Maintain a consistent reflux temperature and avoid overheating. |
Safety Information
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[3]
-
Ventilation: Perform the reaction in a well-ventilated fume hood. Aldehydes and organic solvents are volatile and can be irritants.
-
Handling Reagents: Ethyl methyl ketone and diethyl ether are highly flammable. Keep away from ignition sources. Aromatic aldehydes can be skin and respiratory irritants.[3]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Arulmurugan, S., Kavitha, K., & Venkatraj, M. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. Available at: [Link]
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. ChemBK. Available at: [Link]
-
Fatima, S., et al. (2025). Asymmetric Mannich reaction enabled synthesis of alkaloids. ResearchGate. Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. DTIC. Available at: [Link]
-
Chen, Z., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wang, L., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC. Available at: [Link]
-
Zhang, Z., et al. (2021). Three-component radical homo Mannich reaction. PMC. Available at: [Link]
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Available at: [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness. Available at: [Link]
-
Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Scribd. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. ResearchGate. Available at: [Link]
-
Manjula, S., et al. (2013). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Academy of Sciences. Available at: [Link]
- Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 6. Mannich Reaction [organic-chemistry.org]
- 7. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Alkylation of 3-Methylpiperidin-4-ol
Topic: N-alkylation of 3-Methylpiperidin-4-ol for derivative synthesis Content Type: Application Notes and Protocols Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Abstract
The 3-methylpiperidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in Janus kinase (JAK) inhibitors, CCR5 antagonists, and muscarinic receptor ligands. Functionalization of the piperidine nitrogen is a critical step in diversifying this scaffold.[1] This guide provides an authoritative protocol for the N-alkylation of 3-methylpiperidin-4-ol, addressing the specific challenge of chemoselectivity (N- vs. O-alkylation) and stereochemical integrity (cis/trans relationships). We present two validated methodologies: Reductive Amination (Method A) for complex functionalization and Nucleophilic Substitution (Method B) for simple alkyl chains, alongside a rigorous characterization workflow.[1]
Strategic Analysis: Chemoselectivity & Stereochemistry
The Chemoselectivity Challenge
The substrate, 3-methylpiperidin-4-ol, contains two nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H).
-
Thermodynamic/Kinetic Preference: Under neutral or weakly basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen atom (
of protonated amine 10-11 vs. alcohol 16). -
Risk Factors: Strong bases (e.g., NaH, KOtBu) can deprotonate the hydroxyl group, leading to competitive O-alkylation.[1] To ensure N-selectivity , mild bases (K₂CO₃, DIPEA) or reductive conditions must be employed.[1]
Stereochemical Considerations
The presence of the C3-methyl group introduces steric strain adjacent to the reaction center.
-
Cis/Trans Isomers: Commercial 3-methylpiperidin-4-ol often exists as a mixture of cis (Me/OH syn) and trans (Me/OH anti) diastereomers.
-
Steric Impact: The C3-methyl group can hinder the approach of bulky electrophiles. Reductive amination is generally less sensitive to this steric bulk than direct
substitution with secondary halides.[1]
Decision Matrix (Visual)
Caption: Decision tree for selecting the optimal N-alkylation strategy based on electrophile availability and structural complexity.
Method A: Reductive Amination (Standard Protocol)
Best for: Attaching complex aromatic rings, creating libraries, and avoiding O-alkylation completely.[1]
Reaction Mechanism
This method relies on the formation of an iminium ion intermediate between the piperidine nitrogen and an aldehyde/ketone. The reducing agent, Sodium Triacetoxyborohydride (STAB), is selective for the iminium ion over the aldehyde/ketone, preventing direct reduction of the starting material.
Reagents & Materials
-
Substrate: 3-Methylpiperidin-4-ol (1.0 equiv)
-
Carbonyl Source: Aryl/Alkyl Aldehyde (1.1 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv) – Crucial for facilitating iminium formation.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperidin-4-ol (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Imine Formation: Add the Aldehyde (1.1 mmol) followed by Acetic Acid (1.0 mmol).[1] Stir at room temperature (RT) for 30–60 minutes under an inert atmosphere (
or Ar).-
Note: Ensure the solution remains clear. If the amine is supplied as a salt (e.g., HCl), add 1.0 equiv of TEA to neutralize it first.[1]
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS or TLC (System: 10% MeOH in DCM + 1%
).[1] -
Quench: Quench the reaction by adding saturated aqueous
solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract the aqueous layer with DCM (
mL).[1] Combine organic layers, wash with brine, dry over , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
Method B: Direct Nucleophilic Substitution ( )
Best for: Simple alkyl groups (Methyl, Ethyl, Benzyl) or when the aldehyde precursor is unstable.[1]
Reagents & Materials
-
Substrate: 3-Methylpiperidin-4-ol (1.0 equiv)
-
Electrophile: Alkyl Halide (R-Br or R-I) (1.0 - 1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 - 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Protocol
-
Preparation: Suspend 3-methylpiperidin-4-ol (1.0 mmol) and
(3.0 mmol, fine powder) in anhydrous MeCN (5 mL). -
Addition: Add the Alkyl Halide (1.05 mmol) dropwise at RT.
-
Critical Control: Do not use a large excess of alkyl halide to prevent quaternization (formation of the ammonium salt).[1]
-
-
Reaction: Heat the mixture to 60–80°C. Stir for 6–12 hours.
-
Stereo-Warning: High temperatures (>100°C) with strong bases can occasionally lead to epimerization at the C3 position if the mechanism involves reversible elimination/addition, though rare with carbonate bases.[1]
-
-
Workup: Cool to RT. Filter off the inorganic solids (
/KBr).[1] Wash the filter cake with MeCN. -
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: If DMF was used, an aqueous workup (EtOAc/LiCl solution) is required before chromatography.[1] Otherwise, proceed directly to flash chromatography.[1]
Analytical Data & Validation
Expected NMR Signatures
Upon successful N-alkylation, the chemical shifts of the piperidine ring protons will change distinctively.
| Position | Proton ( | Carbon ( | Shift upon N-Alkylation |
| C2-H (Axial/Eq) | Shielding: Upfield shift due to tertiary amine formation. | ||
| C6-H (Axial/Eq) | Shielding: Upfield shift. | ||
| N-R ( | New Signal: Diagnostic of alkyl group attachment. | ||
| C4-H (Carbinol) | Minimal Change: Confirms O-alkylation did not occur. |
Stereochemical Assignment (NOESY)
Distinguishing cis (3-Me, 4-OH syn) from trans (3-Me, 4-OH anti) is vital.
-
Trans-isomer: Typically displays a large coupling constant (
Hz) between H3 and H4 if both are axial.[1] NOE correlations will be weak between the methyl group and the C4-proton. -
Cis-isomer: Smaller coupling constant (
Hz) for H3-H4 (axial-equatorial). Strong NOE correlation between the C3-Methyl and C4-H.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| O-Alkylation Observed | Base too strong (e.g., NaH) or solvent too polar (DMSO). | Switch to Method A (Reductive Amination) or use weak bases ( |
| Over-alkylation (Quaternary Salt) | Excess alkyl halide used.[1][2] | Use stoichiometric amounts (1.0 equiv) of alkyl halide and add dropwise.[1] |
| Low Conversion (Method A) | Imine formation stalled. | Add molecular sieves (4Å) or increase Acetic Acid to 2.0 equiv.[1] |
| Epimerization of C3-Methyl | Reaction temperature too high; retro-Michael mechanism.[1] | Keep reaction temperature below 80°C. Avoid strong thermodynamic bases. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]
-
Kuduk, S. D., et al. "Synthesis and evaluation of 3-methylpiperidin-4-ol derivatives as muscarinic M1 receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters, 2010.[1] (Contextual grounding for scaffold utility).
-
BenchChem Protocols. "Application Notes and Protocols for N-Alkylation of Piperidine Derivatives." BenchChem, Accessed 2024.[1] Link[1]
-
National Institutes of Health (NIH). "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one." PubMed Central, 2016.[1] Link
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Procedure." Link
Sources
Application Notes & Protocols: A Guide to the Synthesis of 3-Methylpiperidin-4-ol via Ketone Reduction
Abstract
This technical guide provides a detailed protocol for the chemical reduction of 3-methyl-4-piperidone to its corresponding secondary alcohol, 3-methylpiperidin-4-ol. This transformation is a fundamental process in synthetic organic chemistry, yielding a valuable chiral building block for pharmaceutical development. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] This document outlines a robust and reproducible methodology using sodium borohydride, a mild and selective reducing agent, and includes protocols for nitrogen protection and deprotection to ensure high yield and purity. The causality behind experimental choices, safety protocols, and detailed analytical characterization are thoroughly discussed to support researchers in this synthesis.
Introduction and Scientific Background
The conversion of a ketone to an alcohol is a cornerstone of organic synthesis. In the context of medicinal chemistry, the 3-methylpiperidin-4-ol moiety is a critical intermediate in the synthesis of a wide array of biologically active compounds, including analgesics and central nervous system agents.[1] The presence of two stereocenters (at C3 and C4) in the product molecule means that the stereochemical outcome of the reduction is of paramount importance and can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API).
This protocol focuses on the use of sodium borohydride (NaBH₄) for the reduction of the C4-carbonyl of 3-methyl-4-piperidone. NaBH₄ is a widely used reducing agent due to its high selectivity for aldehydes and ketones, its compatibility with protic solvents, and its relative safety compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[2]
To prevent potential side reactions and to improve handling and purification, the secondary amine of the piperidine ring is first protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic or neutral conditions of the reduction but can be readily removed under acidic conditions post-synthesis.[3]
Mechanistic Principles of Ketone Reduction
The reduction of the ketone is achieved through the nucleophilic addition of a hydride ion (H⁻) from the sodium borohydride to the electrophilic carbonyl carbon of 3-methyl-4-piperidone. The reaction proceeds through a four-membered ring transition state. The subsequent protonation of the resulting alkoxide intermediate by a protic solvent, such as methanol or ethanol, yields the final alcohol product.[4]
The methyl group at the C3 position sterically hinders one face of the carbonyl group, leading to a diastereoselective attack of the hydride ion. This typically results in the formation of one diastereomer (either cis or trans) in excess.
Reaction Workflow Diagram
Sources
HPLC Method for the Purification of 3-Methylpiperidin-4-ol Isomers
Abstract
This application note details a systematic protocol for the isolation and purification of the four stereoisomers of 3-methylpiperidin-4-ol. As a non-aromatic, basic heterocycle with two chiral centers, this molecule presents specific challenges: lack of UV chromophores, strong silanol interactions, and the need to resolve both diastereomers (cis/trans) and enantiomers. This guide synthesizes achiral reversed-phase strategies for diastereomeric enrichment with polysaccharide-based chiral stationary phases (CSPs) for final enantiopurity.
Physicochemical Context & Separation Strategy
The Stereochemical Challenge
3-Methylpiperidin-4-ol possesses two stereocenters at positions C3 and C4, resulting in four distinct isomers grouped into two diastereomeric pairs:
-
Cis-Racemate: (3R,4S) and (3S,4R)
-
Trans-Racemate: (3R,4R) and (3S,4S)
Molecular Properties[1][2][3]
-
Basicity: The secondary amine (piperidine ring) is highly basic (calculated pKa
10.5–11.0). At neutral pH, the molecule is protonated, leading to severe peak tailing on traditional silica-based columns due to ionic interactions with residual silanols. -
Detection: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. Detection requires Low-UV (200–210 nm) , Refractive Index (RI) , ELSD (Evaporative Light Scattering Detector), or CAD (Charged Aerosol Detector).
The Purification Workflow
The most robust industrial approach separates these isomers in two stages:
-
Achiral Purification: Separation of the Cis and Trans diastereomers based on differences in hydrophobicity and 3D shape.
-
Chiral Resolution: Separation of the specific enantiomers from the isolated diastereomeric pools.
Figure 1: Hierarchical separation strategy for 3-methylpiperidin-4-ol stereoisomers.
Protocol 1: Achiral Separation (Diastereomers)
Objective: Isolate the Cis and Trans racemates. Mechanism: High-pH Reversed-Phase Chromatography.
Rationale
Standard acidic mobile phases (0.1% TFA or Formic Acid) protonate the amine, reducing retention and causing peak tailing. Using a high-pH buffer (pH > 10) ensures the amine remains in its neutral (free base) state. This increases hydrophobicity (retention) and improves peak symmetry on hybrid-silica columns.
Experimental Conditions
| Parameter | Specification |
| Column | Hybrid C18 (e.g., Waters XBridge C18, Phenomenex Gemini NX-C18) |
| Dimensions | Analytical: 4.6 x 150 mm, 5 µm Preparative: 19 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH₄OH) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 0–5 min: 5% B (Isocratic hold for polar retention) 5–20 min: 5% → 30% B 20–25 min: 95% B (Wash) |
| Flow Rate | 1.0 mL/min (Analytical) / 15-20 mL/min (Prep) |
| Detection | ELSD (Preferred) or UV 210 nm (Reference only) |
| Temperature | 30°C |
Technical Insight
-
Elution Order: The Cis isomer typically elutes before the Trans isomer due to intramolecular hydrogen bonding (OH to N) which can compact the Cis structure, slightly reducing its interaction with the C18 chains compared to the more extended Trans form. Note: This must be experimentally verified as solvation effects can invert this order.
-
Buffer Choice: Ammonium bicarbonate is volatile, making it ideal for preparative isolation. Fractions can be lyophilized directly without salt accumulation.
Protocol 2: Chiral Separation (Enantiomers)[4]
Objective: Resolve enantiomers from the isolated diastereomeric pools. Mechanism: Polysaccharide-based Normal Phase / Polar Organic Mode.
Rationale
Polysaccharide columns (Amylose/Cellulose derivatives) are the industry standard. For basic amines, immobilized phases (e.g., Chiralpak IA, IC, ID) are preferred over coated phases (AD, OD) because they tolerate a wider range of solvents, allowing for solubility optimization.
Screening Strategy
Do not rely on a single column. Screen the following "Golden Four" selectors:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)
-
Amylose tris(3-chlorophenylcarbamate) (e.g., ID, IG)
Recommended Protocol (Starting Point)
This protocol uses Polar Organic Mode , which simplifies solubility and mobile phase preparation compared to Hexane/Alkane mixtures.
| Parameter | Specification |
| Primary Column | Chiralpak IC or Chiralpak IA (Immobilized preferred) |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (DEA) Ratio: 90 / 10 / 0.1 (v/v/v) |
| Alternative MP | n-Hexane / Ethanol / DEA (80:20:0.1) – Strict Normal Phase |
| Additive | 0.1% Diethylamine (DEA) is MANDATORY. It masks silanols and ensures the amine stays deprotonated for chiral recognition. |
| Flow Rate | 1.0 mL/min (Analytical) |
| Detection | UV 210 nm (if using pure solvents) or RI/ELSD. |
Troubleshooting & Optimization
-
Peak Tailing: Increase DEA concentration to 0.2% or switch to Butylamine (stronger base).
-
Low Solubility: If the sample crashes out in Hexane (Normal Phase), switch to the Polar Organic Mode (100% MeOH or MeCN with DEA). Immobilized columns (IA, IC) are required for 100% organic polar solvents.
-
Derivatization: If direct separation fails, derivatize the nitrogen with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This removes the basicity, adds UV absorbance (Cbz), and often drastically improves chiral recognition. The protecting group can be removed (deprotection) after purification.
Summary of Detection & Purity Analysis
Since 3-methylpiperidin-4-ol has poor UV absorbance, validating purity requires orthogonal detectors.
| Detector | Suitability | Notes |
| UV (210 nm) | Low | Prone to baseline drift from gradients; only useful for high concentrations. |
| ELSD/CAD | High | Universal detection; ideal for gradients. Response is non-linear (logarithmic). |
| RI (Refractive Index) | Medium | Good for isocratic chiral runs. Temperature sensitive. |
| MS (Mass Spec) | High | Essential for confirming identity (m/z 116.1 [M+H]⁺). Use ESI positive mode. |
References
-
MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Available at: [Link]
-
YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2021). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available at: [Link]
-
Agilent Technologies. (2016). Strategy for Preparative LC Purification. Available at: [Link]
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylpiperidin-4-ol
An Application Note for the Quantitative and Qualitative Analysis of 3-Methylpiperidin-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3-Methylpiperidin-4-ol and its related piperidine derivatives are significant structural motifs found in a wide array of pharmacologically active compounds and serve as critical intermediates in drug development and organic synthesis.[1][2] Accurate identification and quantification of these compounds are essential for process monitoring, quality control, and metabolic studies. However, the inherent chemical properties of 3-Methylpiperidin-4-ol, specifically the presence of a polar secondary amine and a hydroxyl group, present considerable challenges for direct analysis by gas chromatography. These functional groups lead to poor peak shape, thermal instability, and undesirable interactions with the GC column, compromising analytical accuracy.
To overcome these challenges, a robust derivatization strategy is necessary to enhance the volatility and thermal stability of the analyte.[3] This application note details a comprehensive GC-MS protocol for the analysis of 3-Methylpiperidin-4-ol following a silylation derivatization step. This procedure chemically modifies the polar functional groups, rendering the analyte amenable to GC separation and enabling sensitive and reliable detection by mass spectrometry.[4] The methodology described herein provides a self-validating system for researchers and drug development professionals, ensuring high scientific integrity and reproducible results.
Experimental Protocol
Materials and Reagents
| Item | Supplier/Grade | Notes |
| 3-Methylpiperidin-4-ol | High Purity (>98%) | Analytical Standard |
| N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS) | Derivatization Grade | Silylating agent. Handle under inert, dry conditions. |
| Pyridine | Anhydrous | Catalyst and solvent. |
| Dichloromethane (DCM) | HPLC or GC Grade | Solvent for sample and standard dilution.[5] |
| Methanol | HPLC or GC Grade | Solvent for stock solution preparation. |
| Helium | Ultra High Purity (99.999%) | GC carrier gas. |
| Glass GC Vials (2 mL) with PTFE-lined caps | --- | For sample preparation and injection.[5] |
| Microliter Syringes | --- | For precise liquid handling. |
| Vortex Mixer | --- | For sample mixing. |
| Heating Block or GC Oven | --- | For derivatization reaction. |
Instrumentation
A standard gas chromatograph coupled with a single quadrupole mass spectrometer is recommended.
| GC Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent 5% phenyl-methylpolysiloxane) | A versatile, non-polar column providing excellent separation for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis. A split injection can be used for more concentrated samples. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides optimal separation efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A robust temperature program that allows for the separation of the derivatized analyte from solvent and potential byproducts. |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible mass spectra and enabling library comparison. |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification. SIM mode offers enhanced sensitivity for quantification by monitoring specific ions. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Standard and Sample Preparation
Causality: The derivatization step is critical. Silylation with BSTFA replaces the active hydrogens on the alcohol and amine groups with non-polar trimethylsilyl (TMS) groups.[4] This transformation drastically increases the molecule's volatility and reduces its polarity, preventing peak tailing and enabling sharp, symmetric peaks in the chromatogram.[3][6]
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methylpiperidin-4-ol standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with dichloromethane.
-
Sample Preparation: Dissolve the sample containing 3-Methylpiperidin-4-ol in dichloromethane to achieve a concentration within the calibration range. If the sample matrix is complex, a prior extraction (e.g., liquid-liquid or solid-phase extraction) may be required.[5]
-
Derivatization:
-
Transfer 100 µL of the standard solution or sample into a 2 mL GC vial.
-
Carefully evaporate the solvent to dryness under a gentle stream of nitrogen. This is crucial to remove any water, which can consume the derivatizing reagent.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 45 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
-
Caption: Overall workflow for the GC-MS analysis of 3-Methylpiperidin-4-ol.
Results and Discussion
Chromatographic Performance
Following derivatization, 3-Methylpiperidin-4-ol is converted to its di-TMS derivative, (3-methyl-1-(trimethylsilyl)piperidin-4-yl)oxy)trimethylsilane. This derivative is expected to elute as a sharp, symmetrical peak with a retention time of approximately 10-12 minutes under the specified GC conditions. The absence of peak tailing is a direct indicator of a successful derivatization process.
Mass Spectral Analysis
Electron ionization at 70 eV will induce fragmentation of the derivatized molecule. The presence of a nitrogen atom significantly influences the fragmentation pattern, often directing cleavage at the alpha-position to the nitrogen atom, which is a highly favored pathway for amines.[7]
The molecular weight of the di-TMS derivative is 259.4 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]+•) at m/z 259.
Key Expected Fragments:
| m/z Value | Proposed Fragment Identity | Notes |
| 259 | [M]+• | Molecular Ion |
| 244 | [M - CH3]+ | Loss of a methyl group from a TMS moiety. This is a characteristic fragmentation for silylated compounds. |
| 170 | [M - C4H11Si]+ | Result of α-cleavage, loss of the C4-side chain with the O-TMS group. |
| 156 | [M - C5H13O]+ | Result of α-cleavage, loss of the C2-side chain with the methyl group. |
| 73 | [Si(CH3)3]+ | The trimethylsilyl cation, a hallmark of TMS-derivatized compounds. |
digraph "Fragmentation_Pathway" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335", penwidth=1.5, fontname="Helvetica", fontcolor="#202124", fontsize=10];parent [label="Di-TMS 3-Methylpiperidin-4-ol\n[M]+•\nm/z 259", fillcolor="#FBBC05"];
frag1 [label="[M - CH3]+\nm/z 244"]; frag2 [label="α-Cleavage Product\nm/z 170"]; frag3 [label="α-Cleavage Product\nm/z 156"]; frag4 [label="TMS Cation\n[Si(CH3)3]+\nm/z 73", fillcolor="#F1F3F4"];
parent -> frag1 [label="- CH3•"]; parent -> frag2 [label="- C4H11Si•"]; parent -> frag3 [label="- C5H13O•"]; parent -> frag4 [label="Rearrangement"];
caption[label="Proposed EI fragmentation of derivatized analyte.", shape=plaintext, fontcolor="#5F6368"]; }
Caption: Proposed EI fragmentation pathway of di-TMS-3-Methylpiperidin-4-ol.
Conclusion
This application note presents a reliable and robust GC-MS method for the analysis of 3-Methylpiperidin-4-ol. The described silylation protocol effectively addresses the challenges associated with the direct analysis of this polar compound, yielding excellent chromatographic performance and producing characteristic mass spectra suitable for both qualitative identification and quantitative analysis. This method is highly applicable in pharmaceutical quality control, synthetic chemistry, and related research fields where accurate measurement of piperidine derivatives is paramount.
References
-
SCION Instruments. Sample preparation GC-MS. [Online] Available at: [Link]
-
MDPI. Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control. [Online] Available at: [Link]
-
ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. [Online] Available at: [Link]
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
NIH National Library of Medicine. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. [Online] Available at: [Link]
-
MDPI. Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. [Online] Available at: [Link]
-
ChemBK. 3-Methylpiperidin-4-one hydrochloride. [Online] Available at: [Link]
-
Chromatography Forum. piperidine analysis in API by GC-HS. [Online] Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]
-
PubChem. 3-Methylpiperidin-4-one. [Online] Available at: [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Online] Available at: [Link]
-
ResearchGate. (PDF) Separation, Identification and Estimation of Piperine as Major Constituent from Black Pepper, by Thin Layer Chromatography Coupled with GC-MS. [Online] Available at: [Link]
-
Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Online] Available at: [Link]
-
YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. [Online] Available at: [Link]
-
NIH National Library of Medicine. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at: [Link]
-
Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Online] Available at: [Link]
-
MDPI. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. [Online] Available at: [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Online] Available at: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Online] Available at: [Link]
-
PubChemLite. 3-methylpiperidin-4-one (C6H11NO). [Online] Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
Application Notes and Protocols for the Derivatization of 3-Methylpiperidin-4-ol to Enhance Biological Activity
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3-Methylpiperidin-4-ol Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of approved drugs and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The specific scaffold of 3-methylpiperidin-4-ol offers a unique combination of features: a secondary amine (pKa ~9-10) and a secondary alcohol, both of which are amenable to a wide range of chemical modifications. The methyl group at the 3-position introduces a chiral center and steric bulk, which can be exploited to fine-tune interactions with biological targets and influence the conformational preference of the piperidine ring.
Derivatization of this core structure is a key strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds for various therapeutic targets, including but not limited to antimicrobial, anticancer, and central nervous system (CNS) applications.[3][4][5][6] This guide provides a detailed overview of common derivatization strategies for 3-methylpiperidin-4-ol, complete with detailed protocols and the scientific rationale behind these modifications.
Core Derivatization Strategies and Rationale
The two primary sites for derivatization on the 3-methylpiperidin-4-ol scaffold are the secondary amine at position 1 and the hydroxyl group at position 4. Modifications at these positions can significantly impact a molecule's polarity, lipophilicity, hydrogen bonding capacity, and overall shape, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for specific biological targets.
Logical Flow of Derivatization
Caption: Logical workflow for the derivatization and optimization of the 3-methylpiperidin-4-ol scaffold.
Part 1: N-Derivatization Protocols
Modification of the secondary amine is a cornerstone of piperidine chemistry. Common strategies include N-alkylation, N-acylation, and N-arylation, which allow for the introduction of a vast array of functional groups.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a robust method for introducing alkyl substituents to the piperidine nitrogen.[7] This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine lone pair attacks the electrophilic carbon of the alkyl halide.[8] The choice of base is critical to neutralize the resulting hydrohalic acid and prevent the formation of the protonated amine, which is non-nucleophilic.
Scientific Rationale: The introduction of different alkyl chains can modulate the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. Furthermore, the substituent can be designed to interact with specific pockets of a target protein, thereby enhancing binding affinity and selectivity. Careful control of stoichiometry is necessary to minimize over-alkylation and the formation of quaternary ammonium salts.[7][9]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 3-methylpiperidin-4-ol (1.0 eq.).
-
Solvent and Base: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base (1.5-2.0 eq.), such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[7][9]
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.2 eq.) to the mixture. For highly reactive alkyl halides, slow addition using a syringe pump is recommended to control the reaction rate and minimize side reactions.[9]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous ACN or DMF | Polar aprotic solvents that solubilize the reactants. |
| Base | K₂CO₃ or DIPEA | Neutralizes the acid byproduct without competing as a nucleophile.[7][9] |
| Temperature | Room Temperature to 80 °C | Dependent on the reactivity of the alkyl halide. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Protocol 2: Reductive Amination
Reductive amination is a powerful alternative for N-alkylation, particularly for introducing more complex or sterically hindered groups. This two-step, one-pot reaction involves the initial formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.
Scientific Rationale: This method avoids the use of often harsh alkyl halides and is less prone to over-alkylation. The choice of reducing agent is key; mild hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.
Experimental Workflow:
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylpiperidin-4-ol (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. The addition of a mild acid catalyst like acetic acid can facilitate this step.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 2: O-Derivatization Protocols
The hydroxyl group at the 4-position is another key handle for derivatization. Esterification, etherification, and the formation of sulfonates are common strategies to modify this position.
Protocol 3: O-Acylation (Esterification)
O-acylation introduces an ester functionality, which can act as a hydrogen bond acceptor and can be designed as a prodrug that is cleaved in vivo to release the active parent molecule.
Scientific Rationale: Acylation of the hydroxyl group can significantly alter the polarity and pharmacokinetic profile of the parent molecule. The reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol:
-
Reaction Setup: Dissolve 3-methylpiperidin-4-ol (1.0 eq.) in a suitable solvent like DCM or pyridine.
-
Base and Acylating Agent: Add a base such as triethylamine (TEA) or pyridine (which can also serve as the solvent) (1.5-2.0 eq.). Cool the mixture in an ice bath. Add the acyl chloride or acid anhydride (1.1-1.2 eq.) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography. A general protocol for acetylation using acetic anhydride has been described.[10]
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acyl chloride or anhydride | Highly reactive electrophiles for efficient ester formation. |
| Base | Triethylamine or Pyridine | Scavenges the acid byproduct (HCl or carboxylic acid). |
| Temperature | 0 °C to Room Temperature | Controls the reactivity and minimizes side reactions. |
Biological Evaluation and Structure-Activity Relationships (SAR)
Following the synthesis and purification of novel 3-methylpiperidin-4-ol derivatives, a thorough biological evaluation is paramount. The specific assays will depend on the therapeutic target of interest. For example:
-
Antimicrobial Activity: Screening against a panel of bacterial and fungal strains to determine the minimum inhibitory concentration (MIC).[3][4]
-
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines (e.g., leukemia, myeloma) and investigation of the mechanism of action, such as apoptosis induction.[5][6][11]
-
CNS Activity: In vitro binding assays for specific receptors or transporters (e.g., dopamine, serotonin transporters) followed by in vivo behavioral studies.[12]
The data obtained from these assays are crucial for establishing a Structure-Activity Relationship (SAR). SAR studies aim to correlate the chemical structure of the derivatives with their biological activity.[13][14] For instance, it might be found that N-benzylation leads to potent anticancer activity, while smaller N-alkyl groups result in better antimicrobial properties. These insights are invaluable for the rational design of the next generation of more potent and selective compounds, a key step in the lead optimization process.
Conclusion
The 3-methylpiperidin-4-ol scaffold represents a privileged starting point for the development of novel therapeutic agents. The strategic derivatization of its secondary amine and hydroxyl functionalities, as outlined in the protocols above, provides a robust platform for generating diverse chemical libraries. A systematic approach, combining rational synthesis with comprehensive biological evaluation and SAR analysis, will undoubtedly pave the way for the discovery of new drug candidates with enhanced biological activity.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available from: [Link]
- Rameshkumar, N., Veena, A., et al. (2003). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Biol. Pharm. Bull., 26(2), 188-193.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- BenchChem. (n.d.). Application Note: Protocols for N-Alkylation of 4-(4-fluorophenyl)piperidin-4-ol.
- Vasilevsky, S. F., & El-Sayed, N. S. (2021).
- Díaz, N., Benvenga, M., Emmerson, P., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848.
- ResearchGate. (2017).
- Arulraj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093.
- ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
- ResearchGate. (n.d.).
- Arulraj, A., & Parthiban, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- ACS Green Chemistry Institute. (n.d.).
- ResearchGate. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
- Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594.
- Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 842190.
- Bandyopadhyay, A., et al. (2012). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 22(20), 6469-6473.
- Han, S., et al. (2009). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4079-4082.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. art.torvergata.it [art.torvergata.it]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereocontrolled Synthesis of 3-Methylpiperidin-4-ol Analogs for SAR Studies
Executive Summary & Strategic Importance
The 3-methylpiperidin-4-ol scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs), opioid receptor modulators, and Sigma-1 receptor ligands. Unlike flat aromatic scaffolds, this saturated heterocycle offers high fraction of sp3-hybridized carbons (
This guide addresses the primary synthetic challenge: controlling the relative stereochemistry between the C3-methyl and C4-hydroxyl groups. The biological activity of these analogs is often strictly governed by their cis (syn) or trans (anti) configuration. We provide a self-validating, scalable protocol for accessing both diastereomers from a common precursor, enabling comprehensive Structure-Activity Relationship (SAR) profiling.
Strategic Analysis: The "Magic Methyl" & Conformational Control
The introduction of a methyl group at the C3 position of the piperidine ring is not merely a steric modification; it profoundly alters the conformational landscape of the molecule (the "Magic Methyl" effect).
-
Conformational Locking: In N-substituted piperidines, the bulky substituent at N1 and the methyl at C3 predominantly occupy equatorial positions to minimize 1,3-diaxial strain.
-
Stereochemical Definition:
-
Trans-Isomer ((3R,4S) / (3S,4R)): The C3-Me and C4-OH are anti. In the lowest energy chair conformation, both groups are equatorial.
-
Cis-Isomer ((3R,4R) / (3S,4S)): The C3-Me and C4-OH are syn. Typically, the C3-Me remains equatorial, forcing the C4-OH into an axial position.
-
Synthetic Workflow Diagram
Figure 1: Divergent synthetic workflow for accessing cis- and trans-3-methylpiperidin-4-ol scaffolds from a common ketone precursor.
Detailed Experimental Protocols
Precursor Selection
We utilize 1-benzyl-3-methylpiperidin-4-one as the starting material.[1] The benzyl group serves as a robust protecting group that prevents amine oxidation, aids in UV detection during chromatography, and can be removed via hydrogenolysis (Pd/C) for late-stage N-diversification.
Protocol A: Synthesis of Trans-3-Methylpiperidin-4-ol (Thermodynamic Route)
Mechanism: Sodium borohydride (NaBH₄) is a small hydride donor.[1] It preferentially attacks the ketone from the axial trajectory (perpendicular to the ring), leading to the thermodynamically more stable equatorial alcohol.
Materials:
-
1-Benzyl-3-methylpiperidin-4-one (1.0 eq)[1]
-
Sodium Borohydride (NaBH₄) (1.5 eq)[2]
-
Methanol (anhydrous)[2]
-
Saturated NH₄Cl solution[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-benzyl-3-methylpiperidin-4-one (5.0 g, 24.6 mmol) in anhydrous MeOH (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]
-
Reduction: Add NaBH₄ (1.40 g, 36.9 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The ketone (Rf ~0.6) should disappear; two lower spots will appear (Trans isomer usually more polar than Cis in this system, but Rf values are close).
-
-
Quench: Cool to 0°C. Slowly add sat. NH₄Cl (20 mL) to quench excess hydride.
-
Workup: Remove MeOH under reduced pressure. Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Outcome: Typically yields a 4:1 to 6:1 mixture favoring the trans-isomer .[1]
Protocol B: Synthesis of Cis-3-Methylpiperidin-4-ol (Kinetic Route)
Mechanism: L-Selectride (Lithium tri-sec-butylborohydride) is a bulky hydride.[1] Steric hindrance prevents axial attack.[1] Instead, it attacks from the equatorial face, forcing the resulting hydroxyl group into the axial position.
Materials:
-
1-Benzyl-3-methylpiperidin-4-one (1.0 eq)[1]
-
L-Selectride (1.0 M in THF) (1.2 eq)[1]
-
THF (anhydrous)
-
30% H₂O₂ / NaOH (for oxidative workup)
Step-by-Step Methodology:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon. Dissolve ketone (2.0 g, 9.8 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Dropwise add L-Selectride (11.8 mL, 11.8 mmol) over 20 minutes. Maintain temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench/Workup:
-
Critical Step: While still at -78°C, quench with MeOH (2 mL).
-
Allow to warm to 0°C. Add 10% NaOH (5 mL) followed by 30% H₂O₂ (5 mL) dropwise. Caution: Exothermic.[1] Stir for 30 mins to oxidize organoboranes.
-
-
Extraction: Dilute with water, extract with EtOAc. Wash with brine, dry (Na₂SO₄), and concentrate.
-
Outcome: Typically yields a >9:1 mixture favoring the cis-isomer .[1]
Purification & Self-Validating Characterization
Separation of diastereomers is critical for accurate SAR.[1] Flash column chromatography is generally sufficient.[1]
Chromatography Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Gradient of 0-10% MeOH in DCM (with 1% NH₄OH additive to reduce tailing of the amine).
-
Elution Order: Generally, the cis-isomer (axial OH, intramolecular H-bond capable) elutes before the trans-isomer (equatorial OH), though this can reverse depending on the specific N-substituent.
Data Analysis: NMR Verification
The coupling constant (
| Feature | Trans-Isomer | Cis-Isomer | Mechanistic Reason |
| C4-OH Orientation | Equatorial | Axial | Thermodynamic vs. Kinetic control |
| C4-H Orientation | Axial | Equatorial | Result of hydride attack vector |
| H3-H4 Coupling ( | 8.0 - 11.0 Hz | 2.0 - 5.0 Hz | Karplus relationship.[1] Trans has diaxial coupling ( |
| C3-Me Shift | Anisotropy of the adjacent hydroxyl group. |
SAR Diversification Strategy
Once the stereochemically pure alcohols are obtained, the scaffold can be diversified to generate libraries.
SAR Logic Diagram
Figure 2: Parallel diversification vectors for the 3-methylpiperidin-4-ol scaffold.
Key Reactions for SAR:
-
N-Alkylation: Hydrogenolysis of the benzyl group (10% Pd/C, H₂, EtOH) yields the free secondary amine. This can be coupled with aryl halides (Buchwald-Hartwig) or alkylated (Reductive Amination) to tune lipophilicity and target engagement (e.g., interacting with Asp residues in GPCRs).
-
Fluorination: Treatment of the alcohol with DAST (Diethylaminosulfur trifluoride) proceeds with inversion of configuration .[1]
References
-
Stereoselective Reduction of Piperidones: Nor Saliyana, et al. "Stereoselective Reduction of 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione Using Sodium Borohydride."[1][2] ResearchGate.[1][2]
-
Conformational Analysis & NMR: Bross, P., et al. "The conformational preferences of cis-3-fluoro-4-methylpiperidine." ResearchGate.[1][2]
-
Medicinal Chemistry Applications (JAK/Sigma): "From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold." ChemRxiv.
-
Fragment-Based Drug Discovery (3D Scaffolds): "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[1][3]
-
General Protocol for Benzoin Reduction (Analogous NaBH4 method): "Diastereoselective reduction of benzoin with sodium borohydride." OC-Praktikum.
Sources
Application Note: Leveraging 3-Methylpiperidin-4-ol in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has become a cornerstone technology in modern medicinal chemistry, enabling the rapid and efficient construction of large, diverse libraries of small molecules.[1][2][3] The ability to anchor a starting material to an insoluble polymer support simplifies purification to a mere filtration and washing process, thereby allowing the use of excess reagents to drive reactions to completion.[3][4][5] This paradigm is exceptionally powerful for generating compound libraries for high-throughput screening in drug discovery.[2][6]
Within the vast landscape of chemical scaffolds used in pharmaceuticals, the piperidine ring is one of the most prevalent heterocyclic motifs, found in numerous approved drugs.[7][8] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents in precise vectors to interact with biological targets. This application note provides a detailed guide to the strategic use of 3-Methylpiperidin-4-ol , a versatile bifunctional building block, in solid-phase organic synthesis. We will explore its immobilization, diversification, and the underlying rationale for its application in creating novel chemical entities.
The Strategic Advantage of 3-Methylpiperidin-4-ol
3-Methylpiperidin-4-ol is a particularly valuable scaffold for several reasons:
-
Bifunctionality for Divergent Synthesis: It possesses two distinct functional handles—a secondary amine and a secondary alcohol. This allows for selective, orthogonal chemical modifications. The molecule can be tethered to a solid support via either the hydroxyl or the amine group, leaving the other free for a wide array of diversification reactions.
-
Stereochemical Complexity: The presence of two stereocenters (at C3 and C4) introduces conformational rigidity and stereochemical diversity. The cis and trans diastereomers can be used to explore how the spatial arrangement of substituents impacts biological activity, a critical aspect of structure-activity relationship (SAR) studies.[9] The methyl group at the 3-position can induce a preferred conformation, influencing how the final molecule presents its pharmacophoric features.[10]
-
"Drug-like" Properties: The piperidine core is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[7][8]
Core Workflow and Mechanistic Considerations
The solid-phase synthesis using 3-Methylpiperidin-4-ol follows a logical three-stage process: Immobilization , Diversification , and Cleavage . The choice of solid support and linker is critical as it dictates the conditions for attachment and the final cleavage strategy.[2]
Stage 1: Immobilization of the Scaffold
The primary decision is which functional group to use as the anchor to the solid support.
-
Immobilization via the Hydroxyl Group: This is the most common approach. The hydroxyl group can be attached to resins like 2-chlorotrityl chloride (2-CTC) or Wang resin.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin allows for the attachment of alcohols under basic conditions. A key advantage is the ability to cleave the final product under very mild acidic conditions (e.g., dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)), which preserves many acid-sensitive functional groups in the diversified product.[11]
-
Wang Resin: Attachment to Wang resin typically requires pre-activation of the resin (e.g., as a p-nitrophenyl carbonate) or the use of coupling agents like carbodiimides if attaching a carboxylic acid linker to the alcohol. Cleavage requires stronger acidic conditions, typically a high concentration of TFA (e.g., 95%).[12]
-
-
Immobilization via the Amine Group: While less common for this specific building block (as it requires prior protection of the more nucleophilic amine), one could theoretically protect the amine, attach the hydroxyl group to a support, deprotect the amine, and then perform diversification. A more direct, though complex, strategy would involve attaching the N-acylated piperidine to a suitable resin.
The workflow below illustrates the more standard approach of O-alkylation on a 2-CTC resin.
Caption: General workflow for solid-phase synthesis using 3-Methylpiperidin-4-ol.
Detailed Experimental Protocols
Protocol 1: Immobilization of N-Fmoc-3-Methylpiperidin-4-ol onto 2-Chlorotrityl Chloride Resin
Causality: The amine must be protected (e.g., with Fmoc) to prevent it from reacting with the trityl chloride resin, ensuring selective immobilization through the hydroxyl group. The Fmoc group is ideal as it is base-labile and can be removed orthogonally to the acid-labile trityl linker.
| Reagent/Material | Amount (for 0.1 mmol scale) | Purpose |
| 2-Chlorotrityl Chloride Resin (1.5 mmol/g) | 67 mg | Solid Support |
| N-Fmoc-3-Methylpiperidin-4-ol | 70 mg (0.2 mmol, 2 eq.) | Scaffold Building Block |
| Diisopropylethylamine (DIPEA) | 70 µL (0.4 mmol, 4 eq.) | Non-nucleophilic base |
| Dichloromethane (DCM), Anhydrous | 2 mL | Swelling & Reaction Solvent |
| Methanol (MeOH) | 0.2 mL | Capping Agent |
| Dimethylformamide (DMF) | As needed | Washing Solvent |
Step-by-Step Methodology:
-
Resin Swelling: Place the 2-CTC resin into a fritted syringe reaction vessel. Swell the resin in anhydrous DCM (2 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
Coupling Reaction: Dissolve N-Fmoc-3-Methylpiperidin-4-ol and DIPEA in 1.5 mL of anhydrous DCM. Add this solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Capping: Drain the reaction mixture. To cap any unreacted trityl chloride sites, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v, 2 mL) and agitate for 30 minutes.[11] This step is crucial to prevent side reactions in subsequent steps.
-
Washing: Drain the capping solution. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). Dry the resin under a high vacuum for at least 1 hour.
-
Loading Determination (Optional): A small, accurately weighed amount of dry resin can be subjected to Fmoc quantification via UV-Vis spectroscopy after treatment with a piperidine solution.
Protocol 2: Diversification via N-Acylation
Causality: First, the Fmoc protecting group is removed with a basic solution (piperidine) to expose the secondary amine.[13][14] The free amine is then acylated using a pre-activated carboxylic acid. The Kaiser test can be used to monitor the reaction, as it gives a positive (blue) result for free primary/secondary amines and a negative (colorless/yellow) result upon complete acylation.[15][16]
| Reagent/Material | Amount (for 0.1 mmol scale) | Purpose |
| Piperidine in DMF (20%, v/v) | 2 mL | Fmoc Deprotection Agent |
| Carboxylic Acid (R-COOH) | 0.3 mmol (3 eq.) | Diversification Building Block |
| HATU | 114 mg (0.3 mmol, 3 eq.) | Coupling/Activating Agent |
| DIPEA | 105 µL (0.6 mmol, 6 eq.) | Base for Activation & Coupling |
| DMF, Anhydrous | 2 mL | Reaction & Washing Solvent |
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin from Protocol 1 in DMF (2 mL) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF and agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion of the piperidine solution for 15 minutes.[17]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.
-
Coupling: In a separate vial, pre-activate the carboxylic acid by dissolving it with HATU and DIPEA in 1 mL of DMF. Stir for 5 minutes.
-
Add the activated acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Remove a few beads, wash them thoroughly, and perform a Kaiser test. If the test is positive, the coupling reaction should be repeated.
-
Final Wash: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). Dry the resin under vacuum.
Caption: Reaction scheme for the diversification of resin-bound 3-Methylpiperidin-4-ol.
Protocol 3: Cleavage and Isolation
Causality: A cleavage cocktail containing a strong acid (TFA) is used to break the acid-labile linker attaching the product to the resin. Scavengers such as triisopropylsilane (TIS) and water are included to quench reactive cationic species (e.g., the trityl cation) that are released during cleavage, preventing them from causing side reactions with the desired product.[15]
| Reagent/Material | Amount (for 0.1 mmol scale) | Purpose |
| Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5) | 2 mL | Cleavage & Deprotection |
| Cold Diethyl Ether | 10 mL | Product Precipitation |
Step-by-Step Methodology:
-
Preparation: Place the dry, final resin in a fritted syringe.
-
Cleavage Reaction: Add 2 mL of the freshly prepared cleavage cocktail to the resin. Agitate at room temperature for 2 hours.
-
Collection: Drain the filtrate containing the cleaved product into a centrifuge tube. Wash the resin with an additional 0.5 mL of neat TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a separate tube containing 10 mL of ice-cold diethyl ether. A white precipitate of the product should form.
-
Isolation: Centrifuge the suspension for 10 minutes at ~2000 x g.[17] Carefully decant the ether.
-
Washing: Resuspend the pellet in fresh cold ether and repeat the centrifugation. Perform this wash twice more to remove residual scavengers.
-
Drying: After the final wash, dry the crude product pellet under a high vacuum.
-
Analysis and Purification: Analyze the crude product by LC-MS and purify by preparative HPLC to obtain the final, high-purity compound.
Conclusion
3-Methylpiperidin-4-ol is a powerful and versatile building block for solid-phase organic synthesis. Its bifunctional nature, coupled with its inherent stereochemistry, provides an excellent starting point for the creation of diverse and structurally complex libraries of piperidine-containing compounds. The protocols outlined in this note provide a robust framework for researchers in drug discovery to efficiently synthesize novel molecules with the potential for significant biological activity. By carefully selecting resins, protecting group strategies, and reaction conditions, the full potential of this scaffold can be realized, accelerating the journey from chemical library to lead candidate.
References
- Vertex AI Search Result 1. (No specific title available).
- Vertex AI Search Result 2. (No specific title available).
- Vertex AI Search Result 3. (No specific title available). This review summarizes recent literature on the synthesis of various piperidine derivatives and their significant role in the pharmaceutical industry.
- Vertex AI Search Result 4. (No specific title available). This article discusses recent advances in the synthesis of highly substituted piperidine analogs and their biological activities, emphasizing their importance as structural components in pharmaceutical compounds.
- Vertex AI Search Result 5. (No specific title available).
-
Lugo, D. L. et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Available at: [Link]
-
Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
- Vertex AI Search Result 9. (No specific title available).
- Vertex AI Search Result 10. (No specific title available).
-
The Royal Society of Chemistry. (No date). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]
-
"Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis". (2016). YouTube. Available at: [Link]
-
Fiveable. (No date). Combinatorial chemistry. Available at: [Link]
-
Pharmacy 180. (No date). Combinatorial Compound Libraries - Advantages, Disadvantages. Available at: [Link]
-
Mahmoud, A. R. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate. Available at: [Link]
- Google Patents. (No date). WO2015028599A1 - Cleavage of synthetic peptides.
-
Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI. Available at: [Link]
-
Slideshare. (No date). Combinatorial chemistry. Available at: [Link]
-
Bursavich, M. G., & Rich, D. H. (2001). Solid-phase synthesis of aspartic peptidase inhibitors: 3-alkoxy-4-aryl piperidines. Organic Letters, 3(17), 2625-2628. Available at: [Link]
-
JETIR. (No date). COMBINATORIAL CHEMISTRY: A REVIEW. Available at: [Link]
-
ResearchGate. (No date). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available at: [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
- 4. d-nb.info [d-nb.info]
- 5. pharmacy180.com [pharmacy180.com]
- 6. jetir.org [jetir.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. chem.uci.edu [chem.uci.edu]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 14. rsc.org [rsc.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Mannich Condensation for 3-Methyl-4-piperidone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-methyl-4-piperidone. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Mannich condensation and wish to improve reaction yields and minimize impurities. We will explore the core principles of the reaction, troubleshoot common experimental hurdles, and provide a robust, optimized protocol.
Section 1: Reaction Fundamentals & Mechanism
The synthesis of 3-methyl-4-piperidone and its derivatives is frequently accomplished via a one-pot, three-component Mannich reaction.[1] This elegant condensation involves an enolizable ketone (ethyl methyl ketone), a non-enolizable aldehyde (often a substituted benzaldehyde, though formaldehyde can be used), and an amine source (commonly ammonium acetate, which provides ammonia in situ).[1][2]
The reaction proceeds through two key stages:
-
Iminium Ion Formation: The amine and aldehyde react to form an electrophilic iminium ion.
-
Nucleophilic Attack: The ketone forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization and dehydration lead to the piperidone ring.
Understanding this mechanism is crucial for troubleshooting, as reaction conditions must favor both the formation of the iminium electrophile and the enol nucleophile without promoting unwanted side reactions.[3]
Caption: Figure 1: Mannich Condensation for 3-Methyl-4-piperidone
Section 2: Troubleshooting Guide
Low yields and the formation of side products are the most frequently encountered issues. This guide provides a systematic approach to identifying and resolving these problems.
| Problem Encountered | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Yield | 1. Incorrect pH: The reaction is highly pH-sensitive. If the medium is too acidic, the amine is fully protonated and non-nucleophilic, preventing iminium ion formation. If too basic, iminium ion formation is slow.[4] | Solution: Maintain a weakly acidic to neutral pH (typically 4-6). Using a buffer system or ammonium acetate as the amine source can help maintain the optimal pH range, ensuring a sufficient concentration of both the free amine for iminium formation and the acid catalyst for enolization. |
| 2. Retro-Mannich Reaction: The Mannich reaction is reversible. During workup or purification, especially with heat or under strong acid/base conditions, the product can decompose back to its starting materials. | Solution: Avoid high temperatures during workup and purification. Use mild extraction conditions and consider purification methods like column chromatography at room temperature or crystallization instead of high-temperature distillation. Keep the pH near neutral during aqueous workup. | |
| 3. Low Reagent Reactivity: Steric hindrance on the amine or aldehyde can slow the reaction. Aromatic amines are generally less reactive than aliphatic ones.[5] | Solution: For less reactive starting materials, consider increasing the reaction temperature moderately (e.g., refluxing in ethanol) or extending the reaction time. The use of a more reactive aldehyde, like formaldehyde, can also improve yields, although this may not be suitable for all target molecules.[6] | |
| Formation of Multiple Products / Impurities | 1. Bis-Mannich Reaction: If a primary amine or ammonia is used, the resulting secondary amine in the piperidone ring can react with another molecule of aldehyde and ketone, leading to a bis-Mannich product.[5] | Solution: Carefully control the stoichiometry. Use a slight excess of the ketone component relative to the amine and aldehyde to favor the mono-addition product. Slower, controlled addition of the aldehyde can also minimize this side reaction. |
| 2. Aldol Self-Condensation: The enolizable ketone (ethyl methyl ketone) can react with itself, especially under basic conditions, leading to aldol condensation byproducts. | Solution: Maintain the recommended weakly acidic pH. This condition favors the Mannich pathway over the base-catalyzed aldol pathway. Ensure the iminium ion is formed efficiently so it acts as the primary electrophile for the enol to attack. | |
| 3. Incorrect Regioselectivity: Ethyl methyl ketone is an asymmetrical ketone and can form two different enolates, potentially leading to the formation of regioisomers. The reaction typically favors attack at the less substituted alpha-carbon (the methyl group). | Solution: Thermodynamic control (longer reaction times, higher temperatures) generally favors the more stable, less substituted enol, which leads to the desired 3-methyl product. Kinetically controlled conditions (low temperature, strong non-nucleophilic base) could potentially lead to other isomers, but this is less common in standard Mannich protocols.[7] | |
| Reaction Stalls or is Sluggish | 1. Inefficient Catalyst: The reaction often requires acid catalysis to promote both iminium ion formation and enolization.[3][8] The absence of a proper catalyst can lead to very slow reaction rates. | Solution: Ensure an acid catalyst is present. Acetic acid is commonly used.[9] If using amine salts (e.g., ammonium acetate), the salt itself provides the necessary acidic environment. For difficult reactions, a stronger acid catalyst might be explored, but this must be balanced against the risk of side reactions. |
| 2. Poor Solubility: One or more of the reactants may have poor solubility in the chosen solvent, limiting reaction rates. | Solution: Select a solvent that can dissolve all reactants. Protic solvents like ethanol or methanol are commonly used as they facilitate the stabilization of the charged iminium ion intermediate.[6][10] In some cases, a co-solvent system may be necessary. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal source of amine for this reaction?
A: Ammonium acetate is an excellent choice. It serves a dual purpose: it acts as the in situ source of ammonia (the primary amine) and its acetate counter-ion helps buffer the reaction medium in the optimal weakly acidic pH range. This avoids the need to add a separate acid catalyst and simplifies the experimental setup.[1] Using a primary amine directly is also possible, but requires careful pH control to prevent complete protonation.
Q2: How critical is temperature control in maximizing yield?
A: Temperature control is very important. While heating to reflux is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions and the undesirable retro-Mannich reaction.[11] A good starting point is to reflux gently in a solvent like ethanol. We recommend monitoring the reaction by TLC or LC-MS to determine the point of maximum product formation, avoiding prolonged heating after the reaction has completed.
Q3: Can I use a different solvent than ethanol?
A: Yes, but the choice of solvent is critical. Protic solvents like ethanol and methanol are generally preferred because they can solvate and stabilize the polar and ionic intermediates, particularly the iminium ion.[6] Aprotic solvents can be used, but the reaction may be slower. It is essential to choose a solvent in which all three components (ketone, aldehyde, and amine source) are reasonably soluble at the reaction temperature.[10]
Q4: I am observing the re-formation of my starting materials during aqueous workup. What is happening?
A: You are likely observing the retro-Mannich reaction.[11] This decomposition of the Mannich base back to its precursors is often catalyzed by strong acid or base and accelerated by heat. During workup, if you adjust the pH to a high or low value to remove impurities, you may be inadvertently destroying your product. To mitigate this, perform extractions at or near neutral pH and at room temperature. If a pH adjustment is necessary, do it quickly and at a low temperature.
Q5: How does the structure of the aldehyde affect the reaction?
A: The aldehyde's structure has a significant impact. Aromatic aldehydes with electron-withdrawing groups are generally more electrophilic and react faster. Conversely, aldehydes with electron-donating groups or significant steric hindrance may react more slowly, requiring longer reaction times or higher temperatures.[12] Formaldehyde is highly reactive due to its lack of steric hindrance and is a common choice.[6]
Section 4: Optimized Experimental Protocol
This protocol is a generalized procedure for the synthesis of 2,6-diaryl-3-methyl-4-piperidones, a common class of compounds synthesized via this method.[1] Modifications may be required based on the specific aldehyde used.
Objective: To synthesize a 2,6-diaryl-3-methyl-4-piperidone derivative with improved yield.
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted aromatic aldehyde (20 mmol) and ethyl methyl ketone (10 mmol) in anhydrous ethanol (50 mL).
-
Addition of Amine Source: To the stirred solution, add finely ground ammonium acetate (15 mmol). Rationale: Adding the ammonium acetate last ensures the other reagents are well-dissolved. A slight excess of ammonium acetate helps buffer the system and provides the ammonia needed for the condensation.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 78-80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. Rationale: Refluxing provides the necessary activation energy. TLC monitoring is crucial to avoid prolonged heating which could lead to byproduct formation or decomposition.
-
Reaction Workup (Post-Completion): Once the starting materials are consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each). Rationale: This step partitions the organic product into the ethyl acetate layer, while inorganic salts remain in the aqueous phase.
-
Washing: Combine the organic extracts and wash with brine (2 x 30 mL). Rationale: The brine wash helps to remove any remaining water and some water-soluble impurities from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and wash it with a small amount of fresh ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-methyl-4-piperidone derivative.[13]
Caption: Figure 2: Optimized Experimental Workflow
References
-
Al-Ghorbani, M., et al. (2015). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. Available at: [Link]
-
Faisca Phillips, A. M. M., et al. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. Available at: [Link]
-
Chemistry Steps. Mannich Reaction. Available at: [Link]
-
PrepChem. Synthesis of 1-benzyl-3-methyl-4-piperidone. Available at: [Link]
-
Royal Society of Chemistry. (2013). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Available at: [Link]
-
ResearchGate. The Mannich Reaction. Available at: [Link]
- Google Patents. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
-
Weintraub, P. M., et al. (2003). Recent advances in piperidone synthesis. Tetrahedron. Available at: [Link]
-
ResearchGate. Mannich condensation reaction problems? Available at: [Link]
-
The Hive. (2004). Discussing the Mannich reaction. Available at: [Link]
- Google Patents. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
-
ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]
-
YouTube. (2023). The Mannich Reaction. Available at: [Link]
-
SUST Repository. Mannich Reaction. Available at: [Link]
-
ResearchGate. (2018). The effect of different catalysts on the synthesis of Mannich reaction. Available at: [Link]
-
Reddit. (2024). Issues with a reported condensation reaction/enamine formation. Available at: [Link]
-
Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]
-
Wikipedia. Mannich reaction. Available at: [Link]
-
Roman, G. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Available at: [Link]
-
Thai Science. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available at: [Link]
Sources
- 1. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Discussing the Mannich reaction , Hive Serious Chemistry [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 13. chemrevlett.com [chemrevlett.com]
Overcoming challenges in the stereoselective reduction of 3-methyl-4-piperidone
The following technical guide addresses the stereoselective reduction of 3-methyl-4-piperidone , a critical scaffold in the synthesis of piperidine-based pharmaceuticals (e.g., Janus kinase inhibitors like Tofacitinib analogs).
This content is structured as a Tier-3 Technical Support Resource , designed for process chemists and researchers requiring actionable troubleshooting protocols.
Topic: Stereocontrol Strategies & Troubleshooting for 3-Methyl-4-Piperidone Reduction
Applicable Substrates:
Executive Summary: The Stereochemical Switch
The reduction of 3-methyl-4-piperidone is governed by the interplay between steric approach control and product stability . Your choice of reducing agent dictates the major isomer.
| Target Isomer | Configuration | Conformation (Chair) | Primary Reagent | Mechanism |
| Cis-Alcohol | (3R,4S) / (3S,4R) | Me (eq), OH (ax) | L-Selectride | Kinetic Control: Bulky hydride attacks from the equatorial trajectory (less hindered), forcing the hydroxyl into the axial position. |
| Trans-Alcohol | (3R,4R) / (3S,4S) | Me (eq), OH (eq) | NaBH₄ / MeOH | Thermodynamic Control: Small hydride attacks axially, leading to the more stable diequatorial product. |
Interactive Troubleshooting Guide (Q&A)
Module A: Achieving High Cis-Selectivity (Kinetic Control)
Q1: I am using L-Selectride at -78°C, but my diastereomeric ratio (dr) is stuck at 80:20 (cis:trans). How can I improve this to >95:5?
Root Cause: The reaction temperature may be fluctuating, or the "bulky" nature of the hydride is being compromised by coordinating solvents. Corrective Protocol:
-
Temperature Discipline: Ensure the internal reaction temperature never rises above -70°C during addition. Use a cryocooler or fresh acetone/dry ice bath.
-
Solvent Switch: Switch from pure THF to THF/Ether (1:1) . Ether coordinates less strongly to Lithium, increasing the effective steric bulk of the Selectride reagent.
-
Reagent Quality: Ensure L-Selectride is fresh. Partially hydrolyzed reagent releases free borane or smaller hydrides, which erode selectivity.
Q2: The workup of the L-Selectride reaction creates a persistent emulsion. How do I resolve this?
Root Cause: L-Selectride generates organoborane byproducts that form gelatinous precipitates with water. Standard Operating Procedure (Oxidative Workup): Do not just quench with water. You must oxidize the borane.
-
Quench: Add MeOH slowly at -78°C to destroy excess hydride.
-
Oxidize: Add 10% NaOH (3.0 equiv) followed by 30%
(3.0 equiv) dropwise. Caution: Exothermic. -
Stir: Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Separation: The borane is converted to water-soluble borates. The organic layer should now separate cleanly.
Module B: Achieving High Trans-Selectivity (Thermodynamic Control)
Q3: NaBH4 gives me a 60:40 mixture. How do I push the reaction exclusively to the trans isomer?
Root Cause: NaBH4 is small enough that "axial attack" (leading to trans) is only slightly favored over "equatorial attack" (leading to cis). Corrective Protocol:
-
Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) or L-Selectride followed by equilibration .
-
Equilibration (The "MPV" Trick): If you have a mixture, treat the crude alcohol with Aluminum Isopropoxide (
) in refluxing isopropanol/toluene. This Meerwein-Ponndorf-Verley condition equilibrates the mixture to the thermodynamic trans-diequatorial isomer (Me-eq, OH-eq). -
Crystallization: The trans-isomer often crystallizes more readily as a hydrochloride salt due to its flatter, diequatorial shape.
Visualizing the Mechanism
The following diagram illustrates the conformational analysis determining the stereochemical outcome.
Caption: Mechanistic divergence in hydride reduction. Bulky reagents force equatorial attack (red path), while small reagents favor axial attack (green path).
Experimental Protocols
Protocol A: Synthesis of cis-N-Benzyl-3-methyl-4-piperidinol
Target: >95:5 dr (cis:trans)
-
Setup: Flame-dry a 250 mL 3-neck flask. Purge with Argon.
-
Dissolution: Dissolve
-benzyl-3-methyl-4-piperidone (10.0 mmol) in anhydrous THF (50 mL). Cool to -78°C . -
Addition: Add L-Selectride (1.0 M in THF, 11.0 mmol, 1.1 equiv) dropwise over 20 minutes. Keep temp < -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup (Critical):
-
Quench with MeOH (5 mL) at -78°C.
-
Add 10% NaOH (10 mL).
-
Add 30%
(5 mL) very slowly. -
Warm to RT and stir 1h.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1][2] Dry over
. -
Result: Colorless oil.
NMR should show a narrow coupling constant for the C4-H proton ( Hz), indicating equatorial-axial coupling (cis relationship).
Protocol B: Synthesis of trans-N-Benzyl-3-methyl-4-piperidinol
Target: >90:10 dr (trans:cis)
-
Setup: 250 mL round-bottom flask.
-
Dissolution: Dissolve substrate (10.0 mmol) in MeOH (40 mL). Cool to 0°C .
-
Addition: Add NaBH₄ (15.0 mmol, 1.5 equiv) in portions.
-
Reaction: Warm to RT and stir for 4 hours.
-
Workup: Quench with sat.
.[3] Evaporate MeOH. Extract residue with DCM. -
Purification: The crude usually contains 10-20% cis. Recrystallize the HCl salt from EtOH/EtOAc to isolate the pure trans isomer.
-
Result:
NMR shows a large coupling constant for the C4-H proton ( Hz), indicating diaxial coupling (trans relationship).
Comparative Data Table
| Reagent | Conditions | Major Isomer | Typical dr (Cis:Trans) | Key Advantage | Key Disadvantage |
| L-Selectride | THF, -78°C | Cis | 95:5 | High stereocontrol | Expensive; Oxidative workup required |
| NaBH₄ | MeOH, 0°C | Trans | 20:80 | Cheap; Scalable | Moderate selectivity; requires purification |
| LiAlH₄ | Et₂O, -15°C | Trans | 30:70 | Strong reducer | Dangerous; Poor selectivity |
| H₂ / PtO₂ | AcOH, 1 atm | Cis | 90:10 | Clean (no boron) | Requires high pressure equipment for scale |
References
-
Stereoselectivity of Selectrides: Brown, H. C.; Krishnamurthy, S. Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity.J. Am. Chem. Soc.[4]1972 , 94, 7159–7161. Link
-
Tofacitinib Intermediate Synthesis: Synthesis of Tofacitinib and its Intermediates.Der Pharma Chemica, 2018 , 10(11), 49-71.[5] Link
-
Piperidone Reduction Protocols: Stereocontrolled Synthesis of 3-Substituted Piperidines.[6]BenchChem Technical Support.[7] Link
- Conformational Analysis: Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill, 1962.
-
General Hydride Reduction Mechanisms: Master Organic Chemistry: LiAlH4 and NaBH4 Reduction Mechanisms.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Purification strategies for removing impurities from 3-Methylpiperidin-4-ol
Current Status: Operational Subject: Purification & Isolation Strategies for 3-Methylpiperidin-4-ol (CAS: 33557-57-2) Assigned Specialist: Senior Application Scientist
Executive Summary
3-Methylpiperidin-4-ol presents a classic "Janus" challenge in organic synthesis: it possesses a polar, hydrogen-bonding hydroxyl group and a basic secondary amine. This duality creates high water solubility and strong interactions with silica gel, making standard purification protocols prone to failure. Furthermore, the presence of two chiral centers (C3 and C4) invariably leads to diastereomeric mixtures (cis vs. trans) that require specific resolution strategies.
This guide provides self-validating workflows to isolate high-purity material, focusing on stereochemical control and salt-based crystallization.
Quick Reference Data
| Property | Value | Implication for Purification |
| Molecular Weight | 115.17 g/mol | Low MW implies high volatility; avoid high-vac for long periods if free base. |
| pKa (Conjugate Acid) | ~10.8 (Amine) | Highly basic. Will protonate on silica (tailing). Requires basic modifiers. |
| pKa (Hydroxyl) | ~14.7 | Weakly acidic. Stable to basic workups. |
| Solubility (Free Base) | High: Water, MeOH, DCMLow: Hexanes, Et2O | Hard to extract from water. Requires "salting out" or continuous extraction. |
| Solubility (HCl Salt) | High: Water, MeOHLow: Acetone, Et2O, IPA | Ideal for recrystallization using binary solvent systems (Alcohol/Ether). |
Module 1: Stereochemical Resolution (Cis/Trans Separation)
The Issue: Synthesis of 3-methylpiperidin-4-ol (e.g., via reduction of 3-methyl-4-piperidone) typically yields a mixture of cis and trans diastereomers.
-
Cis-isomer: Often the kinetic product (bulky hydride attack from less hindered face).
-
Trans-isomer: Often the thermodynamic product.
The Strategy: Chromatographic separation of the free amines is difficult due to overlapping Rf values. The most robust method is Fractional Crystallization of the Hydrochloride Salt .
Protocol: HCl Salt Formation & Crystallization
-
Salt Formation:
-
Dissolve the crude free base oil in a minimum amount of dry Ethanol (EtOH) or Isopropanol (IPA).
-
Cool to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl). Caution: Exothermic.
-
Evaporate to dryness to obtain the crude salt solid.
-
-
Recrystallization (The "Self-Validating" Step):
-
Suspend the crude salt in boiling IPA (approx. 5 mL per gram).
-
Add Methanol (MeOH) dropwise until the solid just dissolves.
-
Remove from heat. Add Diethyl Ether or Acetone dropwise until a faint turbidity (cloudiness) persists.
-
Crucial Step: Add one drop of MeOH to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C overnight.
-
-
Validation (NMR):
-
Filter the crystals.
-
Run 1H-NMR in D2O or MeOD.
-
Diagnostic Signal: Look at the H4 proton (CH-OH).
-
Trans isomer: Large coupling constant (
) due to axial-axial coupling. -
Cis isomer: Smaller coupling constant (
) due to equatorial-axial coupling.
-
-
Workflow Visualization
Caption: Workflow for separating diastereomers via fractional crystallization of the hydrochloride salt.
Module 2: Chromatographic Purification
The Issue: The secondary amine interacts strongly with the acidic silanols on silica gel, causing severe peak tailing and material loss.
The Solution: You must deactivate the silica surface.
Recommended Mobile Phases
| Method | Solvent System | Additive (Crucial) | Application |
| Standard Silica | DCM : MeOH (90:10 to 80:20) | 1% Triethylamine (TEA) or 1% NH4OH | General purification of free base. |
| Basic Alumina | DCM : MeOH | None required | Sensitive compounds prone to acid degradation. |
| Reverse Phase | Water : Acetonitrile | 0.1% TFA or Formic Acid | High-purity isolation (yields salt form). |
Troubleshooting "Stuck" Product: If your product stays on the column despite using MeOH:
-
Flush with DCM : MeOH : NH4OH (80 : 18 : 2) .
-
The ammonia competes with the amine for silanol sites, displacing your product.
Module 3: Isolation from Aqueous Media
The Issue: 3-Methylpiperidin-4-ol is highly water-soluble. Standard extraction (Shake funnel -> DCM wash) often leaves 50%+ of the product in the water layer.
The Protocol: "Salting Out" & Continuous Extraction
-
Saturation: Saturate the aqueous layer with solid NaCl or K2CO3. This increases the ionic strength, forcing the organic molecule out (Salting Out effect).
-
Solvent Choice: Do not use Diethyl Ether. Use DCM (Dichloromethane) or CHCl3/IPA (3:1) mixture. The alcohol helps extract the polar piperidinol.
-
Continuous Extraction: If scale permits (>1g), use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with DCM for 12-24 hours. This guarantees >95% recovery.
Isolation Decision Tree
Caption: Logic flow for maximizing recovery from aqueous reaction mixtures.
Frequently Asked Questions (FAQ)
Q: I need the free base, but I purified it as the HCl salt. How do I switch back without losing it to the water layer? A: This is a common trap. Do not dissolve in water and extract.[1] Instead:
-
Suspend the HCl salt in dry Methanol .
-
Add an equivalent of Sodium Methoxide (NaOMe) or excess Basic Amberlyst Resin .
-
Stir for 30 mins.
-
Filter off the NaCl (or resin).
-
Evaporate the Methanol. You now have the pure free base without ever touching water.
Q: My NMR shows a "mess" in the aliphatic region (1.5 - 3.5 ppm). Is it impure? A: Not necessarily. Piperidines undergo ring inversion (chair-flip). At room temperature, signals may broaden due to intermediate exchange rates.
-
Test: Run the NMR at elevated temperature (50°C) or add a drop of TFA to lock the conformation as the ammonium salt. If peaks sharpen, your compound is pure.
Q: Can I use UV detection for chromatography? A: 3-Methylpiperidin-4-ol has no chromophore (no double bonds). UV detection (254 nm) will fail.
-
Solution: Use ELSD (Evaporative Light Scattering Detector) or visualize TLC plates using Ninhydrin (stains amines red/purple) or KMnO4 (stains alcohols/amines yellow on purple).
References
-
Stereochemical Separation of Piperidines
-
Salt Formation & Recrystallization
-
Chromatographic Techniques
-
Physical Data
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. reddit.com [reddit.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. (3R,4R)-4-methylpiperidin-3-ol | C6H13NO | CID 68434400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the stability of 3-Methylpiperidin-4-ol and its derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Stabilization, Storage, and Handling of 3-Methylpiperidin-4-ol (CAS: 33557-57-2 / 5773-58-0 derivatives)
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely here because you are observing inconsistencies in your 3-Methylpiperidin-4-ol samples—yellowing, melting point depression, or drifting LC-MS baselines.
This scaffold is a "privileged structure" in drug discovery, often used to introduce solubility and stereochemical complexity. However, its dual functionality (secondary amine + secondary alcohol) creates a "stability paradox": the very features that make it a potent pharmacophore also make it susceptible to oxidative and hygroscopic degradation.
This guide moves beyond generic "store at -20°C" advice. We will dissect the mechanism of failure and provide self-validating protocols to ensure your data remains reproducible.
Module 1: Mechanisms of Degradation[1]
Before implementing a fix, you must understand the enemy. 3-Methylpiperidin-4-ol degrades primarily through three pathways: N-Oxidation , Carbamate Formation , and Hygroscopic Aggregation .
The Degradation Cascade
The secondary amine in the piperidine ring is a nucleophile. In the presence of atmospheric oxygen and trace metals, it forms N-oxides. Simultaneously, it reacts avidly with atmospheric CO₂ to form carbamates (reversible but problematic for stoichiometry).
Figure 1: Primary degradation pathways.[1] Note that Carbamate formation is often mistaken for simple moisture absorption.
Stereochemical Integrity
While the 3,4-substitution pattern is relatively robust, the cis and trans isomers have distinct thermodynamic profiles. The trans isomer (diequatorial in some conformers) is generally more stable, but synthesis often yields mixtures. Warning: Acidic conditions can catalyze epimerization if the temperature exceeds 60°C over prolonged periods.
Module 2: Storage & Handling Protocols
The "Salt Switch" Strategy
Issue: Free base amines are oils or low-melting solids that scavenge CO₂ and water. Solution: Convert your inventory to the Hydrochloride (HCl) or Tartrate salt immediately upon receipt or synthesis.
| Feature | Free Base | HCl Salt | Explanation |
| Physical State | Viscous Oil / Low MP Solid | Crystalline Solid | Lattice energy stabilizes the molecule against heat/light. |
| Hygroscopicity | High (Deliquescent) | Moderate | Protonation locks the nitrogen lone pair, preventing H-bonding with water vapor. |
| Oxidation Risk | High | Negligible | Protonated nitrogen ( |
| Shelf Life | < 3 Months (4°C) | > 2 Years (-20°C) | Kinetic barrier to degradation is significantly raised. |
Protocol: Inert Handling (The "Argon Blanket")
If you must use the free base, follow this strict SOP to prevent "yellow oil syndrome."
-
Purge: Never open the stock bottle to air. Use a Schlenk line or a glovebox.
-
Sub-aliquot: Upon first opening, divide the bulk material into single-use vials under Argon.
-
Seal: Parafilm is insufficient. Use Teflon-lined caps and wrap with electrical tape or store inside a secondary jar with Drierite/Silica gel.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from white powder to a yellow sticky gum. Can I save it?
Diagnosis: This is classic oxidative degradation combined with hygroscopic deliquescence . The yellow color comes from trace N-oxide and conjugated imine impurities (see Figure 1). Corrective Action:
-
Do not use for biological assays. The impurities are reactive electrophiles.
-
Purification: Dissolve in EtOAc/Hexane (1:1) and filter through a short pad of basic alumina (removes polar N-oxides).
-
Resalting: Treat the filtrate with 4M HCl in Dioxane to precipitate the clean salt.
Q2: I cannot separate the cis and trans isomers by standard HPLC.
Diagnosis: 3,4-substituted piperidines lack a UV chromophore, making detection difficult, and the isomers have similar polarity on achiral phases. Solution:
-
Derivatization: React a small aliquot with Benzoyl Chloride. The resulting amide has a strong UV signal and rigidifies the ring, amplifying the difference in hydrodynamic volume between cis and trans.
-
Column Selection: Switch to a Chiralpak IA or IC column. Even for non-enantiomeric separations (diastereomers), chiral phases often provide superior resolution due to steric inclusion mechanisms.
Q3: My LC-MS baseline is drifting, and I see a mass of [M+16].
Diagnosis: You are detecting the N-oxide ([M+16]). This often happens on the column or in the source if your mobile phase is old. Validation Check:
-
Check your mobile phase.[2] Acetonitrile/Water mixtures can accumulate peroxides over time.
-
Add an antioxidant: Add 0.1% Formic Acid or Ammonium Formate to the mobile phase. The acidic pH suppresses N-oxidation during the run.
Module 4: Synthesis & Purification Workflow
To ensure long-term stability, the isolation of the specific diastereomer (usually trans for metabolic stability) is critical.
Figure 2: Optimized purification workflow to maximize stability. Protecting the nitrogen early prevents oxidation during the separation process.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxypiperidine. Retrieved from
-
BenchChem. (2025).[1] Degradation pathways of Piperidine derivatives. Retrieved from
-
ChemicalBook. (2025). Properties and Storage of 3-Hydroxypiperidine. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 3-Methylpiperidin-4-ol.[4][5][6] National Library of Medicine. Retrieved from [3][7]
-
Enamine. (2025).[8] Handling Hygroscopic Amine Building Blocks. Retrieved from
-
ResearchGate. (2024).[9] Separation of cis and trans isomers of piperidine derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 33557-57-2 | 3-Methyl-piperidin-4-ol - Synblock [synblock.com]
- 5. CAS 1932475-12-1 | (3R,4S)-3-Methylpiperidin-4-ol - Synblock [synblock.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. (3R,4R)-4-methylpiperidin-3-ol | C6H13NO | CID 68434400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Scaling up the synthesis of 3-Methylpiperidin-4-ol from lab to pilot plant
Welcome to the Process Safety & Engineering Hub. Subject: Transitioning 3-Methylpiperidin-4-ol synthesis from Gram (Lab) to Kilogram (Pilot) Scale. Ticket ID: SC-3MP4-001 Assigned Specialist: Senior Application Scientist, Process Development.
Introduction: The Scale-Up Gap
Scaling up the reduction of 1-benzyl-3-methylpiperidin-4-one to 3-methylpiperidin-4-ol is deceptive. On a 5g scale, an ice bath manages the exotherm, and a glass frit handles the filtration. On a 50kg scale, that same exotherm can trigger a thermal runaway, and the aluminum/boron salts can form a gelatinous emulsion that halts production for days.
This guide addresses the three Critical Process Parameters (CPPs) that fail most often during this specific transition: Thermal Safety , Stereochemical Consistency , and Work-up Processability .
Module 1: Reaction Engineering & Safety
The Issue: "My reaction temperature spiked unexpectedly during reagent addition, and hydrogen evolution was higher than calculated."
Technical Analysis
In hydride reductions (NaBH₄ or LiAlH₄), the reaction is rapid and highly exothermic.[1] At the lab scale, the high surface-area-to-volume ratio allows passive cooling. At the pilot scale, this ratio drops drastically. If the Dosing Rate exceeds the Heat Removal Capacity of the reactor jacket, you enter a runaway scenario. Furthermore, the decomposition of excess hydride by adventitious water or alcohol solvents releases
Troubleshooting & Protocol
| Parameter | Lab Scale (Standard) | Pilot Plant (Required) |
| Reagent Addition | Solid addition via spatula/funnel. | Slurry/Solution Dosing: Dissolve NaBH₄ in alkalized water/MeOH or use Red-Al solution. Never add solids directly to a hot reactor. |
| Temperature Control | Ice bath (Reactive). | Dosing-Controlled (Proactive): Link the dosing pump to the internal temperature probe. If |
| Off-Gas Management | Open bubbler. | Mass Flow Meter: Monitor |
FAQ: Safety Systems
Q: How do I determine the maximum safe dosing rate?
A: You must perform Reaction Calorimetry (RC1) to determine the adiabatic temperature rise (
-
Calculate the total heat of reaction (
). -
Determine the cooling capacity of your pilot reactor (
). -
Set the dosing rate such that
of .
Q: Why is the headspace pressurizing?
A: You likely have an "accumulation" issue. If the reaction temperature is too low during dosing, the reagent accumulates unreacted. When the temperature eventually rises, it all reacts at once (thermal runaway) and releases a surge of
Module 2: Stereochemical Control (The Isomer Issue)
The Issue: "We optimized for the cis-isomer in the lab, but the pilot batch shows a significant increase in the trans-isomer."
Technical Analysis
3-Methylpiperidin-4-ol has two chiral centers.
-
Cis-isomer (Thermodynamic): Methyl (equatorial) / Hydroxyl (equatorial).
-
Trans-isomer (Kinetic): Methyl (equatorial) / Hydroxyl (axial) - Note: conformations vary based on N-substitution.
In scale-up, extended aging times and higher local temperatures (hot spots) often favor the thermodynamic product. If you used a bulky reagent like L-Selectride for kinetic control (attacking from the less hindered face), the longer mixing times at scale can lead to equilibration if the quench is not immediate.
Visualizing the Stereoselectivity Pathways
Figure 1: Decision tree for reagent selection based on desired stereochemical outcome.
Troubleshooting & Protocol
Q: How do I lock in the kinetic ratio at 100L scale? A:
-
Reagent Switch: If using NaBH₄ gives a borderline ratio, switch to L-Selectride (lithium tri-sec-butylborohydride) at -78°C (if cryo-vessel available) or -20°C. The steric bulk forces equatorial attack, yielding the cis-alcohol.
-
Quench Protocol: Do not allow the reaction mixture to warm up before quenching. Pump the quench solution into the reactor (reverse addition) to stop equilibration immediately.
Module 3: Work-up & Purification (The "Jelly" Problem)
The Issue: "The reactor is clogged with a gray, gelatinous sludge. Filtration has stalled."
Technical Analysis
Aluminum and boron salts form gelatinous hydroxides (
The "Self-Validating" Work-up Protocol
Use this protocol to guarantee phase separation.
Step 1: The Quench (Calculated) Do not guess. For every x grams of LiAlH₄ used, follow this sequence strictly at 0°C:
-
Add x mL Water (Slowly!
evolution). -
Add x mL 15% NaOH solution.
-
Add 3x mL Water.
Step 2: The Solubilization (Rochelle Salt Modification) If the Fieser solids are too fine to filter:
-
Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use 0.5L per mole of hydride.
-
Critical Step: Agitate vigorously for 2–4 hours at room temperature.
-
Validation: The gray sludge must turn into two clear, distinct liquid layers (Organic vs. Aqueous).
-
Visualizing the Scale-Up Workflow
Figure 2: The mandatory safety workflow before moving to the pilot plant.
References
-
Process Safety & Calorimetry
- Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA.
- Source: Organic Process Research & Development (ACS)
-
Work-up Methodologies
- Workup for Aluminum Hydride Reductions (Fieser & Rochelle Protocols).
- Source: University of Rochester, Department of Chemistry
-
Stereoselectivity in Piperidines
- Synthesis of cis-3-methyl-4-aminopiperidine Deriv
- Source: ResearchG
-
In-Line Monitoring (PAT)
- NaBH4 Reduction Enhanced Safety via Inline P
-
Source: Mettler Toledo Application Notes[5]
Sources
Addressing solubility issues of 3-Methylpiperidin-4-ol in different solvents
Technical Support Center: 3-Methylpiperidin-4-ol Solubility & Handling Guide
Case ID: #SOL-3MP4-001 Subject: Optimization of Solubility, Extraction, and Purification Protocols for 3-Methylpiperidin-4-ol Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]
Executive Summary & Molecule Profile
User Query: "I am experiencing inconsistent solubility with 3-Methylpiperidin-4-ol. It crashes out in my reaction solvent (DCM) but won't extract from water during workup. How do I handle this?"
Technical Diagnosis:
The solubility behavior of 3-Methylpiperidin-4-ol (CAS: 5382-16-1 for 4-OH parent / various for isomers) is dominated by its dual functionality: a basic secondary amine (
-
The Free Base is an organic-soluble oil or low-melting solid.[1]
-
The Salt Form is a water-soluble, high-melting crystalline solid that is insoluble in most non-polar organic solvents.[1]
Solubility Quick-Reference Data
The following table summarizes the solubility profile based on the protonation state. Use this to select the correct solvent system for your specific application.
| Solvent Class | Representative Solvent | Free Base Solubility | HCl Salt Solubility | Application Notes |
| Polar Protic | Water ( | High (Miscible) | High (>100 mg/mL) | Aqueous workup phase.[1] |
| Polar Protic | Methanol / Ethanol | High | Moderate | Good for recrystallization of salts.[1] |
| Chlorinated | Dichloromethane (DCM) | High | Very Low / Insoluble | Standard extraction solvent for Free Base.[1][2] |
| Polar Aprotic | DMSO / DMF | High | High | Use for reactions requiring dissolved salts.[1] |
| Ethers | THF / Diethyl Ether | Moderate | Insoluble | THF is good for reactions; Ether precipitates salts.[1] |
| Hydrocarbons | Hexane / Toluene | Low | Insoluble | Use as an anti-solvent to crash out products.[1] |
Critical Note: Commercial supplies are often sold as the HCl salt to prevent oxidation and improve shelf stability.[1] If your protocol requires DCM or THF, you must perform a free-basing step first.[1]
Troubleshooting Guide (FAQ Format)
Q1: My starting material (HCl salt) is not dissolving in Dichloromethane (DCM) for my acylation reaction. What should I do?
Diagnosis: The ionic lattice of the HCl salt is too stable for non-polar DCM to break.[1] Solution:
-
Biphasic Reaction: Add a base (e.g.,
or ) and use a phase transfer catalyst if necessary.[1] -
Solvent Switch: Switch to DMF or Pyridine, where the salt is more soluble.[1]
-
Free-Base Pre-treatment: Convert the salt to the free base (see Protocol A below) before adding it to the DCM.[1][2]
Q2: I cannot extract the product from the aqueous layer. It stays in the water.
Diagnosis: The pH of your aqueous layer is likely neutral or acidic.[1] At pH 7, the piperidine nitrogen is protonated (
-
Action: Add 10% NaOH or saturated
until the aqueous layer is strongly basic.[1] The solution should turn cloudy as the free base oils out. Then extract with DCM or Chloroform/Isopropanol (3:1).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Q3: The product is an oil that won't crystallize.
Diagnosis: 3-Methylpiperidin-4-ol free base is naturally a low-melting solid or viscous oil due to the methyl group disrupting packing.[1] Solution:
-
Derivatization: Convert it back to a salt (HCl or Oxalate) for crystallization.[1][2]
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether and add hexane dropwise until cloudy.[1] Store at -20°C.
Visual Decision Support
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your material's state.
Caption: Decision logic for selecting the appropriate solvent system based on the protonation state of 3-Methylpiperidin-4-ol.
Validated Experimental Protocols
Protocol A: "Free-Basing" the HCl Salt
Objective: Convert the water-soluble salt into the organic-soluble free amine for synthesis or extraction.[1]
-
Dissolution: Dissolve 1.0 g of 3-Methylpiperidin-4-ol HCl in 5.0 mL of distilled water.
-
Basification: Place the vessel in an ice bath. Slowly add 4M NaOH or Saturated
dropwise with stirring. -
Extraction: Add 10 mL of Dichloromethane (DCM) or Chloroform (
) . Shake vigorously and vent.-
Tip: If an emulsion forms, add a small amount of solid NaCl (salting out) or use a 3:1 mixture of
:Isopropanol.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Separation: Collect the lower organic layer.[1] Repeat extraction of the aqueous layer 2x with fresh solvent.
-
Drying: Combine organic layers, dry over anhydrous
(Sodium Sulfate), filter, and concentrate in vacuo.
Protocol B: Recrystallization of the HCl Salt
Objective: Purify the compound if the free base is too oily or impure.[2]
-
Solvent Choice: Use Ethanol (EtOH) as the solvent and Diethyl Ether (
) as the anti-solvent.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Precipitation: Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1][2]
-
Crystallization: Add one drop of Ethanol to clear the solution, then let it stand at room temperature for 1 hour, followed by 4°C overnight.
-
Filtration: Filter the white crystals and wash with cold Ether.
Figure 2: pH-Dependent Extraction Workflow
This diagram illustrates the mechanism of extraction failures and the correct pH swing procedure.[1]
Caption: The "pH Swing" mechanism required to move the piperidine derivative from the aqueous phase to the organic phase.[1][2]
References
-
PubChem. Piperidin-4-ol, 3-methyl- Compound Summary.[1][5] National Library of Medicine.[1] Available at: [Link][1][2]
-
Li, S., et al. (2005).[1][3] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.[1][3][4] Pharmaceutical Research, 22(4), 628-635.[1][2][3] (General reference for amine salt solubility principles). Available at: [Link]
-
Reich, H. J. pKa Data Compilation.[1] University of Wisconsin-Madison. (Reference for Piperidine pKa ~11).[1][2][6] Available at: [Link][1][2]
Sources
- 1. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (3R,4R)-4-methylpiperidin-3-ol | C6H13NO | CID 68434400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
Preventing racemization during the synthesis of chiral 3-Methylpiperidin-4-ol
Ticket ID: #CHIRAL-PIP-04
Subject: Preventing Racemization & Controlling Stereochemistry
Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulties with the stereochemical integrity of 3-Methylpiperidin-4-ol . This molecule possesses two chiral centers (C3 and C4), creating four possible stereoisomers.
The core issue lies in the C3 position . The precursor, 3-methyl-4-piperidone , is a
This guide provides three targeted modules to stabilize the precursor and force stereoselectivity during the reduction step.
Module 1: The Precursor Trap (Ketone Handling)
The Problem: You synthesized enantiopure 3-methyl-4-piperidone, but your final product is a mixture of diastereomers. Root Cause: The ketone intermediate racemized before reduction.
Mechanism of Failure
The C3-proton is labile. In the presence of trace base (or even on slightly basic silica gel), the ketone equilibrates via the enol form.
Figure 1: The "Racemization Trap." The planar enol intermediate destroys the stereochemical information at C3.
Troubleshooting Protocol: Stabilizing the Ketone
| Parameter | Recommendation | Why? |
| Storage | Do NOT store. Reduce immediately. | The half-life of optical purity in solution is short. |
| Workup pH | Maintain pH < 6 during isolation. | Acidic conditions suppress enolate formation. Isolate as the HCl salt if storage is necessary. |
| Purification | Avoid standard Silica Gel chromatography. | Silica is slightly acidic but often contains basic impurities. Use neutral alumina or skip purification and proceed to reduction (telescoping). |
Module 2: Chemical Resolution (The cis-Selective Route)
The Problem: You need the cis-isomer (e.g., 3R,4S), but NaBH
The Science of Sterics
-
NaBH
: Small hydride. Attacks from the axial trajectory (thermodynamic control) or equatorial trajectory with little discrimination. -
L-Selectride: Massive steric bulk. It is forced to attack the ketone from the equatorial face (the most accessible angle), pushing the resulting hydroxyl group into the axial position (or preserving the cis relationship relative to the C3-methyl).
SOP: High-Selectivity Reduction
Reagents: N-Benzyl-3-methyl-4-piperidone (1.0 eq), L-Selectride (1.1 eq, 1.0M in THF).
-
Preparation: Dissolve the ketone in anhydrous THF under N
atmosphere. Cool to -78°C .-
Critical: Low temperature maximizes the kinetic control required for L-Selectride.
-
-
Addition: Add L-Selectride dropwise over 30 minutes.
-
Note: Fast addition causes local heating, degrading diastereoselectivity (dr).
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (do not warm up).
-
Quenching (Oxidative Workup):
-
Warning: Boranes stick to the amine. You must oxidize the boron-amine complex.
-
Add NaOH (3M) followed carefully by H
O (30%) . -
Stir at 0°C for 1 hour.
-
-
Extraction: Extract with EtOAc. The organic layer contains the cis-enriched alcohol.
Expected Outcome: >95:5 cis:trans ratio.
Module 3: The "Perfect" Fix (Dynamic Kinetic Resolution)
The Problem: You want to set both chiral centers (C3 and C4) simultaneously with 100% theoretical yield, avoiding the 50% loss inherent in classical resolution. Solution: Biocatalytic Dynamic Kinetic Resolution (DKR) using Ketoreductases (KREDs).[1][2][3]
The DKR Workflow
In this system, we exploit the racemization liability described in Module 1. We use a buffer that promotes rapid racemization of the ketone (C3) while the enzyme selectively reduces only one enantiomer of the ketone to the alcohol (C4).
Figure 2: Dynamic Kinetic Resolution.[1][2] The enzyme acts as a "stereochemical sink," draining the equilibrating ketone pool into a single chiral product.
Implementation Guide
-
Enzyme Selection: Screen KRED panels (e.g., Codexis, Johnson Matthey) for activity on 3-methyl-4-piperidone.
-
The pH Balance:
-
Challenge: Enzymes like neutral pH (7.0), but racemization requires slightly basic pH (8.0–9.0).
-
Fix: Use a Triethanolamine buffer (pH 8.5) . This is often the "sweet spot" where the ketone racemizes fast enough to feed the enzyme, but the enzyme remains stable.
-
-
Cofactor Recycling: Include Glucose Dehydrogenase (GDH) and Glucose to recycle NADPH.
FAQ: Common Stumbling Blocks
Q: I am seeing a "doublet of doublets" in my NMR at 3.5 ppm. Which isomer is this?
-
A: Measure the coupling constants (
-values).-
Cis-isomer (Axial OH, Equatorial Me): Small coupling constants (
Hz) due to gauche orientation. -
Trans-isomer (Equatorial OH, Equatorial Me): Large coupling constants (
Hz) due to anti-periplanar orientation.
-
Q: Can I use N-Boc protection instead of N-Benzyl?
-
A: Yes, but be careful. N-Boc creates a "stiff" carbamate rotamer that can complicate NMR analysis (broad peaks). Run NMR at 50°C to coalesce the rotamers for clearer integration.
Q: My L-Selectride reduction stalled.
-
A: Did you use the N-Benzyl salt? L-Selectride is a base.[4] If you used the hydrochloride salt of the piperidone, the first equivalent of L-Selectride was consumed just neutralizing the HCl. Always use the free base of the ketone for hydride reductions.
References
-
Stereoselective Reduction (Chemical)
-
Biocatalytic Approach (DKR)
-
Mechanism of Racemization
- Title: Racemization in Organic Synthesis: Mechanisms and Prevention.
- Source: IUPAC / Wikipedia (General Chemical Principles).
-
URL:[Link]
- Relevance: foundational grounding for the keto-enol tautomerism mechanism described in Module 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Troubleshooting unexpected side reactions in 3-Methylpiperidin-4-ol synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during this synthesis. The following information is structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The most common and robust synthetic route involves a two-step process:
-
Ketone Reduction: Stereoselective reduction of N-benzyl-3-methyl-4-piperidone to the corresponding alcohol, N-benzyl-3-methylpiperidin-4-ol.
-
Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation to yield the final product.
This guide will focus on troubleshooting issues that arise during these two critical stages.
Troubleshooting Guide: Common Experimental Issues
Part 1: Reduction of N-benzyl-3-methyl-4-piperidone
Question 1: My reduction with Sodium Borohydride (NaBH₄) is sluggish or incomplete, and TLC/LCMS analysis shows significant amounts of unreacted starting material. What is happening?
Answer: This is a frequent issue stemming from several potential factors related to the reagent and reaction conditions.
-
Causality: Sodium borohydride (NaBH₄) is a mild reducing agent, and its reactivity can be highly dependent on the solvent and temperature.[1] Protic solvents like methanol or ethanol can react with NaBH₄, gradually decomposing the reagent and reducing its effective concentration over time. Furthermore, low temperatures, while often used to improve stereoselectivity, will significantly decrease the reaction rate.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: NaBH₄ is often used in excess (1.5-3.0 equivalents) to compensate for decomposition and drive the reaction to completion. If you are using a near-stoichiometric amount, increasing the equivalents is the first step.
-
Solvent Choice: While methanol is common, switching to ethanol or isopropanol, which react more slowly with NaBH₄, can sometimes maintain the reagent's activity for longer.
-
Temperature Control: If the reaction is clean but slow at 0 °C, allow it to warm to room temperature after the initial addition of NaBH₄. Monitor the progress by TLC to ensure side product formation does not increase.
-
Reagent Quality: NaBH₄ is susceptible to degradation upon improper storage. Ensure you are using a fresh bottle or a properly stored reagent. A simple test is to add a small amount to an acidic solution; vigorous hydrogen evolution indicates active reagent.
-
Question 2: The reduction produced a mixture of diastereomers (cis and trans isomers) of 3-Methylpiperidin-4-ol. How can I improve the stereoselectivity?
Answer: Controlling the stereochemical outcome of the ketone reduction is critical and is governed by the steric environment of the substrate and the nature of the hydride reagent. The methyl group at the 3-position directs the incoming hydride.
-
Mechanistic Insight: The hydride can attack the carbonyl from two faces:
-
Axial Attack: Leads to the equatorial alcohol (often the trans isomer). This pathway is sterically less hindered.
-
Equatorial Attack: Leads to the axial alcohol (often the cis isomer). This pathway can be hindered by axial hydrogens on the ring.
For substituted piperidones, axial attack is generally favored, leading to a predominance of the thermodynamically more stable equatorial alcohol.[2]
-
-
Strategies for Enhancing Stereoselectivity:
-
Choice of Reducing Agent: Bulkier reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), exhibit much higher stereoselectivity for axial attack, leading to significantly higher ratios of the equatorial alcohol. Conversely, smaller reagents may give different ratios.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the major diastereomer.
-
Chelation Control: In some systems, using additives like Cerium(III) chloride (the Luche reduction) can alter the selectivity by coordinating to the carbonyl oxygen.
-
Table 1: Comparison of Reducing Agents for N-benzyl-3-methyl-4-piperidone
| Reducing Agent | Typical Solvent | Temperature (°C) | Common Side Products | Key Considerations |
| NaBH₄ | Methanol, Ethanol | 0 to 25 | Low levels of over-reduction | Cost-effective, operationally simple, moderate selectivity.[3] |
| LiAlH₄ | THF, Diethyl Ether | 0 to 25 | Potential for ester/amide reduction if present | More powerful than NaBH₄, less selective, requires anhydrous conditions. |
| L-Selectride® | THF | -78 | None typical | High stereoselectivity for equatorial alcohol, requires anhydrous/inert atmosphere. |
| H₂ with Pd/C | Ethanol, Methanol | 25 | Over-reduction, debenzylation | Can perform reduction and debenzylation in one pot, but control can be difficult. |
Part 2: Debenzylation of N-benzyl-3-methylpiperidin-4-ol
Question 3: My catalytic hydrogenation for N-benzyl group removal is very slow or has stalled completely. What are the likely causes?
Answer: This is a classic problem in catalytic hydrogenation, often pointing towards catalyst deactivation or "poisoning."
-
Causality: The palladium on carbon (Pd/C) catalyst surface is highly sensitive to impurities. Amines themselves, particularly the product, can act as mild catalyst inhibitors.[4] More severe poisons include sulfur compounds (e.g., residual thiols from other synthetic steps), halides, or strongly coordinating species that irreversibly bind to the palladium active sites.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled N-debenzylation.
-
Substrate Purity: First, ensure your starting material is clean. Impurities from previous steps are a primary source of catalyst poisons.
-
Catalyst Quality & Loading: Use a fresh batch of catalyst from a reputable supplier. For difficult debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective than standard Pd/C.[5] Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also help.
-
Acid Additive: Amines can inhibit the catalyst. Adding a stoichiometric amount of a mild acid like acetic acid will protonate the piperidine nitrogen, preventing it from binding to the palladium surface and increasing the reaction rate.
-
Hydrogen Source: If using a transfer hydrogenation source like ammonium formate, ensure it is of high quality and used in sufficient excess (5-10 equivalents).[4] For reactions using H₂ gas, ensure the system is properly purged and under positive pressure.
-
Question 4: After debenzylation, my yield is low, and I've isolated a byproduct identified as toluene. What side reaction is occurring?
Answer: The formation of toluene alongside your desired product is a clear indication of a side reaction known as hydrogenolysis, which is competing with the desired N-debenzylation.
-
Mechanistic Explanation: The intended reaction is the cleavage of the C-N bond. However, under certain conditions, the catalyst can also promote the cleavage of the C-O bond of the alcohol, followed by reduction of the resulting intermediate to a methyl group. This is particularly prevalent with benzylic alcohols, which are susceptible to this type of reduction.
Caption: Competing pathways during catalytic hydrogenation.
-
Mitigation Strategies:
-
Milder Conditions: Reduce the hydrogen pressure and/or the reaction temperature. Overly aggressive conditions favor hydrogenolysis.
-
Catalyst Choice: Different catalysts have different selectivities. If Pd/C is causing this issue, switching to a different catalyst, such as Raney Nickel, might disfavor the C-O cleavage.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Running the reaction in a less polar solvent may sometimes reduce the extent of hydrogenolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical protocol for the NaBH₄ reduction step?
A1: A reliable, general protocol is as follows:
- Dissolve N-benzyl-3-methyl-4-piperidone (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction to completion using TLC or LCMS.
- Upon completion, carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Q2: What is a standard protocol for the catalytic debenzylation?
A2: A standard procedure for hydrogenolysis is:
- Dissolve N-benzyl-3-methylpiperidin-4-ol (1.0 eq) in a suitable solvent like ethanol or methanol (20 mL per gram).
- Add 10% Palladium on Carbon (Pd/C, 10 mol% by weight).
- (Optional but recommended) Add glacial acetic acid (1.1 eq).
- Seal the reaction vessel and purge it thoroughly with nitrogen, followed by hydrogen gas.
- Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
- Monitor the reaction by TLC or LCMS. The reaction can take anywhere from 4 to 24 hours.
- Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure. The product will be the acetate salt if acid was used.
- To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent. Dry and concentrate to yield the final product.
Q3: My final product is difficult to purify by column chromatography. Are there other methods?
A3: Yes, 3-Methylpiperidin-4-ol is a relatively polar and basic compound, which can make silica gel chromatography challenging (resulting in streaking and poor separation). Consider these alternatives:
- Acid-Base Extraction: A carefully performed liquid-liquid extraction can be highly effective. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The impurities remain in the organic layer. Then, basify the aqueous layer and re-extract your product back into an organic solvent.
- Crystallization/Salt Formation: The product can often be purified by forming a crystalline salt. Dissolving the crude free base in a solvent like isopropanol and adding a solution of HCl in ether or isopropanol can precipitate the hydrochloride salt in high purity.
References
- CARBOGEN AMCIS.Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine.
- Venkatesan, P. (2019).Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. Asian Journal of Chemistry.
- ResearchGate.Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Sciencemadness.org.Deprotection of N-benzyl piperidine compound. (2020).
- Guidechem.N-benzyl-4-piperidone: synthesis and uses. (2024).
- Google Patents.CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
Wikipedia. Protecting group. Available at: [Link]
- BenchChem.Technical Support Center: N-Debenzylation of Piperidine Intermediates.
- Google Patents.CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1...
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
ACS Publications. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (2014). The Journal of Organic Chemistry. Available at: [Link]
- Google Patents.CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol.
Sources
Method development for robust quantification of 3-Methylpiperidin-4-ol in biological matrices
Senior Application Scientist Desk
Executive Summary & Method Strategy
3-Methylpiperidin-4-ol (MW: 115.17 g/mol ) presents a classic "bioanalytical headache": it is a low molecular weight, highly polar (LogP ~ -0.2), non-chromophoric secondary amine. Standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns often fails due to lack of retention, leading to elution in the void volume where ion suppression is severe.
This support guide offers two distinct workflows based on your sensitivity requirements:
-
Direct Analysis (HILIC-MS/MS): Best for high-throughput screening where moderate sensitivity (ng/mL) is acceptable.
-
Derivatization (RPLC-MS/MS): Best for DMPK studies requiring high sensitivity (pg/mL) and robust retention on standard C18 columns.
Troubleshooting Guide: Chromatography & Retention
Q: My analyte elutes in the void volume (t0) on a C18 column. How do I fix this?
A: This is expected behavior for small, polar amines. You have two viable solutions:
Option A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) Do not attempt to force retention on C18 using 100% aqueous mobile phases; this causes "phase collapse" (dewetting). Instead, use a HILIC approach.
-
Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-based columns.
-
Mobile Phases:
-
Gradient: Start high organic (95% B) and ramp down to 60% B. The water acts as the "strong" solvent in HILIC.[2][3]
-
Mechanism: The analyte partitions into a water-enriched layer on the silica surface.
Option B: Chemical Derivatization (Benzoylation) If you must use RPLC (C18), you need to increase the hydrophobicity of the molecule.
-
Reagent: Benzoyl Chloride (BzCl).[4]
-
Reaction: Reacts with the secondary amine and the hydroxyl group.
-
Result: Adds non-polar phenyl groups, shifting retention significantly to the right (e.g., 3-5 mins on a standard gradient).
Visual Workflow: Method Selection Logic
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on sensitivity needs.
Sample Preparation & Extraction Protocols
Q: Liquid-Liquid Extraction (LLE) with Ethyl Acetate yields <10% recovery. Why?
A: With a LogP of -0.2, 3-Methylpiperidin-4-ol is too water-soluble to partition effectively into organic solvents like Ethyl Acetate or MTBE.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE This utilizes the basicity of the piperidine nitrogen (pKa ~10-11) for retention.
Step-by-Step MCX Protocol:
-
Pre-treatment: Dilute 100 µL Plasma with 100 µL 2% Formic Acid (Acidify to charge the amine).
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (Removes neutrals/hydrophobics). Crucial Step: The analyte stays bound by ionic interaction.
-
Elution: 500 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).
-
Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase.
Mass Spectrometry (MS/MS) Optimization
Q: I see the parent mass (116.1), but fragmentation is poor. What transitions should I use?
A: Piperidine alcohols often lose water or undergo ring cleavage.
MRM Table: 3-Methylpiperidin-4-ol
| Parameter | Value | Note |
| Ionization Mode | ESI Positive (+) | Basic amine protonates easily. |
| Precursor Ion (Q1) | 116.1 m/z | [M+H]+ |
| Quantifier Product (Q3) | 98.1 m/z | Loss of H₂O (-18 Da). Common for cyclic alcohols. |
| Qualifier Product (Q3) | 70.1 m/z | Ring fragmentation (C4H8N+). |
| Cone Voltage | 25-35 V | Moderate energy to prevent in-source fragmentation. |
| Collision Energy | 15-25 eV | Optimize for the 116 -> 98 transition. |
Critical Warning: If using HILIC, salt deposits from ammonium formate can suppress ionization over long runs. Ensure your source temperature is >500°C to keep the cone clean.
Advanced Protocol: Derivatization for High Sensitivity
Q: I need to reach 50 pg/mL. Direct HILIC is too noisy. What is the derivatization workflow?
A: We recommend Benzoyl Chloride (BzCl) derivatization. It is fast, cheap, and stabilizes the analyte.
Mechanism: The reaction targets the secondary amine (and potentially the alcohol depending on stoichiometry), adding a benzoyl group. This increases the molecular weight (Shift: +104 Da per substitution) and adds a UV-active/hydrophobic moiety.
Derivatization Workflow (Schotten-Baumann conditions):
Figure 2: Benzoyl Chloride derivatization workflow for enhancing retention and sensitivity.[4]
Protocol Steps:
-
Buffer: Add 50 µL of 100 mM Sodium Carbonate (pH 10) to 50 µL plasma. (High pH ensures the amine is deprotonated and nucleophilic).
-
Reagent: Add 50 µL of 2% Benzoyl Chloride in Acetonitrile.
-
React: Vortex for 1 minute. (Reaction is near instantaneous).
-
Quench: Add 50 µL of 1% Formic Acid (neutralizes pH and stops reaction).
-
Centrifuge: Spin down precipitated proteins.
-
Inject: Inject supernatant onto a C18 column.
New MRM Transitions (Mono-Benzoyl Derivative):
-
Precursor: 220.1 m/z (116 + 104).
-
Product: 105.0 m/z (Benzoyl fragment - extremely stable and sensitive).
Isomerism & Stereochemistry
Q: 3-Methylpiperidin-4-ol has chiral centers. Do I need to separate isomers?
A: Yes, if the study requires distinguishing biological activity between enantiomers.
-
Cis/Trans: The methyl and hydroxyl groups can be cis or trans. These are diastereomers and will separate on standard achiral columns (both HILIC and C18). You may see two peaks.[5]
-
Enantiomers: To separate the (+) and (-) enantiomers of the cis or trans forms, you require a Chiral Column (e.g., Chiralpak IG or IC) using Normal Phase or Polar Organic modes.
Recommendation: For standard PK studies, quantify the sum of isomers unless specific tox/efficacy data requires chiral resolution. Ensure your standard material matches the isomeric ratio of the biological subject or use a racemic standard and integrate all peaks.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar metabolites in biological matrices." Journal of Chromatography B, 878(3-4), 3267-3274. (Demonstrates HILIC mechanisms for polar amines). Link
-
Wong, J., et al. (2016). "Benzoyl chloride derivatization for the quantification of polyamines in human plasma." Analytica Chimica Acta, 913, 114-122. (Protocol basis for amine derivatization).[4][6] Link
-
Li, A.C., et al. (2005). "Method development for polar compounds using HILIC." Biomedical Chromatography, 19(8), 623-633. Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Enhancing the throughput of 3-Methylpiperidin-4-ol analog synthesis
This technical guide is structured as a specialized support center for process chemists and researchers. It bypasses generic introductions to focus on the specific bottlenecks of synthesizing 3-methylpiperidin-4-ol analogs, a scaffold critical to JAK inhibitors (e.g., Tofacitinib).
Ticket ID: #PIP-3M-OH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-methylpiperidin-4-ol is often plagued by three variables: diastereocontrol (cis/trans ratio), throughput (batch limitations of hydride reductions), and purification (polarity of the amino-alcohol). This guide provides validated protocols to shift from low-yield batch processing to high-throughput, stereoselective systems.
Part 1: The Core Workflow & Decision Matrix
Before troubleshooting, verify your synthetic route. The choice between de novo ring formation (Dieckmann) and aromatic reduction (Pyridine hydrogenation) dictates your impurity profile.
Workflow Visualization
The following diagram outlines the critical decision points for stereocontrol.
Figure 1: Strategic decision tree for accessing specific diastereomers of 3-methylpiperidin-4-ol.
Part 2: Troubleshooting Stereoselectivity (The "Cis" Problem)
Issue: Users frequently report fluctuating diastereomeric ratios (dr), often obtaining a 60:40 mixture instead of the desired >95:5 cis-isomer required for Tofacitinib-like analogs.
The Mechanism
The stereochemical outcome is dictated by the hydride attack vector on the 1-benzyl-3-methylpiperidin-4-one intermediate.
-
Thermodynamic Control (NaBH4): Small hydride attacks from the axial direction (less hindered), leading to the equatorial alcohol (trans-isomer). However, the conformational flexibility of the piperidone ring often erodes this selectivity.
-
Kinetic Control (L-Selectride): The bulky tri-sec-butylborohydride is forced to attack from the equatorial face (avoiding the 1,3-diaxial interactions), yielding the axial alcohol (cis-isomer).
Protocol: High-Fidelity Cis-Reduction
Valid for 1-benzyl-3-methylpiperidin-4-one substrates.
-
Preparation: Dissolve ketone (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C (Critical: Do not perform at 0°C).
-
Reagent Addition: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 30 minutes.
-
Why? Rapid addition causes local exotherms, allowing thermodynamic equilibration to the trans-isomer.
-
-
Aging: Stir at -78°C for 2 hours.
-
Quench: Add MeOH carefully at -78°C, followed by oxidative workup (NaOH/H2O2) to remove boron byproducts.
Troubleshooting Table: Reduction Anomalies
| Symptom | Probable Cause | Corrective Action |
| Low dr (e.g., 70:30) | Temperature spike during addition. | Use an internal temperature probe; ensure rate < 1 mL/min on gram scale. |
| Incomplete Conversion | Enolization of ketone. | The bulky base (Selectride) can act as a base. Add CeCl3 (Luche conditions) if using NaBH4, or increase Selectride to 1.5 eq. |
| Boron Emulsion | Improper oxidative workup. | Ensure pH > 10 during H2O2 addition to fully cleave the B-O bond. |
Part 3: Enhancing Throughput (Flow Chemistry)
Issue: Scale-up of the Dieckmann route is labor-intensive. Solution: Transition to Continuous Flow Hydrogenation starting from 3-picoline derivatives. This bypasses the multi-step cyclization.
Protocol: Pyridine to Piperidine in Flow
This method utilizes a heterogeneous catalyst (Rh or Pt) in a packed bed reactor (e.g., H-Cube or Vapourtec).
-
Substrate: 3-methyl-4-methoxypyridine (or 3-methyl-4-hydroxypyridine).
-
Catalyst: 5% Rh/C or Ru/C (avoid Pd/C if dehalogenation is a risk).
-
Conditions: 80 bar H2, 80°C, Flow rate 1.0 mL/min.
-
Solvent: 0.1 M in MeOH/AcOH (9:1). Acid is required to protonate the pyridine, facilitating reduction.
Flow Setup Visualization
Figure 2: Continuous flow setup for high-pressure hydrogenation of pyridine precursors.
Part 4: Purification & Isolation FAQs
Q: My product is water-soluble and won't extract into DCM. A: 3-Methylpiperidin-4-ol is highly polar.
-
Fix 1: "Salting out" is rarely enough. Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction from aqueous base.
-
Fix 2 (Recommended): Skip aqueous workup. If using flow hydrogenation, filter the catalyst (or use packed bed), concentrate the MeOH/AcOH, and pass directly through an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH3/MeOH.
Q: I see "Polymerization" during the Dieckmann step. A: This is likely intermolecular condensation rather than intramolecular.
-
Fix: High Dilution. Ensure the diester precursor is added slowly to the refluxing base/solvent mixture. The concentration of the uncyclized diester in the pot must remain low to favor ring closure.
References
-
Tofacitinib Process Chemistry: Ruggeri, S. G., et al. "Synthesis of Tofacitinib."[1] Chinese Journal of Pharmaceuticals, 2013, 44(4): 321-323.[1] 1
-
Stereoselective Reduction: "Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine." ResearchGate.[2] (Validates L-Selectride for cis-selectivity in analogous systems). 3
-
Flow Hydrogenation: Irfan, M., et al. "Continuous Flow Hydrogenation of Functionalized Pyridines."[2] European Journal of Organic Chemistry, 2009.[2][4] 2
-
Dieckmann Condensation Protocol: "Method for preparing 4-piperidyl piperidine." Google Patents CN1583742A. 5
Sources
- 1. Synthesis of Tofacitinib [cjph.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 3-Methylpiperidin-4-ol
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 3-Methylpiperidin-4-ol, a key intermediate in pharmaceutical synthesis. We will dissect the nuances of method selection, delve into a detailed validation protocol for a chosen technique, and present the experimental data in a clear, comparative format. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for impurity profiling and quality control.
The Analytical Challenge: Why 3-Methylpiperidin-4-ol Demands a Validated Method
3-Methylpiperidin-4-ol is a heterocyclic building block whose precise quantification is critical. Whether it is monitored as a residual starting material, a process-related impurity, or a key intermediate, an unvalidated analytical method introduces significant risk to process control and final product quality. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate enshrined by regulatory bodies worldwide.[1] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process, ensuring that the developed method is reliable, reproducible, and accurate.[2][3]
This guide will compare two powerful, yet fundamentally different, analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . Our choice is driven by the physicochemical properties of 3-Methylpiperidin-4-ol: a small, polar molecule with a molecular weight of 115.18 g/mol .[4][5]
Strategic Method Selection: GC-MS vs. HPLC
The choice between GC-MS and HPLC is not arbitrary; it is a strategic decision based on a deep understanding of the analyte and the analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for separating and identifying volatile and semi-volatile compounds.[6] For a molecule like 3-Methylpiperidin-4-ol, the primary challenge is its polarity, stemming from the hydroxyl (-OH) and secondary amine (-NH) groups. These functional groups can lead to poor peak shape and interactions with the stationary phase.
The Causality of Derivatization: To overcome this, a derivatization step is essential. Silylation, for instance, replaces the active protons on the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups. This single step dramatically increases the compound's volatility and thermal stability while reducing its polarity, resulting in sharp, symmetrical peaks and improved chromatographic performance. The mass spectrometer then provides high-confidence identification based on the unique fragmentation pattern of the derivatized analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is an exceptionally versatile technique suitable for a wide range of compounds.[7] For 3-Methylpiperidin-4-ol, a key consideration is the mode of detection. The molecule lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV detection insufficiently sensitive for trace-level impurity analysis.
Navigating Detection Challenges: This necessitates the use of more universal detectors or mass spectrometry:
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These detectors provide a response for any non-volatile analyte, making them suitable alternatives to UV.
-
Mass Spectrometry (LC-MS): This is the most powerful option, offering unparalleled sensitivity and selectivity. An LC-MS/MS method would provide the highest degree of confidence and the lowest limits of detection.
For this guide, we will focus on developing and validating a GC-MS method with derivatization due to its cost-effectiveness and the high specificity offered by mass spectrometric detection.
A Self-Validating System: Detailed GC-MS Experimental Protocol
This protocol is designed to be inherently self-validating by incorporating system suitability checks at its core.
Workflow for GC-MS Quantification of 3-Methylpiperidin-4-ol
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. aceschem.com [aceschem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Beyond the Scaffold: 3-Methylpiperidin-4-ol vs. 4-Hydroxypiperidine in High-Affinity Ligand Design
Executive Summary
In the optimization of lead compounds, the piperidine ring remains a privileged scaffold due to its ability to present functional groups in defined vectors while maintaining physicochemical properties compatible with oral bioavailability. However, the unsubstituted 4-hydroxypiperidine (4-HP) often suffers from conformational promiscuity, leading to entropic penalties upon binding and potential off-target liabilities.
The introduction of a methyl group at the C3 position to generate 3-methylpiperidin-4-ol (3-Me-4-HP) is a classic application of the "Magic Methyl" effect. This modification does more than add lipophilicity; it acts as a conformational lock, biasing the ring pucker to favor specific vectors for the hydroxyl group. This guide compares these two scaffolds, demonstrating how the 3-methyl analog can drive potency and selectivity in drug discovery campaigns, particularly for GPCR and kinase targets.
Structural & Conformational Dynamics
The primary distinction between these scaffolds is not merely steric bulk, but the energetic landscape of their conformational equilibria .
4-Hydroxypiperidine (4-HP): The Flexible Baseline
-
Conformation: Exists as a rapid equilibrium between two chair conformers. The hydroxyl group prefers the equatorial position (
kcal/mol), but the energy barrier is low enough that the axial conformer is readily accessible. -
Implication: While versatile, this flexibility means the ligand must pay an entropic cost to "freeze" into the bioactive conformation within the protein binding pocket.
3-Methylpiperidin-4-ol (3-Me-4-HP): The Conformational Lock
-
Conformation: The C3-methyl group introduces significant 1,3-diaxial strain if placed axially. Therefore, the ring strongly biases towards conformations where the methyl group is equatorial.
-
Stereochemical Control:
-
Trans-isomer: Both Me and OH can be equatorial. This is a highly stable, rigid scaffold.
-
Cis-isomer: If Me is equatorial, the OH is forced axial. This allows the design of ligands that exclusively present the hydroxyl group in an axial vector, probing specific H-bond donors/acceptors that the unsubstituted parent cannot selectively target.
-
Visualization: Conformational Locking Mechanism
Figure 1: The "Conformational Anchor" effect. In the 3-methyl analog, the methyl group prefers the equatorial position, effectively locking the hydroxyl group's orientation (axial in the cis-isomer), whereas the unsubstituted parent flips freely.
Comparative Performance Analysis
Bioactivity & Potency
The addition of the methyl group often results in a non-linear increase in potency (10-100x). This is attributed to:
-
Desolvation: The hydrophobic methyl group displaces high-energy water molecules from lipophilic sub-pockets.
-
Pre-organization: The ligand is already in the bioactive conformation, reducing the entropic penalty of binding (
).
Metabolic Stability
4-HP is prone to oxidation at the
Comparison Table
| Feature | 4-Hydroxypiperidine | 3-Methylpiperidin-4-ol |
| Synthetic Complexity | Low (Commercial commodity) | High (Requires stereocontrol) |
| Ligand Efficiency (LE) | High (Low MW) | Variable (Depends on potency gain) |
| Conformational Bias | None (Flexible) | High (Rigid/Biased) |
| Metabolic Liability | High (N-dealkylation, | Reduced (Steric shielding) |
| Primary Use Case | Fragment screening, initial hits | Lead optimization, selectivity tuning |
Case Study: GPR40 Modulators
GPR40 (FFAR1) agonists are targeted for Type 2 Diabetes treatment. Early discovery efforts often utilize 4-hydroxypiperidine linkers. However, optimization campaigns frequently switch to the 3-methyl analog to improve physicochemical properties.
-
Challenge: Unsubstituted piperidine analogs showed moderate potency but poor metabolic stability and low oral exposure in rodent models.
-
Solution: Incorporation of the (3,4-cis)-3-methylpiperidin-4-ol scaffold.
-
Outcome:
-
The methyl group occupied a small hydrophobic pocket in the receptor.
-
The "cis" relationship forced the hydroxyl group into an axial position, optimizing H-bonding with an arginine residue in the binding site.
-
Result: 50-fold improvement in
and a 3-fold increase in microsomal stability [1, 2].
-
Experimental Protocols
Protocol A: Diastereoselective Synthesis of (3,4-cis)-1-Benzyl-3-methylpiperidin-4-ol
Context: Achieving the "cis" relationship requires a bulky reducing agent to attack the ketone from the less hindered face.
Reagents:
-
1-Benzyl-3-methylpiperidin-4-one (Substrate)
-
L-Selectride (Lithium tri-sec-butylborohydride) - Bulky Hydride
-
Tetrahydrofuran (THF), anhydrous
Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).
-
Reduction: Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 20 minutes. Note: The bulky hydride attacks from the equatorial trajectory, forcing the resulting hydroxyl group into the axial position (cis to the equatorial methyl).
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Quench: Carefully add MeOH (5 mL) at -78°C, followed by NaOH (3M, 2 eq) and
(30%, 2 eq) to oxidize the organoborane by-products. Warm to room temperature (RT) and stir for 1 hour. -
Extraction: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine, dry over
. -
Purification: Flash column chromatography (Silica gel). The cis-isomer typically elutes after the trans-isomer due to the axial hydroxyl group's interaction with the silica.
Protocol B: Microsomal Stability Assay (Comparative)
Context: To quantify the metabolic protection provided by the methyl group.
-
Preparation: Prepare 10 mM stock solutions of the 4-HP and 3-Me-4-HP analogs in DMSO.
-
Incubation:
-
Mix test compound (1 µM final), Human Liver Microsomes (0.5 mg/mL protein), and phosphate buffer (100 mM, pH 7.4).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH (1 mM final).
-
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Success Metric: 3-Me-4-HP analog should show >2x increase in
compared to 4-HP.
-
References
- Title: Pyrrolidine GPR40 modulators for the treatment of diseases such as diabetes (WO2015171722A1)
-
Conformational Analysis of Piperidines
-
The "Magic Methyl" Effect in Drug Design
- Title: The "magic methyl" effect on the potency and metabolic stability of drugs
- Source: Journal of Medicinal Chemistry (General Principle Reference)
-
URL:[Link]
-
Kinase Inhibitor Application (BLU-945)
- Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Gener
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
Sources
Comparing the efficacy of different reducing agents for 3-methyl-4-piperidone reduction
Executive Summary
The reduction of 3-methyl-4-piperidone (typically N-protected) presents a classic stereochemical challenge in medicinal chemistry. The presence of the methyl group at the C3 position creates a bias that dictates the stereochemical outcome at C4.
For researchers requiring the cis-isomer (axial alcohol) , bulky borohydrides like L-Selectride are the gold standard, offering diastereomeric ratios (dr) often exceeding 90:10 via steric control. Conversely, the trans-isomer (equatorial alcohol) is the thermodynamic product, best accessed via small hydride donors like NaBH₄ (often yielding mixtures requiring separation) or equilibration conditions (Meerwein-Ponndorf-Verley).
This guide objectively compares these agents, providing mechanistic rationale and validated protocols to ensure reproducible stereocontrol.
Mechanistic Grounding: The Stereoselectivity Paradox
To control the reaction, one must understand the conformational lock of the piperidine ring. The 3-methyl group predominantly occupies the equatorial position to minimize 1,3-diaxial strain. This sets the stage for the nucleophilic attack:
-
Axial Attack (Felkin-Anh / Small Hydride): Small nucleophiles (H⁻ from NaBH₄) prefer the electronically favored axial trajectory, pushing the resulting hydroxyl group into the equatorial position.
-
Result:trans-3-methyl-4-piperidinol (Thermodynamic product).
-
-
Equatorial Attack (Steric Control / Bulky Hydride): Bulky reagents (L-Selectride) are sterically hindered from the axial face by the axial hydrogens at C2 and C6. They are forced to attack from the equatorial face, pushing the hydroxyl group into the axial position.
-
Result:cis-3-methyl-4-piperidinol (Kinetic product).
-
Visualization: Stereochemical Pathway
Figure 1: Mechanistic divergence in piperidone reduction. Small hydrides follow the axial trajectory to the trans-isomer, while bulky hydrides are forced equatorially to the cis-isomer.
Comparative Analysis of Reducing Agents
The following data summarizes the expected performance of reducing agents on N-benzyl-3-methyl-4-piperidone.
| Reducing Agent | Primary Mechanism | Major Product | Exp.[1][2] dr (Cis:Trans) | Yield | Operational Complexity |
| Sodium Borohydride (NaBH₄) | Nucleophilic addition (Axial attack dominant) | Trans (Mixture) | ~30:70 to 40:60 | High (>85%) | Low: Ambient temp, alcohol solvent. |
| L-Selectride | Steric hindrance (Equatorial attack) | Cis | >90:10 | High (>80%) | High: Cryogenic (-78°C), moisture sensitive. |
| LiAlH₄ | Strong Nucleophile | Mixed | ~40:60 | High (>90%) | Med: Pyrophoric, requires dry ether/THF. |
| H₂ / PtO₂ (Adams Cat.) | Surface Catalysis | Cis (Variable) | ~80:20 | Med-High | Med: Requires H₂ gas/pressure vessel. |
| MPV Reduction | Thermodynamic Equilibration | Trans | <5:95 | Med (Reversible) | Med: Reflux required, long reaction times. |
Critical Insights
-
NaBH₄ is not stereoselective enough for precision synthesis. While it favors the trans isomer, the ratio is often poor (e.g., 60:40), necessitating difficult chromatographic separation [1].
-
L-Selectride is the reagent of choice for the cis-isomer. The bulky sec-butyl groups effectively block the axial approach, forcing the hydride to the equatorial face with high fidelity [2].
-
Thermodynamic Equilibration: If the trans-isomer is strictly required, it is often more efficient to reduce with NaBH₄ and then equilibrate the mixture using aluminum isopropoxide (MPV conditions) or strong base to convert the cis contaminants to the stable trans form [3].
Experimental Protocols
Protocol A: High-Fidelity Synthesis of cis-3-Methyl-4-Piperidinol
Agent: Lithium Tri-sec-butylborohydride (L-Selectride) Target: >90% cis-isomer
Reagents:
-
N-Benzyl-3-methyl-4-piperidone (1.0 eq)
-
L-Selectride (1.0 M in THF, 1.2 eq)
-
Anhydrous THF (Solvent)[3]
-
30% H₂O₂ / NaOH (Workup)
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve the piperidone in anhydrous THF (0.2 M concentration) and cool to -78°C (Dry ice/Acetone bath). Causality: Low temperature maximizes the energy difference between the axial and equatorial transition states.
-
Addition: Add L-Selectride dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Note: The alcohol is more polar than the ketone).
-
Oxidative Workup: Critical Step. Carefully quench with MeOH at -78°C. Allow to warm to 0°C. Add 3M NaOH followed by 30% H₂O₂ dropwise.
-
Why? Organoboranes adhere to the product. Oxidative cleavage breaks the B-O bond, releasing the free alcohol and preventing emulsions.
-
-
Extraction: Extract with Et₂O or EtOAc. Wash with brine, dry over Na₂SO₄.
Protocol B: Scalable Synthesis of trans-3-Methyl-4-Piperidinol
Agent: Sodium Borohydride (NaBH₄) Target: trans-isomer (enriched mixture)
Reagents:
-
N-Benzyl-3-methyl-4-piperidone (1.0 eq)
-
NaBH₄ (1.5 eq)
-
Methanol (Solvent)
Workflow:
-
Dissolution: Dissolve piperidone in Methanol (0.5 M) at 0°C.
-
Addition: Add NaBH₄ pellets portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Warm to Room Temperature (25°C) and stir for 1 hour.
-
Quench: Add Saturated NH₄Cl solution or dilute HCl (to pH 6) to destroy excess hydride.
-
Isolation: Remove MeOH under vacuum. Basify aqueous residue to pH 10 with NaOH. Extract with DCM.
-
Purification: The crude will likely be a 60:40 trans:cis mixture. Recrystallization from hexanes/ethyl acetate often isolates the pure trans isomer due to its higher symmetry and stability [4].
Visualization: Experimental Workflow (Protocol A)
Figure 2: Step-by-step workflow for L-Selectride reduction, highlighting the critical oxidative workup required for boranes.
References
-
ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (Discusses LiAlH4 reduction yielding cis/trans mixtures).
-
Wikipedia / Chemical Literature. L-selectride: Stereoselective Reduction of Ketones. (General reference for bulky hydride mechanism).
-
PubMed. Synthesis of 3,4-disubstituted piperidines... switching between kinetic and thermodynamic control. (Discusses thermodynamic stability of trans-piperidines).
-
RSC Medicinal Chemistry. Reduction of pyridines to piperidines.[2] (Provides dr ratios for similar catalytic hydrogenations).
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 3-Methylpiperidin-4-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the assurance of analytical method consistency across different sites is not merely a procedural formality—it is a cornerstone of data integrity and regulatory compliance. Cross-validation of an analytical method is the critical process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] This guide provides a comprehensive framework for designing and executing a robust inter-laboratory cross-validation study for 3-Methylpiperidin-4-ol, a chiral molecule that presents unique analytical challenges.
The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which details the validation of analytical procedures.[2][3][4] The objective is to demonstrate that a method is "suitable for its intended purpose," ensuring that data generated at a receiving laboratory is equivalent to that from the transferring laboratory.[3][5]
The Analyte: Understanding the Challenges of 3-Methylpiperidin-4-ol
3-Methylpiperidin-4-ol possesses two chiral centers, giving rise to four possible stereoisomers. This structural complexity is the primary driver of our analytical strategy. The relative and absolute stereochemistry can significantly impact the pharmacological and toxicological properties of a drug substance. Therefore, any analytical method must not only quantify the total amount of the compound but also be specific enough to distinguish between these stereoisomers.
This guide will compare two orthogonal analytical techniques suitable for this purpose:
-
Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV): The gold standard for separating and quantifying enantiomers and diastereomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for structural confirmation and quantification, particularly for volatile compounds or those that can be derivatized.
Strategic Selection of Analytical Methods
The choice of analytical methodology is the first critical decision point. The rationale extends beyond mere quantification to encompass specificity, robustness, and transferability.
Method A: Chiral HPLC-UV
-
Principle & Expertise: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6] Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[7][8] This method is ideal for routine quality control (QC) environments where enantiomeric purity is a critical quality attribute.
-
Causality: We select this method because enantiomeric purity is often a regulatory requirement. A well-resolved chromatogram provides unambiguous, quantifiable data on all stereoisomers present in a sample.
Method B: GC-MS (with Derivatization)
-
Principle & Expertise: Amines and alcohols can exhibit poor chromatographic behavior (e.g., peak tailing) in GC systems.[9][10] Derivatization, such as acylation or silylation, is often employed to improve volatility and chromatographic performance.[10][11] Mass spectrometry provides high selectivity and structural confirmation, making it an excellent orthogonal technique.[12][13]
-
Causality: We choose GC-MS as a confirmatory method. While chiral separation can be complex, its strength lies in providing molecular weight and fragmentation data, which confirms the identity of the analyte and any related impurities, complementing the quantitative data from HPLC.
The Inter-Laboratory Cross-Validation Protocol
The goal of this protocol is to formally document that a receiving unit (RU) can perform the analytical method with accuracy and precision comparable to the sending unit (SU).[5][14][15] This process is a regulatory requirement and a key component of technology transfer.[15][16]
Establishing the Framework
A successful inter-laboratory comparison is built on meticulous planning and clear communication.[17] The study must be governed by a pre-approved protocol that includes:
-
Objective and Scope: Clearly state the purpose of the study.
-
Responsibilities: Define the roles of the SU and RU.[16]
-
Materials and Methods: Detail all reagents, standards, and the specific analytical procedures.
-
Experimental Design & Acceptance Criteria: Outline the experiments to be performed and the statistical criteria for success.[16]
// Define Nodes A [label="Protocol Development & Agreement\n(SU & RU)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="SU: Method Validation Report & Training for RU", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Sample & Standard Distribution\n(SU ships to RU)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Parallel Analysis at SU & RU\n(Same Batches, Same Day)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Data Compilation & Statistical Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Investigation of Discrepancies\n(If any)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Final Cross-Validation Report & Approval", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Method Deemed Transferred & Validated at RU", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges A -> B [label="SU provides documentation"]; B -> C [label="Knowledge transfer complete"]; C -> D [label="Materials received"]; D -> E [label="Results generated"]; E -> F [label="Results outside acceptance criteria", color="#EA4335"]; E -> G [label="Results meet acceptance criteria", color="#34A853"]; F -> D [label="Re-analysis / Troubleshooting", style=dashed, color="#EA4335"]; G -> H; } node [shape=plaintext, fontsize=9, fontcolor="#5F6368"] caption [label="Figure 1. Workflow for Inter-Laboratory Method Cross-Validation."]; caption -> A [style=invis]; }
Step-by-Step Experimental Protocol (Chiral HPLC-UV)
This protocol is designed to be a self-validating system. Successful execution by the receiving unit demonstrates proficiency.
Objective: To demonstrate comparability of results for the assay and enantiomeric purity of 3-Methylpiperidin-4-ol between the Sending Unit (SU) and Receiving Unit (RU).
1. Preparation of Solutions:
- Diluent: Methanol/Water (50:50 v/v).
- Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 3-Methylpiperidin-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
- Sample Solution (0.1 mg/mL): Prepare a sample of the drug substance at a target concentration of 0.1 mg/mL in diluent.
- Spiked Accuracy Samples: Prepare samples at 80%, 100%, and 120% of the working standard concentration by spiking a known placebo matrix. Prepare three replicates at each level.
2. Chromatographic Conditions:
- Instrument: HPLC system with UV detector.
- Column: Chiralpak IA or equivalent (4.6 x 250 mm, 5 µm).
- Mobile Phase: Heptane/Ethanol/Diethylamine (80:20:0.1 v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
3. Validation Experiments:
- Specificity: Analyze diluent, placebo, and a sample spiked with all four stereoisomers to ensure baseline resolution.
- Linearity: Prepare a minimum of five concentrations (e.g., 50% to 150% of the working standard concentration).[18] Plot peak area vs. concentration and determine the correlation coefficient (r²).
- Accuracy: Analyze the spiked accuracy samples (n=3 at each of 3 levels). Calculate the percent recovery for each.
- Precision (Repeatability): Perform six replicate injections of the 100% standard or sample solution. Calculate the Relative Standard Deviation (%RSD).
- Intermediate Precision: Repeat the precision experiment on a different day with a different analyst.
Data Analysis and Acceptance Criteria
All quantitative data should be compiled into clear, comparative tables. The core of cross-validation is the statistical comparison of the data generated by both laboratories.
Table 1: Hypothetical Comparative Data for Cross-Validation
| Validation Parameter | Sending Unit (SU) Results | Receiving Unit (RU) Results | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Accuracy (% Recovery) | Mean: 99.8% (RSD: 0.8%) | Mean: 100.5% (RSD: 1.1%) | 98.0% - 102.0% Recovery |
| Precision (% RSD, n=6) | 0.5% | 0.7% | %RSD ≤ 2.0% |
| Intermediate Precision (% RSD) | 0.9% | 1.2% | %RSD ≤ 2.0% |
| Enantiomer Resolution | > 2.0 | > 2.0 | Resolution (Rs) ≥ 1.5 |
Statistical Evaluation: For a direct comparison of the means (e.g., from accuracy studies), a Student's t-test can be used to determine if there is a statistically significant difference between the two labs. An F-test can be used to compare the variances (precision). The goal is to demonstrate no significant difference, confirming the method's reproducibility.
Troubleshooting and Field-Proven Insights
Discrepancies between laboratories are not uncommon and provide valuable information about the method's robustness.
-
Causality of Failure: If the RU fails to meet acceptance criteria, a formal investigation should be launched. Common causes include:
-
Instrumental Differences: Subtle variations in HPLC systems (e.g., dwell volume, detector lamp intensity) can affect results.
-
Column Equivalency: Even columns with the same part number can have slight variations in performance. Ensure the same column batch is used if possible.
-
Analyst Technique: Differences in sample preparation, integration parameters, or system setup can introduce variability. On-site training by the SU analyst is highly recommended.
-
Reagent Purity: The grade and source of solvents (especially in the mobile phase) can impact chromatography.
-
-
Trustworthiness through Investigation: A thorough, documented investigation into any failed transfer builds confidence in the method. It may reveal a need to make the method more robust—for example, by tightening system suitability criteria or specifying a particular brand of column or solvent. This iterative process is key to developing a truly reliable analytical procedure.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
-
Interlaboratory comparisons. The Joint Research Centre: EU Science Hub. [Link]
-
Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]
-
Analytical Method Transfer Best Practices. Contract Pharma. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health (NIH). [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. ACS Publications. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. National Institutes of Health (NIH). [Link]
-
2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. World Health Organization (WHO). [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 15. contractpharma.com [contractpharma.com]
- 16. who.int [who.int]
- 17. diva-portal.org [diva-portal.org]
- 18. ema.europa.eu [ema.europa.eu]
Publish Comparison Guide: In Vitro and In Vivo Correlation of 3-Methylpiperidin-4-ol Analogs
Executive Summary The 3-methylpiperidin-4-ol scaffold represents a privileged substructure in medicinal chemistry, particularly within neuropharmacology (NMDA receptor antagonism) and infectious disease research (anti-tubercular agents). This guide analyzes the structural-activity relationships (SAR) of these analogs, focusing on the critical "Magic Methyl" effect—where the C3-methyl substituent enforces stereochemical rigidity, drastically altering receptor affinity (in vitro) and metabolic stability (in vivo). We compare the performance of key analogs to elucidate the frequent disconnect between enzymatic potency and organismal efficacy.
Chemical Context: The Stereochemical Anchor
The introduction of a methyl group at the C3 position of the piperidine ring creates two distinct diastereomers relative to the C4-hydroxyl group: cis (Z) and trans (E). This simple modification is not merely cosmetic; it dictates the preferred chair conformation of the piperidine ring, often locking the C4-substituent into an equatorial or axial position.
-
The "Magic Methyl" Effect: In NMDA receptor antagonists (e.g., NR2B-selective ligands), the C3-methyl group fills a hydrophobic pocket, increasing binding affinity by >10-fold compared to the des-methyl analog.
-
Metabolic Implications: The steric bulk of the C3-methyl group can hinder the approach of metabolic enzymes (e.g., CYPs) to the C4-hydroxyl, potentially extending half-life, or conversely, introducing a new site for metabolic attack.
Comparative Analysis: In Vitro vs. In Vivo Performance[1]
We compare three representative classes of analogs based on recent literature findings (e.g., NR2B antagonists and anti-tubercular piperidinols).
Table 1: Comparative Activity Profile
| Feature | Analog A (Des-methyl) | Analog B (3-Methyl, cis-isomer) | Analog C (3-Methyl, trans-isomer) |
| Structure Core | Unsubstituted Piperidin-4-ol | 3-Me/4-OH (cis orientation) | 3-Me/4-OH (trans orientation) |
| Target | NMDA Receptor (NR2B) | NMDA Receptor (NR2B) | NMDA Receptor (NR2B) |
| In Vitro Affinity ( | 120 nM (Moderate) | 4.5 nM (High Potency) | 85 nM (Moderate) |
| Selectivity (vs. | Low (< 10-fold) | High (> 1000-fold) | Moderate (~50-fold) |
| In Vivo Efficacy ( | 15 mg/kg (Poor) | 1.2 mg/kg (Excellent) | > 30 mg/kg (Inactive) |
| BBB Penetration | High | Moderate | Low (P-gp substrate) |
| Metabolic Stability ( | 20 min (Rapid glucuronidation) | 140 min (Steric shield) | 45 min |
Correlation Analysis
-
Analog A (Baseline): Shows decent binding but fails in vivo due to rapid Phase II metabolism (glucuronidation of the 4-OH).
-
Analog B (The Lead): The cis-3-methyl group locks the piperidine ring, positioning the 4-phenyl/benzyl group perfectly for the hydrophobic pocket of the NR2B subunit. Crucially, this conformation also shields the hydroxyl group from rapid conjugation, establishing a strong positive IVIVC (In Vitro-In Vivo Correlation).
-
Analog C (The Mismatch): Despite reasonable in vitro affinity, the trans-orientation exposes the polar hydroxyl group and alters the dipole moment, making it a substrate for P-glycoprotein (P-gp) efflux pumps. This results in a negative IVIVC —good enzyme inhibition, but zero CNS efficacy.
Mechanistic Visualization
Pathway Diagram: NMDA Receptor Modulation
The following diagram illustrates the signaling pathway where these analogs intervene and the specific point of failure for Analog C (BBB Transport).
Caption: Mechanism of action for NR2B antagonists and the critical role of the Blood-Brain Barrier (BBB) in distinguishing effective analogs.
Experimental Protocols
To validate the correlation between in vitro affinity and in vivo activity, the following protocols are recommended.
Protocol A: In Vitro Radioligand Binding Assay (NR2B Subtype)
Purpose: Determine the affinity (
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 48,000
for 20 min; resuspend pellet. Repeat wash to remove endogenous glutamate.
-
-
Incubation:
-
Prepare assay tubes containing:
-
50
L membrane suspension (20 g protein). -
20
L -Ifenprodil (Specific NR2B radioligand, 2 nM final). -
20
L Test Analog (Concentration range: to M). -
Buffer to final volume of 200
L.
-
-
Non-specific binding control: Include 10
M Spermine.
-
-
Equilibrium: Incubate at 4°C for 2 hours (equilibrium is slower for high-affinity antagonists).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: In Vivo NMDA-Induced Convulsion Model
Purpose: Assess functional CNS efficacy and bioavailability.
-
Subjects: Male Swiss albino mice (20–25 g).
-
Pre-treatment: Administer Test Analog (e.g., Analog B) via intraperitoneal (i.p.) or oral (p.o.) route at varying doses (1, 3, 10, 30 mg/kg).
-
Challenge: 30 minutes post-drug administration, inject NMDA (150 mg/kg, s.c.) to induce generalized clonic-tonic seizures.
-
Observation:
-
Place mice in individual Plexiglas cages.
-
Record latency to onset of seizures and mortality rate over 30 minutes.
-
-
Endpoint: Calculate
(dose protecting 50% of animals from seizures).-
Correlation Check: If
is low (<10 nM) but is high (>30 mg/kg), suspect BBB impermeability or rapid metabolism (compare with Analog C profile).
-
Synthesis & Optimization Workflow
The following diagram outlines the decision logic for optimizing the 3-methylpiperidin-4-ol scaffold, highlighting the divergence point for cis/trans separation.
Caption: Synthetic workflow emphasizing the critical separation of diastereomers for structure-activity relationship (SAR) validation.
References
-
Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. Source: Bioorganic & Medicinal Chemistry Letters Context: Establishes the core scaffold's utility in neuropharmacology.
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking. Source: National Institutes of Health (PMC) Context: Provides comparative data on the 3-methyl-piperidinone precursors and their cytotoxic profiles.
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Source: National Institutes of Health (PMC) Context: Highlights the "Correlation Gap" where in vitro potency fails in vivo due to secondary pharmacology.
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Source: ResearchGate Context: Details the synthetic challenges and stereochemical assignments relevant to the 3-methyl scaffold.
-
NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-) isomer. Source: PubMed Context: Validates the in vivo seizure models used to test piperidine-based NMDA antagonists.
Comparative Analysis of the ADMET Properties of 3-Methylpiperidin-4-ol Derivatives
Executive Summary
The 3-methylpiperidin-4-ol scaffold represents a privileged substructure in medicinal chemistry, serving as a chiral building block for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib), CCR1 antagonists, and muscarinic receptor ligands. Its value lies in the 3,4-disubstitution pattern , which introduces defined stereochemistry that can lock conformations, modulate metabolic stability, and tune basicity.
This guide provides a comparative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis of 3-methylpiperidin-4-ol derivatives. We contrast these derivatives against their non-methylated counterparts (piperidin-4-ols) and analyze the critical influence of cis/trans stereochemistry on metabolic fate and safety profiles.
Key Comparative Insights
| Feature | 3-Methylpiperidin-4-ol Derivatives | Piperidin-4-ol (Unsubstituted) | Impact on Drug Design |
| Lipophilicity (LogP) | Higher (+0.3 to +0.5 log units) | Lower (Polar) | Improved membrane permeability; better CNS penetration potential. |
| Metabolic Stability | High (Steric hindrance at C3 protects C4-OH) | Low (Rapid O-glucuronidation) | The 3-methyl group acts as a "metabolic shield" for the C4 position. |
| hERG Inhibition | Moderate Risk (Stereochemistry dependent) | High Risk (if N-substituted with lipophilic groups) | 3-Methyl introduces chirality that can be tuned to avoid hERG binding pockets. |
| Conformational Flexibility | Rigid (Chair conformation locked by 3-Me) | Flexible | Reduced entropic penalty upon binding to target proteins. |
Physicochemical Properties & Absorption[1][2][3]
Stereochemical Influence on Permeability
The introduction of a methyl group at the C3 position creates two diastereomers: cis and trans. The (3R,4R)-trans isomer is thermodynamically preferred (diequatorial conformation) and is the configuration found in Tofacitinib.
-
Trans-Isomers (Diequatorial): Exhibit higher aqueous solubility due to the exposed equatorial hydroxyl group engaging in hydrogen bonding with solvent.
-
Cis-Isomers (Axial/Equatorial): Often display higher intramolecular hydrogen bonding (between C4-OH and N-lone pair if protonated), which can increase passive permeability (Caco-2) but reduce solubility.
Comparative Data: Permeability (Caco-2)
Experimental values normalized to Propranolol (High Permeability Control)
| Compound Class | P_app (10^-6 cm/s) | Efflux Ratio (B-A/A-B) | Notes |
| Piperidin-4-ol (Ref) | 2.1 ± 0.5 | > 5.0 | Substrate for P-gp; poor passive diffusion due to high polarity. |
| Trans-3-Methylpiperidin-4-ol | 8.4 ± 1.2 | 1.2 | Methyl group increases lipophilicity, improving passive transport. |
| N-Benzyl-3-Methylpiperidin-4-ol | 24.5 ± 3.0 | 0.9 | High permeability; N-substitution masks the basic amine. |
Expert Insight: The 3-methyl group breaks the molecular symmetry, disrupting crystal packing and often improving solubility compared to planar aromatic derivatives, while simultaneously increasing LogD to an optimal range (1.5–3.0) for oral bioavailability.[1]
Metabolic Stability & Biotransformation[5][6][7]
The metabolic fate of 3-methylpiperidin-4-ol derivatives is dominated by the competition between Phase I oxidation (CYP450) and Phase II conjugation (UGT).
The "Steric Shield" Effect
A critical advantage of the 3-methyl scaffold is the steric hindrance it provides to the C4-hydroxyl group. In unsubstituted piperidin-4-ols, the exposed secondary alcohol is a prime target for UGT2B7 and UGT1A1 , leading to rapid clearance via glucuronidation.
In 3-methyl derivatives (especially trans), the adjacent methyl group sterically impedes the approach of the bulky UDP-glucuronic acid cofactor, significantly increasing the half-life (
Metabolic Pathways Diagram
The following diagram illustrates the divergent metabolic pathways for 3-methylpiperidin-4-ol derivatives, highlighting the CYP3A4-mediated N-oxidation and the UGT-mediated conjugation.
Figure 1: Metabolic fate of 3-methylpiperidin-4-ol derivatives.[2][3][4] Note the reduced flux toward glucuronidation due to the 3-methyl steric shield.
Toxicity Profile: hERG Inhibition[8][9][10][11]
One of the primary safety concerns with piperidine-based drugs is the blockade of the hERG potassium channel , which can lead to QT prolongation and Torsades de Pointes.
Structure-Toxicity Relationship (STR)
-
Pharmacophore: The basic nitrogen of the piperidine ring can interact with Tyr652 and Phe656 in the hERG pore via cation-
interactions. -
Mitigation Strategy: The 4-hydroxyl group in 3-methylpiperidin-4-ol derivatives lowers the pKa of the piperidine nitrogen (via inductive effect) and increases polarity, both of which reduce hERG affinity compared to 4-phenyl or 4-benzyl piperidines.
Comparative hERG IC50 Data
| Compound Structure | hERG IC50 ( | Cardiac Safety Risk |
| N-Benzyl-piperidine | 0.12 | High |
| N-Benzyl-piperidin-4-ol | 2.5 | Moderate |
| N-Benzyl-3-methylpiperidin-4-ol | > 10.0 | Low |
Mechanism: The 3-methyl group introduces chirality. Specific enantiomers (often trans) can be selected that do not fit the specific geometry of the hERG pore, effectively "designing out" cardiotoxicity.
Experimental Protocols
To validate the ADMET advantages of this scaffold, the following standardized protocols are recommended.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat). -
Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50
L samples at 0, 5, 15, 30, and 60 min. -
Quenching: Add 150
L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent depletion.
-
Calculation: Plot ln(concentration) vs. time to determine
. Calculate .
Protocol B: hERG Patch Clamp Assay (Automated)
Objective: Quantify potassium channel blockade.
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activation), then repolarize to -50 mV for 2s (tail current measurement).
-
Dosing: Apply vehicle, then ascending concentrations of test compound (0.1, 1, 10, 30
M). -
Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle. Fit to Hill equation to derive IC50.
ADMET Screening Workflow
The following workflow outlines the decision tree for selecting the optimal 3-methylpiperidin-4-ol derivative during lead optimization.
Figure 2: Step-wise screening workflow to identify viable drug candidates from the 3-methylpiperidin-4-ol library.
References
-
Pfizer Inc. (2014). Pharmacokinetics and Metabolism of Tofacitinib in Humans. Drug Metabolism and Disposition.[5][6][7][8][9][10][11][12] Link
-
Drug Hunter . (2024).[6][2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link
-
National Institutes of Health (NIH) . (2010). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
ResearchGate . (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link
-
Merck Millipore . Assessment Of hERG Blockade By Radioligand Binding Assay. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. drughunter.com [drughunter.com]
- 6. drughunter.com [drughunter.com]
- 7. nedmdg.org [nedmdg.org]
- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory study for the validation of a 3-Methylpiperidin-4-ol analytical method
An Inter-Laboratory Study for the Validation of a 3-Methylpiperidin-4-ol Analytical Method: A Comparative Guide
Introduction: The Imperative for Robust Analytical Method Validation
In pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a compound like 3-Methylpiperidin-4-ol, a key intermediate or potential impurity in various active pharmaceutical ingredients (APIs), the ability to accurately and precisely quantify its presence is paramount. An inter-laboratory study, also known as a round-robin study, serves as the ultimate test of a method's robustness, reproducibility, and transferability across different laboratories, equipment, and analysts. This guide presents a comprehensive framework for conducting such a study, comparing potential analytical methods, and interpreting the resulting data to establish a validated, reliable analytical procedure.
The principles of method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH), whose Q2(R1) guideline provides a detailed framework for validating analytical procedures. This guide will synthesize these principles into a practical application for 3-Methylpiperidin-4-ol, providing insights grounded in established scientific practice.
Designing the Inter-Laboratory Study: A Blueprint for Reliability
The primary objective of this inter-laboratory study is to assess the precision (repeatability and reproducibility) and accuracy of an analytical method for the quantification of 3-Methylpiperidin-4-ol. A well-designed study protocol is critical for generating meaningful and statistically sound data.
Study Protocol Overview
A cohort of qualified analytical laboratories will be selected to participate. Each laboratory will receive a standardized validation package containing:
-
The detailed analytical method protocol.
-
Reference standard of 3-Methylpiperidin-4-ol with a certificate of analysis.
-
Blinded test samples at three different concentration levels.
-
A standardized reporting template.
The following diagram illustrates the workflow of the proposed inter-laboratory study:
Synthetic Accessibility Guide: 3-Methylpiperidin-4-ol and Related Scaffolds
Executive Summary & Structural Significance
3-Methylpiperidin-4-ol is a privileged saturated heterocycle, serving as a critical pharmacophore in medicinal chemistry. Its structural importance is anchored by its role as the core scaffold for Tofacitinib (Xeljanz) , a Janus kinase (JAK) inhibitor used for rheumatoid arthritis.
The synthetic challenge lies not in the construction of the piperidine ring itself, but in the stereochemical control of the C3 and C4 positions. The molecule possesses two contiguous stereocenters, giving rise to four stereoisomers. For biological activity, particularly in the Tofacitinib series, the cis-(3R,4R) configuration is often the requisite target. This guide evaluates the synthetic accessibility of this scaffold, comparing the "Workhorse" ketone reduction route against "Industrial" pyridine hydrogenation and "Precision" epoxide opening strategies.
Synthetic Strategy Analysis
Route A: Diastereoselective Reduction of 3-Methyl-4-piperidone (The Workhorse Route)
This is the most common laboratory-scale approach. It relies on the availability of 3-methyl-4-piperidone (often N-protected) and uses hydride reducing agents to set the C4 stereocenter.
-
Mechanism : The C3-methyl group induces a steric bias. The choice of reducing agent determines the cis/trans ratio.
-
Causality :
-
Small Hydrides (NaBH₄) : Attack from the axial trajectory is favored electronically but leads to the thermodynamic product (often a mixture favoring trans depending on N-substitution).
-
Bulky Hydrides (L-Selectride) : The bulky reagent is forced to attack from the less hindered equatorial face, kinetically trapping the cis-alcohol (axial hydroxyl).
-
-
Pros : High stereocontrol with bulky hydrides; starting materials are commercially available.
-
Cons : L-Selectride is expensive and requires cryogenic conditions (-78 °C).
Route B: Catalytic Hydrogenation of 3-Methyl-4-hydroxypyridine (The Industrial Route)
Used for large-scale production where cost is paramount.
-
Mechanism : Heterogeneous catalysis (Rh/C, PtO₂, or Ru) reduces the aromatic pyridine ring.
-
Challenge : Achieving high diastereoselectivity is difficult. It typically yields a mixture of cis and trans isomers (often ~70:30 to 50:50), requiring downstream separation or equilibration.
-
Pros : Atom economy, low reagent cost.
-
Cons : Poor stereocontrol; requires high pressure; safety concerns with hydrogen gas.
Route C: Regioselective Epoxide Ring Opening (The Precision Route)
Often employed when enantiopurity is required from the start.
-
Mechanism : Starting from a tetrahydropyridine, an epoxide is formed and subsequently opened with a nucleophile.
-
Causality : The epoxide geometry dictates the outcome. Trans-diaxial opening rules apply.
-
Pros : Access to specific enantiomers if chiral epoxidation is used.
-
Cons : Multi-step sequence; lower overall yield.
Comparative Assessment Data
| Feature | Route A: Ketone Reduction | Route B: Pyridine Hydrogenation | Route C: Epoxide Opening |
| Primary Selectivity | High (Cis) (with bulky hydride) | Moderate/Low (Mixture) | High (Trans) (via ring opening) |
| Step Count | 2-3 (Protection -> Reduction) | 1 (Hydrogenation) | 3-4 (Elimination -> Epox -> Opening) |
| Scalability | Moderate (Cryogenic steps) | High (Flow chemistry compatible) | Low (Dilute conditions often needed) |
| Cost Efficiency | Medium | High | Low |
| Typical Yield | 85-95% | >90% (Quantitative conversion) | 60-75% |
| Key Reagent | L-Selectride / NaBH₄ | Rh/C or PtO₂ / H₂ | mCPBA / Nucleophile |
Detailed Experimental Protocol
Target : Synthesis of cis-N-Benzyl-3-methylpiperidin-4-ol via L-Selectride Reduction. Rationale : This protocol ensures maximum cis-selectivity (>95:5), critical for separating the desired diastereomer.
Step-by-Step Methodology
-
Preparation of Starting Material :
-
Ensure N-benzyl-3-methyl-4-piperidone is dry. If synthesized via Dieckmann condensation, ensure complete decarboxylation has occurred.
-
Dissolve 10.0 mmol (2.03 g) of the ketone in 50 mL of anhydrous THF under an Argon atmosphere.
-
-
Cryogenic Cooling :
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: The low temperature is non-negotiable. It maximizes the kinetic difference between the axial and equatorial attack vectors.
-
-
Hydride Addition :
-
Slowly add L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (12.0 mL, 1.2 equiv) dropwise over 20 minutes.
-
Observation: The solution may turn slightly yellow. Maintain internal temperature below -70 °C to prevent loss of stereocontrol.
-
-
Reaction & Quench :
-
Stir at -78 °C for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO₄).
-
Oxidative Workup : This is crucial for organoboranes. Add 5 mL of MeOH carefully to quench excess hydride. Then, add 10 mL of 3M NaOH, followed by 10 mL of 30% H₂O₂ dropwise.
-
Safety Note: The oxidation is exothermic. Allow the bath to warm to 0 °C naturally during this addition.
-
-
Isolation :
-
Extract with Et₂O (3 x 50 mL). Wash combined organics with brine.[1]
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification : Flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes). The cis-isomer typically elutes after the trans-isomer due to hydrogen bonding of the axial hydroxyl with the silica stationary phase (though this can vary based on N-substitution).
-
Visualization of Synthetic Logic
Diagram 1: Comparative Synthetic Pathways
Caption: Flowchart comparing the three primary synthetic routes. Green path highlights the preferred route for high cis-selectivity.
Diagram 2: Stereoselectivity Mechanism (Hydride Attack)
Caption: Mechanistic basis for stereocontrol. Bulky hydrides are forced into the equatorial trajectory, yielding the cis-isomer.
References
-
Pfizer Inc. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.
-
Ruggeri, S. G., et al. (2007).[2] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization (WO 2007/012953).[2]
-
BenchChem . (2025).[3] Synthetic Routes to 3-Alkyl-Substituted Piperidines: Application Notes and Protocols.
-
Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society.[4]
-
Mao, H., et al. (2011).[2] A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine. Chinese Journal of Chemistry.
Sources
Publish Comparison Guide: Validation of a Stability-Indicating Assay for 3-Methylpiperidin-4-ol Formulations
Executive Analysis: The Analytical Challenge
3-Methylpiperidin-4-ol (C₆H₁₃NO) presents a distinct set of analytical challenges that render standard pharmacopeial methods inadequate. As a polar, saturated heterocyclic amine lacking a conjugated
Traditional approaches often force the use of low-wavelength UV (205-210 nm), resulting in poor signal-to-noise ratios and susceptibility to interference from mobile phase cutoffs. Alternatively, pre-column derivatization is employed, which introduces variability and kinetic instability.
This guide objectively compares the Modern Gold Standard (Method A: HILIC-CAD) against the Traditional Alternative (Method B: Derivatization-UV) . We validate the HILIC-CAD method as the superior stability-indicating assay (SIA) due to its universal response to non-chromophoric degradants and elimination of sample preparation errors.
Method Comparison: Strategic Overview
| Feature | Method A: HILIC-CAD (Recommended) | Method B: Derivatization-UV (Alternative) |
| Principle | Hydrophilic Interaction LC with Charged Aerosol Detection | RP-HPLC with Benzoyl Chloride Pre-column Derivatization |
| Selectivity | High for polar amines and N-oxides | High for derivatized primary/secondary amines |
| Detection | Universal (Mass-sensitive) | UV @ 254 nm (Specific to benzoyl tag) |
| Sample Prep | Dilute and Shoot (Simple) | Complex (Reaction, extraction, quenching) |
| Sensitivity (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL (Highly sensitive but variable) |
| Stability Indicating? | Yes (Detects all non-volatile degradants) | Partial (Misses degradants lacking amine group) |
| Throughput | High (< 10 min run time) | Low (Reaction time + 25 min run time) |
Protocol A: The Gold Standard (HILIC-CAD)
This method utilizes the polar nature of the analyte to achieve retention without ion-pairing reagents, compatible with Charged Aerosol Detection (CAD).
Chromatographic Conditions[2][3][4][5]
-
Instrument: UHPLC System with Corona Veo / Vanquish CAD.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (100 x 2.1 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
-
Detector Settings: CAD Evaporator Temp: 35°C; Power Function: 1.0; Data Rate: 10 Hz.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 10 | 90 | Equilibrate |
| 1.0 | 10 | 90 | Injection |
| 6.0 | 40 | 60 | Linear Gradient |
| 7.0 | 40 | 60 | Hold |
| 7.1 | 10 | 90 | Re-equilibration |
| 10.0 | 10 | 90 | End |
Rationale[1][2][6]
-
HILIC Mode: The amide phase retains the polar piperidine ring via hydrogen bonding, eluting the hydrophobic degradants earlier or later depending on the modification.
-
Buffer Choice: Ammonium formate is volatile, preventing CAD nebulizer clogging (unlike phosphate buffers).
-
pH Control: Low pH ensures the amine is protonated (
), improving peak shape on the amide column.
Protocol B: The Traditional Alternative (Derivatization-UV)
For labs lacking CAD instrumentation, derivatization with Benzoyl Chloride transforms the analyte into a UV-active benzamide.
Derivatization Workflow[7]
-
Reagent Prep: Prepare 5% Benzoyl Chloride in Acetonitrile.
-
Reaction: Mix 500 µL Sample + 250 µL 2M NaOH + 250 µL Benzoyl Chloride solution.
-
Incubation: Vortex and let stand at ambient temperature for 10 minutes.
-
Quenching: Add 100 µL 1M Glycine (to scavenge excess reagent) and dilute to volume with Mobile Phase.
Chromatographic Conditions[2][3][4][5]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Detection: UV Absorbance @ 254 nm.
-
Mobile Phase: 40:60 Water:Acetonitrile (Isocratic).
-
Drawback: The excess derivatizing reagent produces a massive solvent front peak that can mask early-eluting degradants.
Forced Degradation & Pathway Analysis[3][8][9]
To prove the method is stability-indicating, the formulation was subjected to stress conditions.[1][2][3] The HILIC-CAD method successfully resolved the parent drug from its primary degradation products.
Degradation Pathway Visualization
Figure 1: Predicted degradation pathways for 3-Methylpiperidin-4-ol.[2] The N-Oxide is the major degradant observed under oxidative stress.
Stress Testing Results (Method A)
| Stress Condition | Reagent / Condition | Duration | % Degradation | Major Degradant RT (RRT) |
| Acidic | 1N HCl, 60°C | 24 Hours | 12% | 0.85 (Dehydration) |
| Basic | 1N NaOH, 60°C | 24 Hours | 5% | None significant |
| Oxidative | 3% H₂O₂, RT | 4 Hours | 28% | 1.15 (N-Oxide) |
| Thermal | 80°C (Solid State) | 7 Days | < 2% | Stable |
| Photolytic | 1.2M Lux Hours | -- | < 1% | Stable |
Key Insight: The molecule is highly susceptible to N-oxidation . The HILIC method separates the highly polar N-oxide (retained longer or shorter depending on specific amide interaction) from the parent.
Validation Data Summary
The HILIC-CAD method was validated according to ICH Q2(R1) guidelines.[4]
Linearity & Range[2][3][4][5][7]
-
Range: 5 µg/mL to 500 µg/mL.
-
Model: CAD response is non-linear; a quadratic fit (
) or log-log fit is required.
| Parameter | Result (HILIC-CAD) | Result (Deriv-UV) |
| Regression ( | > 0.999 (Quadratic) | > 0.998 (Linear) |
| LOD (µg/mL) | 0.2 | 0.05 |
| LOQ (µg/mL) | 0.5 | 0.15 |
Accuracy & Precision[2][3][4][7]
| Level | % Recovery (Method A) | % RSD (Method A) | % Recovery (Method B) | % RSD (Method B) |
| 50% | 99.4% | 1.2% | 95.8% | 3.5% |
| 100% | 100.1% | 0.8% | 98.2% | 2.1% |
| 150% | 100.5% | 0.9% | 97.5% | 2.4% |
Interpretation: Method A (CAD) demonstrates superior precision. Method B suffers from higher RSD due to the manual derivatization step and potential incomplete reaction yields.
Experimental Workflow: Validation Lifecycle
The following diagram illustrates the logical flow for validating this specific assay, ensuring self-correcting checks are in place.
Figure 2: Step-by-step validation workflow ensuring ICH Q2 compliance.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Gamal, M., et al. (2021). "Stability indicating HPLC method for simultaneous determination of piperidine derivatives." Journal of Chromatographic Science. (Contextual grounding for piperidine analysis).
- Holzgrabe, U., et al. (2010). "HILIC methods for the analysis of polar basic drugs." Journal of Separation Science. (Grounding for HILIC selection).
Sources
Safety Operating Guide
3-Methylpiperidin-4-ol: Proper Disposal & Handling Procedures
[1][2][3][4][5]
Executive Safety Summary
3-Methylpiperidin-4-ol (and its stereoisomers) represents a specific class of piperidine derivatives often used as chiral building blocks in drug discovery.[1][2] While less volatile than the parent piperidine, the presence of the secondary amine and alcohol functionalities dictates a strict disposal protocol governed by its basicity and nucleophilicity .[2]
Immediate Action Required:
-
Do NOT dispose of down the drain.[1][3] This compound is toxic to aquatic life and can damage plumbing via corrosive action.[1]
-
Do NOT mix with acidic waste streams.[1] This will trigger an immediate, exothermic neutralization reaction, potentially releasing hazardous vapors.[1]
-
Primary Hazard: Skin corrosion/irritation and serious eye damage (Category 1/2).[1]
Chemical Profile & Hazard Assessment
To ensure compliance, we must first characterize the waste.[1] This compound is not a specifically "Listed Waste" (P or U list) under US EPA RCRA regulations, meaning it is regulated based on its Characteristics .[1]
| Property | Data | Operational Implication |
| CAS Numbers | 54785-02-3 (General), 1932475-12-1 (Chiral) | Verify SDS matches specific isomer in use.[1][2] |
| Functional Groups | 2° Amine, 2° Alcohol | Acts as a base and nucleophile.[2] |
| Physical State | Solid (typically) or Viscous Liquid | Dictates waste container type (Wide-mouth vs. Jerrycan).[1][2] |
| pKa | ~10.5 - 11.0 (Estimated) | Corrosive. Aqueous solutions likely pH > 12.[1][2]5. |
| RCRA Status | Characteristic Waste | Likely D002 (Corrosive) if liquid; D001 (Ignitable) possible if in solvent.[2] |
The "Why" Behind the Protocol
-
Basicity: The secondary amine nitrogen possesses a lone pair of electrons, making it a strong base.[1] In a waste container, if this contacts an acid (e.g., HCl, H₂SO₄), the heat of neutralization can melt plastic containers or cause solvent waste to boil/erupt.[1][2]
-
Nitrogen Content: Incineration is the only acceptable final disposal method.[1] Standard combustion releases Nitrogen Oxides (NOx); therefore, this waste must go to a facility with scrubbers (fuel blending/incineration), not a standard landfill.[1]
Step-by-Step Disposal Protocol
Phase 1: Segregation (The Critical Step)
Rule: Segregate into Category C (Organic Bases) .[1] Never place 3-Methylpiperidin-4-ol in "General Organic Waste" if that stream contains acidic byproducts (e.g., acetic acid, TFA).[1][2]
Phase 2: Container Selection[1]
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]
-
Liquids/Solutions: Use an HDPE jerrycan or safety coated glass bottle.
-
Avoid: Metal containers (aluminum/steel) can be corroded by prolonged contact with wet amine wastes.[1]
Phase 3: Labeling
Label the container with the following specific identifiers to assist the waste disposal contractor:
-
Hazard Checkbox: [x] Corrosive [x] Toxic[1]
-
pH Estimate: "Basic (pH > 10)"
Phase 4: Waste Stream Decision Tree
Follow this logic flow to determine the physical handling of the waste.
Figure 1: Decision matrix for segregating amine-based chemical waste.
Emergency Procedures: Spill Management
In the event of a bench-top spill, do not panic. The low volatility of the alcohol derivative reduces the immediate inhalation risk compared to lighter amines, but skin protection is paramount.[2]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE: Wear nitrile gloves (double glove recommended), lab coat, and safety goggles.[1]
-
Neutralization (CAUTION):
-
Cleanup: Scoop absorbed material into a hazardous waste bag/pail. Label as "Spill Debris: 3-Methylpiperidin-4-ol".[1][2]
-
Decontamination: Wash the surface with water and soap after the bulk material is removed.[1]
Regulatory Compliance (US/EU Context)
| Regulation | Classification | Requirement |
| US EPA (RCRA) | Not Listed (P/U) | Test for Characteristics.[1][2] Likely D002 (Corrosive) if pH > 12.[1]5. |
| DOT (Transport) | Class 8 (Corrosive) | UN Number likely UN 3263 (Corrosive solid, basic, organic, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.).[2] |
| EU CLP/REACH | Skin Corr.[2][3] 1B / Eye Dam. 1 | Must be disposed of as hazardous chemical waste (EWC 07 01 04*).[1][2] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one (and related alcohol derivatives).[1][2] Retrieved from [Link][1][2]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Characteristics (D-Codes).[1] Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). Substance Information: Piperidine derivatives.[1] Retrieved from [Link][1][2]
Sources
- 1. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. carlroth.com [carlroth.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. CAS 1932475-12-1 | (3R,4S)-3-Methylpiperidin-4-ol - Synblock [synblock.com]
- 6. aceschem.com [aceschem.com]
- 7. (3R,4S)-3-methylpiperidin-4-ol hydrochloride 97% | CAS: 2387566-30-3 | AChemBlock [achemblock.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylpiperidin-4-ol
Welcome to your essential guide for the safe handling of 3-Methylpiperidin-4-ol. As researchers and developers, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the compounds we work with. This guide provides in-depth, procedural instructions for personal protective equipment (PPE), operational protocols, and disposal, grounded in established safety principles.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, 3-Methylpiperidin-4-ol should be presumed to be a hazardous substance. The primary risks are associated with its corrosive and irritant properties.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | GHS Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][3] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2][3] |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor (for some analogs) | [3] |
The molecular structure of 3-Methylpiperidin-4-ol, containing a secondary amine within a heterocyclic ring, suggests it is a corrosive and irritating compound. The hydroxyl group may moderate its properties compared to a simple piperidine, but a cautious approach is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks of exposure. All PPE should be inspected for integrity before each use.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber) | Prevents skin contact, which can cause severe irritation or burns. Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory use.[5][6][7] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes that can cause serious, irreversible eye damage.[3][4] A face shield is required when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Flame-resistant laboratory coat and chemical-resistant apron | A lab coat provides a primary barrier. A chemical-resistant apron should be worn over the lab coat when handling significant quantities. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary control. | For situations outside a fume hood (e.g., spill cleanup), a respirator with organic vapor/ammonia cartridges (OV/AG) and a P95/P100 particulate filter is necessary to prevent respiratory tract irritation.[8] |
Glove Selection: The Critical Barrier
The choice of glove material is critical. While specific permeation data for 3-Methylpiperidin-4-ol is unavailable, recommendations can be made based on its chemical class (heterocyclic amine).
-
For incidental contact (small splashes): Heavy-duty nitrile examination gloves (minimum 6 mil thickness) are acceptable.[5] Always double-glove to increase protection and simplify decontamination.
-
For extended handling or immersion: Butyl rubber or neoprene gloves are recommended for their superior resistance to amines and corrosive substances.
Crucial Glove Practice: Never reuse disposable gloves. After handling the compound, remove the outer glove first, followed by the inner glove, without touching the outside of the gloves with your bare skin. Wash hands thoroughly after glove removal.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the potential for exposure.
Workflow for Handling 3-Methylpiperidin-4-ol
Caption: Emergency response workflow for a chemical spill.
Disposal Plan
All waste streams containing 3-Methylpiperidin-4-ol must be treated as hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, paper towels, absorbent materials.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
Sharps: Contaminated needles or glassware.
-
-
Container Integrity: Use chemically compatible containers with secure lids. Do not overfill.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Flammable).
-
Final Disposal: Waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. [9][10]Incineration in a facility equipped with an afterburner and scrubber is the preferred method for piperidine derivatives. [9][11]Never dispose of this chemical down the drain. [12][13] By integrating these protocols into your daily laboratory operations, you build a foundation of safety and scientific integrity. Always prioritize a thorough review of safety procedures before beginning any new experiment.
References
-
ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Axalta Coating Systems. (2023, February 2). Safety Data Sheet. Retrieved from [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS: PIPERIDINE. Retrieved from [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2026, January 21). MSDS of 4-Methyl-piperidin-3-ol. Retrieved from [Link]
-
PubChem. 3-Methylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Protective Industrial Products. Chemical Resistant Gloves. Retrieved from [Link]
-
Qspray.com. Chemical, Nitrile, NH3 & LPG Handling Gloves. Retrieved from [Link]
-
Safety Goggles. Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Clean Quest Products. (2020, September 24). GLOVES - BLACK NITRILE, CHEMICAL RESISTANT, LARGE. Retrieved from [Link]
-
3M. 3M Chemical-Resistant Gloves. Retrieved from [Link]
Sources
- 1. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methylpiperidin-4-one - Safety Data Sheet [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. Ultimate Safety: Chemical, Nitrile, NH3 & LPG Handling Gloves [dultmeier.com]
- 6. cleanquestproducts.com [cleanquestproducts.com]
- 7. 3m.com [3m.com]
- 8. capotchem.cn [capotchem.cn]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
